(1R,2S)-1,2-dihydrophenanthrene-1,2-diol
Description
Structure
2D Structure
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(1R,2S)-1,2-dihydrophenanthrene-1,2-diol |
InChI |
InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14+/m0/s1 |
InChI Key |
FZOALBNXOKAOEW-UONOGXRCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C[C@@H]([C@@H]3O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |
Origin of Product |
United States |
Foundational & Exploratory
Structural Analysis of (1R,2S)-1,2-Dihydrophenanthrene-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2S)-1,2-Dihydrophenanthrene-1,2-diol is a key metabolite in the biotransformation of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). Understanding its structural properties is crucial for elucidating the mechanisms of PAH-induced toxicity and carcinogenesis, as well as for the development of potential bioremediation strategies. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its stereochemical features, and discusses the experimental methodologies for its characterization. Due to the limited availability of direct experimental data for this specific meso isomer, this guide also incorporates information from closely related phenanthrene dihydrodiols and theoretical considerations to present a complete picture.
Introduction
Phenanthrene is a ubiquitous environmental pollutant originating from both natural and anthropogenic sources. Its metabolism in biological systems proceeds through various oxidative pathways, leading to the formation of several metabolites, including dihydrodiols. These dihydrodiols are of significant interest as they are often precursors to highly reactive diol epoxides, which can form adducts with DNA, leading to mutations and potentially cancer.
The stereochemistry of these dihydrodiols plays a critical role in their biological activity. This compound is a meso compound, possessing a plane of symmetry, which distinguishes it from its chiral trans-diastereomers, (1R,2R)- and (1S,2S)-1,2-dihydrophenanthrene-1,2-diol. This structural difference influences its enzymatic processing and subsequent toxicological effects.
Stereochemistry and Structural Features
The (1R,2S) configuration of the hydroxyl groups at the C1 and C2 positions of the dihydrophenanthrene backbone results in a cis-diol. The key structural features are summarized in the table below.
| Property | Description |
| Chemical Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.25 g/mol |
| Stereochemistry | (1R,2S) - meso |
| Synonyms | cis-1,2-Dihydroxy-1,2-dihydrophenanthrene |
| Chirality | Achiral |
Metabolic Formation
The formation of this compound is a result of the enzymatic oxidation of phenanthrene. This process is typically initiated by cytochrome P450 monooxygenases, which introduce an epoxide across the 1,2-double bond. Subsequent hydrolysis of this epoxide by epoxide hydrolase can lead to the formation of the cis-diol, although the formation of trans-diols is often the major pathway in many organisms.
The diagram below illustrates the general metabolic pathway leading to the formation of phenanthrene dihydrodiols.
Caption: Metabolic activation of phenanthrene to dihydrodiols.
Experimental Protocols for Structural Analysis
Synthesis and Isolation
The synthesis of cis-dihydrodiols can be challenging due to the thermodynamic preference for the trans-isomers. Enzymatic synthesis using specific dioxygenases or stereoselective chemical synthesis are potential routes.
Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis and purification.
Protocol: Enzymatic Synthesis
-
Culture Preparation: Grow a culture of a suitable microorganism (e.g., recombinant Escherichia coli expressing a naphthalene dioxygenase system) in a nutrient-rich medium.
-
Induction: Induce the expression of the dioxygenase enzymes.
-
Substrate Addition: Add phenanthrene (dissolved in a minimal amount of a water-miscible solvent) to the culture.
-
Incubation: Incubate the culture for a specified period to allow for the biotransformation to occur.
-
Extraction: Centrifuge the culture to separate the cells from the supernatant. Extract the supernatant with an organic solvent such as ethyl acetate.
-
Purification: Concentrate the organic extract and purify the dihydrodiols using high-performance liquid chromatography (HPLC), potentially with a chiral stationary phase to separate diastereomers and enantiomers.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of organic molecules. While specific experimental NMR data for this compound is scarce, the expected chemical shifts and coupling constants can be predicted based on data from analogous compounds.
Table of Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | ~ 4.5 - 4.8 | d | ~ 4-6 |
| H-2 | ~ 4.5 - 4.8 | d | ~ 4-6 |
| H-3 | ~ 6.0 - 6.2 | d | ~ 9-10 |
| H-4 | ~ 6.5 - 6.7 | d | ~ 9-10 |
| Aromatic Protons | ~ 7.2 - 8.0 | m | - |
| OH Protons | Variable | br s | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions. The key diagnostic feature for the cis-stereochemistry would be the coupling constant between H-1 and H-2, which is expected to be smaller than that of the corresponding trans-isomer.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry (if chiral). Obtaining suitable crystals of the meso-diol would be a critical step.
Protocol: X-ray Crystallography
-
Crystallization: Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., acetone, methanol, or ethyl acetate/hexane). Allow the solvent to evaporate slowly to promote crystal growth.
-
Crystal Mounting: Mount a single, well-formed crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.
Conclusion and Future Directions
The structural analysis of this compound is essential for a complete understanding of phenanthrene metabolism and toxicity. While direct experimental data for this specific meso-isomer is limited, established analytical techniques such as NMR spectroscopy and X-ray crystallography, combined with enzymatic and chemical synthesis methods, provide a clear path forward for its comprehensive characterization. Future research should focus on the targeted synthesis and isolation of this compound to obtain definitive spectroscopic and crystallographic data. This will enable a more precise evaluation of its biological activities and its role in the broader context of PAH toxicology and environmental science.
The Stereochemical Landscape of Phenanthrene Dihydrodiols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a simple polycyclic aromatic hydrocarbon (PAH) with a bay region, serves as a prototypical molecule for studying the metabolic activation and detoxification of more complex and carcinogenic PAHs. A critical step in its metabolism is the formation of dihydrodiols, chiral intermediates that can be further metabolized to highly reactive and mutagenic diol epoxides. The stereochemistry of these dihydrodiols—specifically their absolute configuration—is a crucial determinant of their biological activity and ultimate toxicological fate. This technical guide provides an in-depth exploration of the stereochemistry of phenanthrene dihydrodiols, summarizing key quantitative data, detailing experimental protocols for their analysis, and illustrating the metabolic and experimental workflows.
Metabolic Formation and Stereoselectivity
The biotransformation of phenanthrene to its dihydrodiol metabolites is primarily catalyzed by cytochrome P450 (CYP) enzymes, followed by the action of epoxide hydrolase (EH). This enzymatic cascade introduces two hydroxyl groups into the aromatic system, creating chiral centers. The regioselectivity (the position of hydroxylation) and stereoselectivity (the spatial orientation of the hydroxyl groups) of this process are highly dependent on the specific enzymes involved, which vary between different organisms and tissues.
Phenanthrene can be metabolized at three different positions to form trans-dihydrodiols: the 1,2-, 3,4-, and 9,10- (K-region) positions. The enzymatic process is often highly stereoselective, leading to the preferential formation of one enantiomer over the other.
Data Presentation: Enantiomeric Composition of Phenanthrene Dihydrodiols
The following tables summarize the quantitative data on the enantiomeric composition of trans-dihydrodiols of phenanthrene produced by various biological systems. The enantiomeric excess (e.e.) is a measure of the purity of the major enantiomer.
Table 1: Enantiomeric Composition of Phenanthrene trans-Dihydrodiols from Fungal Metabolism
| Fungus Species | Dihydrodiol Isomer | Major Enantiomer (Absolute Configuration) | Enantiomeric Ratio (R:S or S:R) | Enantiomeric Excess (e.e.) |
| Cunninghamella elegans | trans-1,2-dihydrodiol | (-)-(1S,2S) | Variable mixture of 1R,2R and 1S,2S | Not consistently high |
| trans-3,4-dihydrodiol | (-)-(3S,4S) | Predominantly S,S | High | |
| trans-9,10-dihydrodiol | (+)-(9R,10R) | Predominantly R,R | High | |
| Phanerochaete chrysosporium | trans-3,4-dihydrodiol | (+)-(3R,4R) | Optically pure 3R,4R | >99% |
| trans-9,10-dihydrodiol | (-)-(9S,10S) | Predominantly S,S | High | |
| Syncephalastrum racemosum | trans-3,4-dihydrodiol | (+)-(3R,4R) | 68:32 (3R,4R:3S,4S) | 36% |
| trans-9,10-dihydrodiol | (+)-(9R,10R) | Predominantly R,R | High | |
| Pleurotus ostreatus | trans-9,10-dihydrodiol | (+)-(9R,10R) | Predominantly R,R | Not specified |
Table 2: Enantiomeric Composition of Benzo[c]phenanthrene trans-3,4-dihydrodiol from Rat Liver Microsomes
Note: Data for the closely related benzo[c]phenanthrene is provided as a well-studied example of mammalian metabolism, illustrating the influence of enzyme induction.
| Microsomal Treatment | Major Enantiomer (Absolute Configuration) | Percentage of (3R,4R) Enantiomer | Enantiomeric Excess (e.e.) of (3R,4R) |
| Untreated (Control) | (+)-(3R,4R) | 29-30% | -40% to -42% (i.e., excess of 3S,4S) |
| Phenobarbital (PB)-treated | (+)-(3R,4R) | 46-54% | -8% to 8% |
| 3-Methylcholanthrene (MC)-treated | (+)-(3R,4R) | 94-100% | 88% to 100% |
| Polychlorinated Biphenyls (PCB)-treated | (+)-(3R,4R) | 90-99% | 80% to 98% |
Experimental Protocols
The determination of the stereochemistry of phenanthrene dihydrodiols involves a multi-step process encompassing their production, purification, and stereochemical analysis.
Metabolism of Phenanthrene in Biological Systems
a) Fungal Metabolism (Example: Cunninghamella elegans)
-
Culture Preparation: Cunninghamella elegans is grown in a suitable liquid medium (e.g., potato dextrose broth) in shake flasks.
-
Substrate Addition: A solution of phenanthrene in a water-miscible solvent (e.g., dimethylformamide) is added to the fungal cultures.
-
Incubation: The cultures are incubated for a specified period (e.g., 72 hours) at a controlled temperature (e.g., 28°C) with shaking.
-
Extraction: The culture medium and mycelia are separated, and the metabolites are extracted from the culture filtrate using an organic solvent such as ethyl acetate.
b) Mammalian Metabolism (Example: Rat Liver Microsomes)
-
Microsome Preparation: Liver microsomes are prepared from untreated or inducer-treated (e.g., phenobarbital, 3-methylcholanthrene) rats by differential centrifugation.
-
Incubation Mixture: A typical incubation mixture contains:
-
Phosphate buffer (pH 7.4)
-
Rat liver microsomes
-
An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phenanthrene (dissolved in a suitable solvent like acetone)
-
-
Incubation: The reaction is initiated by adding the substrate and incubated at 37°C for a defined time (e.g., 30 minutes).
-
Extraction: The reaction is quenched with a cold organic solvent (e.g., acetone or ethyl acetate), and the metabolites are extracted.
Purification and Separation of Dihydrodiols
-
High-Performance Liquid Chromatography (HPLC): The extracted metabolites are separated and purified using reversed-phase HPLC.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of methanol or acetonitrile in water is typically employed.
-
Detection: UV detection at a wavelength where phenanthrene derivatives absorb strongly (e.g., 254 nm).
-
-
Enantiomeric Resolution by Chiral HPLC:
-
Column: A chiral stationary phase (CSP) column, such as a Pirkle-type column or a polysaccharide-based column (e.g., Chiralcel OD-H), is used to separate the enantiomers of the purified dihydrodiols.
-
Mobile Phase: Typically a non-polar mobile phase like hexane with a polar modifier such as ethanol or isopropanol.
-
Determination of Absolute Configuration
-
Circular Dichroism (CD) Spectroscopy: The absolute configuration of the separated enantiomers is determined by comparing their CD spectra with those of standards of known absolute configuration.[1] The sign of the Cotton effects at specific wavelengths is characteristic of a particular stereoisomer.[2]
-
Exciton Chirality Method: This is a powerful CD-based technique where the dihydrodiols are derivatized with a chromophore. The sign of the resulting split Cotton effect in the CD spectrum of the derivative can be directly related to the absolute configuration of the vicinal diol.
Mandatory Visualizations
Metabolic Pathway of Phenanthrene
Caption: Metabolic activation of phenanthrene to dihydrodiols and diol epoxides.
Experimental Workflow for Stereochemical Analysis
Caption: Experimental workflow for the stereochemical analysis of phenanthrene dihydrodiols.
Biological Significance of Stereochemistry
The stereochemistry of phenanthrene dihydrodiols is of paramount importance in toxicology and drug development. Dihydrodiols are considered proximate carcinogens because they can be further oxidized by CYP enzymes to form highly reactive diol epoxides. These diol epoxides can covalently bind to cellular macromolecules like DNA, forming adducts that can lead to mutations and initiate cancer.
The biological activity of the diol epoxides is highly dependent on their stereochemistry, which is in turn determined by the stereochemistry of the precursor dihydrodiol. For many PAHs, the diol epoxide with the R,S,S,R absolute configuration, where the epoxide oxygen is trans to the benzylic hydroxyl group, is the most tumorigenic. The formation of this particularly potent stereoisomer is favored from the dihydrodiol with the R,R configuration. Therefore, understanding the factors that control the stereoselective formation of the (R,R)-dihydrodiol is crucial for assessing the carcinogenic potential of phenanthrene and related compounds.
Conclusion
The stereochemistry of phenanthrene dihydrodiols is a complex and critical aspect of its metabolism and biological activity. The enantiomeric composition of these metabolites varies significantly depending on the biological system, reflecting the diverse regio- and stereoselectivity of the metabolizing enzymes. The detailed experimental protocols outlined in this guide provide a framework for the accurate determination of the stereochemistry of these important intermediates. For researchers in toxicology and drug development, a thorough understanding of the principles and techniques described herein is essential for evaluating the risks associated with PAH exposure and for the rational design of safer chemicals and pharmaceuticals.
References
Unveiling the Biological Activities of (1R,2S)-1,2-Dihydrophenanthrene-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activities of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol, a key metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. While phenanthrene itself is generally considered non-carcinogenic, its metabolic activation into reactive intermediates, such as diol epoxides, is of significant toxicological concern.[1] This document details the metabolic pathways, cytotoxic and mutagenic effects, and the molecular mechanisms underlying the activity of this specific stereoisomer, presenting quantitative data, experimental methodologies, and visual representations of the involved biological processes.
Metabolic Activation and Formation of Reactive Intermediates
Phenanthrene, a three-ring PAH, serves as a model compound for studying the metabolism of more complex and carcinogenic PAHs due to its possession of both a "bay-region" and a "K-region".[2] The metabolism of phenanthrene is initiated by cytochrome P450 (CYP) enzymes, leading to the formation of various phenols and dihydrodiols.[3][4] Specifically, this compound is formed through the action of CYP enzymes and subsequent hydration by epoxide hydrolase.[5] This diol is a precursor to the ultimate carcinogenic metabolite, a bay-region diol epoxide, which can covalently bind to DNA, forming adducts that can initiate mutagenesis and carcinogenesis.[6][7][8]
The metabolic conversion of phenanthrene to its reactive diol epoxide is a critical step in its bioactivation. Several CYP isoforms, including CYP1A1, CYP1A2, and CYP1B1, are involved in this process, with their expression and activity influencing the rate of metabolism.[9]
Caption: Metabolic activation of phenanthrene to its ultimate carcinogenic metabolite.
Cytotoxicity and Mutagenicity
The formation of DNA adducts by the diol epoxide of this compound is the primary mechanism of its genotoxicity. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription, which can result in mutations.[10] The mutagenic potential of phenanthrene metabolites has been evaluated in various systems, including bacterial reverse mutation assays (Ames test) and in mammalian cells.[11]
Quantitative Toxicological Data
| Compound | Assay | Organism/Cell Line | Endpoint | Result | Reference |
| (-)-anti-Phenanthrene-3,4-diol-1,2-epoxide | Mutagenicity | Salmonella typhimurium TA100 | Revertants/nmol | ~1,500 | [11] |
| (+)-anti-Phenanthrene-3,4-diol-1,2-epoxide | Mutagenicity | Salmonella typhimurium TA100 | Revertants/nmol | ~500 | [11] |
| (-)-anti-Phenanthrene-3,4-diol-1,2-epoxide | Cytotoxicity | Chinese Hamster V79 cells | Relative Survival | Concentration-dependent decrease | [11] |
| (+)-anti-Phenanthrene-3,4-diol-1,2-epoxide | Cytotoxicity | Chinese Hamster V79 cells | Relative Survival | Concentration-dependent decrease | [11] |
Signaling Pathways Activated by DNA Damage
The presence of bulky DNA adducts formed by phenanthrene diol epoxides triggers cellular stress responses, primarily the DNA damage response (DDR) pathway.[6] This can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too extensive, the induction of apoptosis (programmed cell death).[11] Key proteins in this pathway include the tumor suppressor p53 and kinases such as ATM and ATR.[6]
Caption: Signaling cascade initiated by DNA adducts leading to cellular responses.
Experimental Protocols
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or its metabolites for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
The MTT is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[2][12]
Caption: Workflow for the MTT cell viability assay.
Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
Protocol:
-
Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) that have mutations in the histidine synthesis operon.
-
Prepare a mixture containing the bacterial strain, the test compound at various concentrations, and a small amount of histidine.
-
For detecting mutagens that require metabolic activation, a liver extract (S9 fraction) is included in the mixture.
-
Pour the mixture onto a minimal glucose agar plate that lacks histidine.
-
Incubate the plates at 37°C for 48-72 hours.
-
Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies.
-
The number of revertant colonies is counted, and a dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[13][14]
Conclusion
This compound is a critical intermediate in the metabolic activation of phenanthrene. Its conversion to a bay-region diol epoxide leads to the formation of DNA adducts, which are key initiating events in chemical carcinogenesis. Understanding the metabolic pathways, the resulting genotoxicity, and the cellular responses to the DNA damage is crucial for assessing the risk associated with phenanthrene exposure and for the development of potential chemopreventive strategies. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals in the fields of toxicology and drug development.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Colorimetric assays for quantitative analysis and screening of epoxide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exposure to polycyclic aromatic hydrocarbons: bulky DNA adducts and cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of phenanthrene diol epoxide mercapturic acid detoxification products in human urine: relevance to molecular epidemiology studies of glutathione S-transferase polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Metabolic activation of phenanthrene by human and mouse cytochromes P450 and pharmacokinetics in CYP1A2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Repair of DNA lesions induced by polycyclic aromatic hydrocarbons in human cell-free extracts: involvement of two excision repair mechanisms in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. broadpharm.com [broadpharm.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. Ames test - Wikipedia [en.wikipedia.org]
Synthesis of (1R,2S)-1,2-Dihydrophenanthrene-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis pathway for (1R,2S)-1,2-dihydrophenanthrene-1,2-diol, a chiral cis-dihydrodiol with significant applications as a versatile starting material in asymmetric synthesis. The primary and most effective route to this molecule is through the stereoselective biotranformation of phenanthrene using bacterial dioxygenase enzyme systems. This document details the enzymatic pathway, provides experimental protocols derived from established research, summarizes quantitative data, and outlines the necessary analytical techniques for product verification.
Introduction: The Enzymatic Approach
The synthesis of the specific enantiomer this compound is achieved through the action of phenanthrene dioxygenase (Phd), a multi-component enzyme system found in various phenanthrene-degrading bacteria. This enzyme catalyzes the cis-dihydroxylation of the phenanthrene ring at the 1 and 2 positions. The process is highly stereospecific, yielding the cis-(1R,2S)-diol as the major product.
The phenanthrene dioxygenase system typically consists of four protein components encoded by the phdABCD gene cluster:
-
PhdA and PhdB: These form the terminal oxygenase component, a heterotetramer (α2β2) containing a Rieske [2Fe-2S] cluster and a mononuclear non-heme iron center where the catalysis occurs.
-
PhdC: A ferredoxin that acts as an electron shuttle.
-
PhdD: A ferredoxin reductase that transfers electrons from a primary electron donor (NADH) to the ferredoxin.
The overall reaction involves the transfer of two electrons from NADH to the terminal oxygenase, which then activates molecular oxygen and incorporates both oxygen atoms into the phenanthrene substrate. To produce and accumulate the desired dihydrodiol, it is common to use either a mutant bacterial strain where the subsequent metabolic pathway is blocked (lacking the cis-diol dehydrogenase enzyme) or a recombinant host organism, such as Escherichia coli or Streptomyces lividans, that expresses only the phenanthrene dioxygenase genes.
Synthesis Pathways and Methodologies
The production of this compound is predominantly achieved through whole-cell biotransformation. Below are detailed experimental protocols for two common approaches: using a wild-type phenanthrene-degrading bacterium and using a recombinant E. coli strain.
Biotransformation Using Recombinant Escherichia coli
This method utilizes an E. coli strain engineered to express the phenanthrene dioxygenase (phdABCD) genes from a phenanthrene-degrading organism, such as Nocardioides sp. strain KP7. This approach is often preferred due to the high levels of enzyme expression and the absence of downstream enzymes that would further metabolize the desired product.
Experimental Protocol:
-
Inoculum Preparation: A single colony of recombinant E. coli BL21(DE3) carrying the phdABCD expression plasmid is used to inoculate 50 mL of Luria-Bertani (LB) medium containing a suitable antibiotic (e.g., 100 µg/mL ampicillin). The culture is grown overnight at 37°C with shaking at 200 rpm.
-
Culture Growth and Induction: The overnight culture is used to inoculate 1 L of M9 minimal medium supplemented with 0.4% glucose and the appropriate antibiotic. The culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. At this point, the expression of the dioxygenase is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated for an additional 4-6 hours at a lower temperature (e.g., 25-30°C) to ensure proper protein folding.
-
Biotransformation:
-
The induced cells are harvested by centrifugation (5,000 x g, 15 min, 4°C), washed with fresh M9 medium, and resuspended in the same medium to an OD600 of 1.0-2.0.
-
Phenanthrene, dissolved in a water-miscible organic solvent like N,N-dimethylformamide (DMF) to create a stock solution (e.g., 50 mM), is added to the cell suspension to a final concentration of 200 µM to 2 mM.[1][2] The use of a solvent is necessary due to the low aqueous solubility of phenanthrene.
-
The reaction is carried out in sealed vials with sufficient headspace for oxygenation, with shaking at 25-30°C for 6 to 32 hours.[1][2] The progress of the reaction can be monitored by periodically taking samples and analyzing them by HPLC.
-
-
Extraction and Purification:
-
After the reaction, the entire culture is centrifuged to remove the bacterial cells.
-
The supernatant, containing the cis-dihydrodiol, is extracted three times with an equal volume of ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. Further purification can be achieved by reverse-phase high-performance liquid chromatography (HPLC).[3]
-
Chemoenzymatic Synthesis Approaches
While the primary route to this compound is enzymatic, chemoenzymatic methods are prevalent for the synthesis of related compounds, particularly trans-diols, starting from the biologically produced cis-diols. These methods highlight the utility of the enzymatically generated chiral synthon. For instance, a multi-step chemical process involving a regioselective Mitsunobu inversion can convert the cis-diol into the corresponding trans-diol. However, for the direct synthesis of the target cis-diol, the biotranformation approach remains the most efficient and stereoselective method.
Quantitative Data Presentation
The yield and efficiency of the biotransformation can vary significantly depending on the microbial system, culture conditions, and substrate concentration. The following table summarizes representative quantitative data from the literature.
| Microbial System | Substrate Conc. | Time (h) | Conversion Rate | Product Conc. | Enantiomeric Excess (ee) | Reference |
| Recombinant S. lividans (phdABCD from Nocardioides sp. KP7) | 200 µM | 6 | ~100% | ~200 µM | >99% for cis-diol | [1][2] |
| Recombinant S. lividans (phdABCD from Nocardioides sp. KP7) | 2 mM | 32 | ~100% | ~2 mM | >99% for cis-diol | [1][2] |
| Recombinant E. coli (phdABCD from Nocardioides sp. KP7) | 200 µM | 24 | ~100% | ~200 µM | Not specified | [4] |
Note: The enantiomeric excess for the specific (1R,2S) isomer is often reported to be very high (>99%) in bacterial dioxygenase reactions, although not all studies explicitly confirm this for the 1,2-diol of phenanthrene.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic synthesis of this compound.
Caption: Experimental workflow for the biotransformation process.
Analytical Characterization
The identification and characterization of the synthesized this compound require several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is typically used with a mobile phase consisting of a gradient of methanol and water. The dihydrodiol product is more polar than the phenanthrene substrate and will therefore have a shorter retention time.
-
Chiral HPLC: To determine the enantiomeric excess, a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD) is necessary. This allows for the separation and quantification of the (1R,2S) and (1S,2R) enantiomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The purified dihydrodiol is often derivatized (e.g., by silylation) to increase its volatility before analysis. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern that can confirm the identity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the purified product. The cis relationship of the hydroxyl groups can be confirmed by the coupling constants of the protons at the C1 and C2 positions.
Conclusion
The synthesis of this compound is most effectively and stereoselectively achieved through the use of bacterial phenanthrene dioxygenases, either in wild-type organisms or, more commonly, in recombinant hosts like E. coli. This biocatalytic approach provides a powerful tool for generating valuable chiral building blocks for the synthesis of more complex molecules in drug discovery and development. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to produce and utilize this important chiral synthon.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biotransformation of phenanthrene and 1-methoxynaphthalene with Streptomyces lividans cells expressing a marine bacterial phenanthrene dioxygenase gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of an Arene cis-Dihydrodiol Dehydrogenase Endowed with Broad Substrate Specificity toward Polycyclic Aromatic Hydrocarbon Dihydrodiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Phenanthrene Dioxygenase from Nocardioides sp. Strain KP7: Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Microbial Metabolism of Phenanthrene to Dihydrodiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the microbial metabolism of phenanthrene, with a specific focus on the initial enzymatic oxidation leading to the formation of dihydrodiols. Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), serves as a model compound for understanding the biodegradation of more complex and carcinogenic PAHs. The initial hydroxylation of the phenanthrene ring to form dihydrodiols is a critical step in its detoxification and subsequent mineralization by a wide range of microorganisms. This document details the distinct metabolic pathways employed by bacteria and fungi, presents quantitative data on these processes, provides detailed experimental protocols for studying this metabolism, and includes visualizations of the key pathways and workflows.
Introduction to Microbial Phenanthrene Metabolism
Microorganisms have evolved diverse enzymatic strategies to utilize phenanthrene as a source of carbon and energy or to detoxify it through co-metabolism. The initial attack on the aromatic ring system involves the introduction of two hydroxyl groups, resulting in the formation of a dihydrodiol. The nature of this initial enzymatic reaction differs fundamentally between bacteria and fungi, leading to stereochemically distinct dihydrodiol products.
Bacterial Metabolism: Bacteria typically employ a dioxygenase system to incorporate both atoms of molecular oxygen into the phenanthrene molecule, forming a cis-dihydrodiol. This reaction is a key feature of aerobic bacterial degradation of aromatic compounds.
Fungal Metabolism: In contrast, fungi generally utilize a cytochrome P450 monooxygenase system, which incorporates a single atom from molecular oxygen to form an epoxide. This epoxide is then hydrolyzed by an epoxide hydrolase to yield a trans-dihydrodiol.[1] This pathway is analogous to the metabolic activation of PAHs in mammals.
Metabolic Pathways
The initial oxidation of phenanthrene can occur at different positions on the aromatic rings, primarily at the 1,2-, 3,4-, and 9,10- positions. The regioselectivity of the initial enzymatic attack is dependent on the specific microbial species and its enzymatic machinery.
Bacterial Dioxygenase Pathway
In bacteria, the degradation of phenanthrene is initiated by a multi-component enzyme system, phenanthrene dioxygenase. This enzyme catalyzes the stereospecific addition of molecular oxygen to the 3,4- carbons of phenanthrene to produce cis-3,4-dihydroxy-3,4-dihydrophenanthrene.[2] This cis-dihydrodiol is then further metabolized through a series of enzymatic reactions, leading to ring cleavage and eventual entry into central metabolic pathways. The subsequent degradation of the cis-dihydrodiol often proceeds via 1-hydroxy-2-naphthoic acid.[3]
Fungal Monooxygenase Pathway
Fungi, particularly white-rot fungi, metabolize phenanthrene through a pathway initiated by a cytochrome P450 monooxygenase. This enzyme epoxidizes the phenanthrene ring, typically at the 9,10- ("K-region") or other positions, to form a phenanthrene oxide.[4] This highly reactive epoxide is then detoxified by an epoxide hydrolase, which catalyzes the addition of water to form a trans-dihydrodiol.[4] For example, Pleurotus ostreatus metabolizes phenanthrene to trans-9,10-dihydroxy-9,10-dihydrophenanthrene.[4] The stereochemistry of the resulting trans-dihydrodiol can vary between different fungal species.[5]
Quantitative Data on Phenanthrene Metabolism
The efficiency of phenanthrene degradation and the production of dihydrodiol metabolites vary significantly among different microbial species and are influenced by environmental conditions. The following tables summarize key quantitative data from various studies.
Table 1: Bacterial Degradation of Phenanthrene
| Bacterial Strain | Initial Phenanthrene Conc. (mg/L) | Degradation (%) | Time (days) | Key Dihydrodiol Metabolite | Reference |
| Pseudomonas fluorescens AH-40 | 150 | 97 | 15 | Not specified | [1] |
| Pseudomonas sp. SL-6 | 100 | >50 | 1 | 3,4-dihydroxynaphthalene | [3] |
| Arthrobacter sulphureus RKJ4 | 100 | 30.1 (as ¹⁴CO₂) | 0.75 | Not specified | [6] |
| Acidovorax delafieldii P4-1 | 100 | 35.6 (as ¹⁴CO₂) | 0.75 | Not specified | [6] |
Table 2: Fungal Metabolism of Phenanthrene
| Fungal Strain | Initial Phenanthrene Conc. (mg/L) | Metabolism (%) | Time (days) | Major Dihydrodiol Metabolite(s) | Dihydrodiol Yield (%) | Reference |
| Pleurotus ostreatus | Not specified | 94 | 11 | trans-9,10-dihydrodiol | Not specified | [4] |
| Cunninghamella elegans | Not specified | Not specified | Not specified | trans-1,2-dihydrodiol, trans-9,10-dihydrodiol | Variable | [5] |
| Phanerochaete chrysosporium | Not specified | Not specified | Not specified | trans-3,4-dihydrodiol, trans-9,10-dihydrodiol | Not specified | [5] |
| Syncephalastrum racemosum | Not specified | Not specified | Not specified | trans-3,4-dihydrodiol, trans-9,10-dihydrodiol | Not specified | [5] |
Table 3: Enantiomeric Composition of Fungal Phenanthrene trans-Dihydrodiols
| Fungal Strain | Dihydrodiol | Enantiomeric Ratio (R,R : S,S or S,S : R,R) | Reference |
| Cunninghamella elegans | trans-1,2-dihydrodiol | Variable (1R,2R and 1S,2S mixture) | [5] |
| Phanerochaete chrysosporium | trans-3,4-dihydrodiol | Optically pure 3R,4R | [5] |
| Syncephalastrum racemosum | trans-3,4-dihydrodiol | 68:32 (3R,4R and 3S,4S mixture) | [5] |
| Phanerochaete chrysosporium | trans-9,10-dihydrodiol | Predominantly 9S,10S | [5] |
| Cunninghamella elegans | trans-9,10-dihydrodiol | Predominantly 9R,10R | [5] |
| Syncephalastrum racemosum | trans-9,10-dihydrodiol | Predominantly 9R,10R | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of microbial phenanthrene metabolism.
Microbial Culture and Degradation Assay
4.1.1. Bacterial Culture
-
Minimal Salt Medium (MSM) Composition (per liter of distilled water): [2]
-
Na₂HPO₄: 2.0 g
-
KH₂PO₄: 1.0 g
-
(NH₄)₂SO₄: 0.4 g
-
MgSO₄·7H₂O: 0.4 g
-
Trace Element Solution: 2.0 ml
-
Adjust pH to 7.2.
-
Sterilize by autoclaving.
-
Aseptically add phenanthrene (e.g., from a sterile stock solution in a suitable solvent) to the desired final concentration after the medium has cooled.
-
-
Bushnell-Haas Broth Composition (per liter of distilled water): [7][8]
-
Magnesium sulfate: 0.2 g
-
Calcium chloride: 0.02 g
-
Monopotassium phosphate: 1.0 g
-
Dipotassium phosphate: 1.0 g
-
Ammonium nitrate: 1.0 g
-
Ferric chloride: 0.05 g
-
Final pH should be approximately 7.0 ± 0.2.
-
Sterilize by autoclaving.
-
Add phenanthrene as the sole carbon source after sterilization.
-
-
Inoculation and Incubation:
-
Prepare a pre-culture of the desired bacterial strain by growing it overnight in a suitable rich medium (e.g., Luria-Bertani broth).
-
Harvest the cells by centrifugation, wash with sterile MSM or Bushnell-Haas broth to remove residual rich medium, and resuspend in the same medium.
-
Inoculate the degradation medium containing phenanthrene with the washed cell suspension to a desired initial optical density (e.g., OD₆₀₀ of 0.1).
-
Incubate the cultures at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150-200 rpm) for a specified period, collecting samples at regular intervals for analysis.
-
4.1.2. Fungal Culture
-
Sabouraud Dextrose Broth (SDB) Composition (per liter of distilled water): [9][10][11]
-
Dextrose: 20.0 g
-
Peptone (casein and meat): 10.0 g
-
Final pH should be approximately 5.6 ± 0.2.
-
Sterilize by autoclaving at 121°C for 15 minutes.[9]
-
-
Inoculation and Incubation:
-
Inoculate the SDB with the desired fungal strain (e.g., a small agar plug from a plate culture or a spore suspension).
-
Incubate the culture at a suitable temperature (e.g., 25-30°C) with shaking for a period sufficient to establish good mycelial growth (e.g., 3-5 days).
-
After initial growth, add phenanthrene (e.g., dissolved in a minimal amount of a suitable solvent like acetone) to the culture.
-
Continue incubation and collect samples at desired time points for metabolite analysis.
-
Extraction of Phenanthrene and its Metabolites
4.2.1. Liquid Culture Extraction
-
Centrifuge a known volume of the culture to separate the biomass from the supernatant.
-
Acidify the supernatant to a pH of approximately 2.0 with a suitable acid (e.g., HCl).
-
Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of a non-polar organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure or a gentle stream of nitrogen.
-
Re-dissolve the residue in a small, known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis by HPLC or GC-MS.
4.2.2. Soil Slurry Extraction
-
To a known weight of the soil slurry sample, add a mixture of acetone and n-hexane (1:1 v/v).[12]
-
Extract the phenanthrene and its metabolites using ultrasonication for a specified period (e.g., 30 minutes).[12]
-
Separate the solvent layer from the soil particles by centrifugation.
-
Carefully transfer the supernatant to a clean tube.
-
Concentrate the extract by evaporating the solvent under a stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for analysis.
Analytical Methods
4.3.1. High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system equipped with a UV or diode array detector and a C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed. A typical gradient might be:
-
Start with 50% acetonitrile and 50% water.
-
Linearly increase to 100% acetonitrile over 20 minutes.
-
Hold at 100% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5-10 minutes before the next injection.
-
-
Detection: Monitor the eluent at a wavelength of 254 nm for phenanthrene and its metabolites.
-
Quantification: Use external standards of phenanthrene and synthesized or commercially available dihydrodiol standards to create calibration curves for quantification.
4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Hydroxylated metabolites like dihydrodiols are often not volatile enough for GC analysis. Therefore, a derivatization step is required to convert the hydroxyl groups to more volatile silyl ethers. A common procedure is:
-
Evaporate the sample extract to dryness.
-
Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Heat the sample at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to complete the reaction.
-
-
GC-MS Parameters:
-
Injector: Split/splitless injector, typically operated in splitless mode.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A typical program might be:[13]
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.
-
-
Identification: Identify the metabolites by comparing their mass spectra and retention times with those of authentic standards or by interpreting the fragmentation patterns.
Conclusion
The microbial metabolism of phenanthrene to dihydrodiols is a well-studied process that highlights the diverse strategies employed by bacteria and fungi to degrade aromatic compounds. The formation of cis-dihydrodiols by bacterial dioxygenases and trans-dihydrodiols by fungal monooxygenase-epoxide hydrolase systems are key distinguishing features of these pathways. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of environmental microbiology, bioremediation, and drug metabolism. A thorough understanding of these metabolic pathways and the enzymes involved is crucial for developing effective bioremediation strategies for PAH-contaminated environments and for gaining insights into the metabolic activation of carcinogenic PAHs in higher organisms.
References
- 1. Quantification of Naphthalene Dioxygenase (NahAC) and Catechol Dioxygenase (C23O) Catabolic Genes Produced by Phenanthrene-Degrading Pseudomonas fluorescens AH-40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crdd.osdd.net [crdd.osdd.net]
- 3. Insights Into Mechanism of the Naphthalene-Enhanced Biodegradation of Phenanthrene by Pseudomonas sp. SL-6 Based on Omics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Mechanisms Involved in Phenanthrene Degradation by the White Rot Fungus Pleurotus ostreatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiomeric Composition of the trans-Dihydrodiols Produced from Phenanthrene by Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of phenanthrene by different bacteria: evidence for novel transformation sequences involving the formation of 1-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. exodocientifica.com.br [exodocientifica.com.br]
- 8. himedialabs.com [himedialabs.com]
- 9. exodocientifica.com.br [exodocientifica.com.br]
- 10. himedialabs.com [himedialabs.com]
- 11. technopharmchem.com [technopharmchem.com]
- 12. Strategy to Promote the Biodegradation of Phenanthrene in Contaminated Soil by a Novel Bacterial Consortium in Slurry Bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Phenanthrene Trans-dihydrodiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, is a ubiquitous environmental contaminant and a model compound for studying the metabolism and toxicity of more complex PAHs. The biological activity of phenanthrene is intrinsically linked to its metabolic activation, a process that generates a series of oxygenated derivatives, including the phenanthrene trans-dihydrodiols. These dihydrodiols are critical intermediates in the metabolic pathways that can lead to detoxification or, conversely, to the formation of highly reactive and potentially carcinogenic diol epoxides. This guide provides a comprehensive overview of the physical and chemical properties of the principal phenanthrene trans-dihydrodiols, along with detailed experimental protocols for their synthesis, purification, and analysis, and visualizations of key pathways and workflows.
Physical and Chemical Properties
Phenanthrene can be metabolized to three primary trans-dihydrodiols: trans-1,2-dihydroxy-1,2-dihydrophenanthrene, trans-3,4-dihydroxy-3,4-dihydrophenanthrene, and trans-9,10-dihydroxy-9,10-dihydrophenanthrene. The physical and chemical properties of these isomers are crucial for understanding their biological fate and for developing analytical methods for their detection.
Table 1: Physical and Chemical Properties of Phenanthrene and its trans-Dihydrodiols
| Property | Phenanthrene | trans-1,2-Dihydroxy-1,2-dihydrophenanthrene | trans-3,4-Dihydroxy-3,4-dihydrophenanthrene | trans-9,10-Dihydroxy-9,10-dihydrophenanthrene |
| Molecular Formula | C₁₄H₁₀ | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ | C₁₄H₁₂O₂ |
| Molecular Weight | 178.23 g/mol [1] | 212.24 g/mol | 212.24 g/mol [2] | 212.24 g/mol [3] |
| Melting Point | 98-101 °C[4][5] | Data not available | Data not available | Data not available |
| Boiling Point | 332-340 °C[4][5] | ~312 °C (estimate)[6] | Data not available | Data not available |
| Appearance | Colorless, crystal-like solid[5] | Data not available | Data not available | Data not available |
| Solubility | Nearly insoluble in water; soluble in organic solvents like toluene, chloroform, and benzene.[7] One gram dissolves in 60 mL of cold 95% alcohol.[8] | Data not available | Data not available | Log10 of Water solubility in mol/l: -4.18 (Crippen Calculated Property)[9] |
Table 2: Spectroscopic Data of Phenanthrene trans-Dihydrodiols
| Spectroscopic Technique | trans-1,2-Dihydroxy-1,2-dihydrophenanthrene | trans-3,4-Dihydroxy-3,4-dihydrophenanthrene | trans-9,10-Dihydroxy-9,10-dihydrophenanthrene |
| ¹H NMR | Predicted spectra available. | Predicted spectra available. | Predicted spectra available. |
| ¹³C NMR | Predicted spectra available.[10] | Predicted spectra available. | Predicted spectra available. |
| UV-Vis (λmax) | Data not available | Data not available | Data not available |
| Mass Spectrometry (EI) | Data not available | Data not available | Molecular Ion (M⁺): m/z 212. Fragment ions at m/z 194 ([M-18]⁺), 166 ([M-18-28]⁺), and 165 ([M-18-29]⁺) are characteristic of a dihydrodiol.[11] |
Metabolic Pathways and Chemical Reactivity
The formation of trans-dihydrodiols is a key step in the metabolic activation of phenanthrene. This process is primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase (EH).
Metabolic Activation Pathway
The metabolic activation of phenanthrene to its ultimate carcinogenic form, a diol epoxide, is a multi-step process. The initial oxidation of the aromatic ring by CYP enzymes forms an unstable arene oxide. This epoxide is then hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. The dihydrodiol can then be further oxidized by CYP enzymes to form a highly reactive diol epoxide, which can covalently bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer.
Chemical Reactivity
Phenanthrene trans-dihydrodiols can undergo several chemical reactions, with the most significant being acid-catalyzed dehydration and further oxidation.
-
Acid-Catalyzed Dehydration: In the presence of acid, trans-dihydrodiols can be dehydrated to form phenols. This reaction is often used in analytical methods to indirectly quantify the dihydrodiols.[9] The mechanism involves the protonation of a hydroxyl group, followed by the loss of water to form a carbocation, which then rearranges to the more stable aromatic phenol.
-
Oxidation: The dihydrodiol moiety is susceptible to oxidation. Enzymatic oxidation leads to the formation of diol epoxides as described above. Chemical oxidation can also occur, leading to various products depending on the oxidizing agent.
Experimental Protocols
Chemical Synthesis of trans-Dihydrodiols
General Protocol for Osmium Tetroxide Dihydroxylation:
-
Dissolution of Alkene: Dissolve the starting alkene (e.g., a dihydrophenanthrene precursor) in a suitable solvent system, such as a mixture of t-butanol and water.
-
Addition of Reagents: Add a catalytic amount of osmium tetroxide and a stoichiometric amount of a co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the osmium tetroxide.
-
Reaction: Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding a reducing agent, such as sodium sulfite or sodium bisulfite.
-
Extraction: Extract the product from the aqueous layer using an organic solvent like ethyl acetate.
-
Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the cis-dihydrodiol. To obtain the trans-dihydrodiol, a multi-step synthesis is typically required, often involving an initial epoxidation followed by ring-opening.
Microbial Production and Purification of trans-Dihydrodiols
Certain fungi, such as Cunninghamella elegans, are known to metabolize phenanthrene to produce trans-dihydrodiols.[12][13]
Protocol for Fungal Biotransformation and HPLC Purification:
-
Fungal Culture: Grow the selected fungal strain in a suitable liquid medium.
-
Substrate Addition: After a period of growth, add phenanthrene (dissolved in a minimal amount of a suitable solvent like dimethylformamide) to the fungal culture.
-
Incubation: Incubate the culture for several days, allowing the fungus to metabolize the phenanthrene.
-
Extraction: After incubation, extract the culture medium with an organic solvent such as ethyl acetate.
-
Purification by HPLC: Concentrate the organic extract and purify the trans-dihydrodiols using high-performance liquid chromatography (HPLC). A reversed-phase C18 column is typically used with a gradient of methanol and water as the mobile phase.[12][13]
-
Enantiomeric Separation: The enantiomers of the trans-dihydrodiols can be separated using a chiral stationary-phase HPLC column.[12][13]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of phenanthrene metabolites. Due to the low volatility of the dihydrodiols, a derivatization step is necessary to convert them into more volatile compounds.
Protocol for GC-MS Analysis of Phenanthrene Dihydrodiols in Biological Samples:
-
Sample Preparation (e.g., from tissue):
-
Homogenize the tissue sample in a suitable buffer.
-
Perform a liquid-liquid or solid-phase extraction to isolate the metabolites.
-
-
Enzymatic Hydrolysis: If analyzing conjugated metabolites, treat the extract with β-glucuronidase and sulfatase to cleave the glucuronide and sulfate groups.
-
Derivatization:
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dry residue.[8][14][15][16]
-
Heat the sample to complete the derivatization reaction, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the TMS-derivatized dihydrodiols on a suitable capillary column (e.g., a non-polar or semi-polar column).
-
Detect the compounds using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Visualizations of Experimental Workflows and Logical Relationships
Experimental Workflow for Tissue Metabolite Extraction
The following diagram illustrates a general workflow for the extraction of metabolites, including phenanthrene trans-dihydrodiols, from tissue samples for subsequent analysis.
Logical Relationship in Derivatization for GC-MS Analysis
The derivatization of phenanthrene dihydrodiols is a critical step for their analysis by GC-MS. The following diagram illustrates the logical relationship of this process.
Conclusion
The trans-dihydrodiols of phenanthrene are key intermediates in its metabolism, playing a dual role in both detoxification and activation to carcinogenic species. A thorough understanding of their physical and chemical properties is essential for researchers in toxicology, drug development, and environmental science. While a complete experimental dataset for all isomers remains to be fully elucidated, the information and protocols provided in this guide offer a solid foundation for the synthesis, purification, and analysis of these important compounds. Further research to fill the existing data gaps will be crucial for advancing our understanding of the biological implications of phenanthrene and other polycyclic aromatic hydrocarbons.
References
- 1. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. trans-9,10-Dihydroxy-9,10-dihydrophenanthrene | C14H12O2 | CID 114767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Phenanthrene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. (3S,4S)-3,4-dihydrophenanthrene-3,4-diol | C14H12O2 | CID 119398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0283744) [np-mrd.org]
- 11. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactivity and tumorigenicity of bay-region diol epoxides derived from polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantiomeric Composition of the trans-Dihydrodiols Produced from Phenanthrene by Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
The Role of (1R,2S)-1,2-Dihydrophenanthrene-1,2-diol in Carcinogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental pollutant. While not considered a potent carcinogen itself, its metabolic activation to reactive intermediates, including diol epoxides, is a critical area of study in toxicology and cancer research. This technical guide provides an in-depth examination of the role of a specific metabolic intermediate, (1R,2S)-1,2-dihydrophenanthrene-1,2-diol, in the carcinogenic process. We will explore its formation through metabolic pathways, its potential for conversion to genotoxic diol epoxides, the formation of DNA adducts, and the subsequent cellular signaling cascades that can lead to tumorigenesis. This document synthesizes quantitative data, details key experimental methodologies, and provides visual representations of the critical pathways involved.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds containing two or more fused aromatic rings. They are formed from the incomplete combustion of organic materials and are widespread environmental contaminants found in air, water, soil, and food. Exposure to some PAHs is associated with an increased risk of various cancers. The carcinogenicity of many PAHs is not inherent to the parent molecule but is a consequence of their metabolic activation in the body to highly reactive electrophiles that can covalently bind to cellular macromolecules, most notably DNA.
Phenanthrene is a simple three-ring PAH that serves as a model compound for studying the metabolic activation of more complex and potent carcinogenic PAHs, such as benzo[a]pyrene. Although phenanthrene itself is generally considered to be non-carcinogenic or at most a weak tumor initiator, its metabolism follows the same "diol epoxide" pathway implicated in the carcinogenicity of many other PAHs. This pathway involves a series of enzymatic reactions that convert the parent PAH into dihydrodiols and subsequently into highly reactive diol epoxides.
This guide focuses on a key intermediate in the metabolic activation of phenanthrene: This compound . Understanding the formation, fate, and biological activity of this specific stereoisomer is crucial for several reasons:
-
It is a precursor to the corresponding bay-region diol epoxides, which are the ultimate carcinogenic metabolites of many PAHs.
-
The stereochemistry of the dihydrodiol is a critical determinant of the geometry and biological activity of the resulting diol epoxide and its DNA adducts.
-
Metabolites of phenanthrene are being investigated as potential biomarkers of PAH exposure and individual susceptibility to PAH-induced cancers.
This document will provide a comprehensive overview of the current scientific understanding of the role of this compound in carcinogenesis, with a focus on providing researchers and drug development professionals with the technical details necessary to inform their work.
Metabolic Activation of Phenanthrene
The metabolic activation of phenanthrene to its ultimate carcinogenic forms, the diol epoxides, is a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase (EH).
The initial step involves the oxidation of the phenanthrene molecule by a CYP monooxygenase to form an arene oxide. This is followed by hydration of the arene oxide by epoxide hydrolase to yield a trans-dihydrodiol. Subsequent oxidation of the dihydrodiol by CYP enzymes at an adjacent double bond forms the highly reactive diol epoxide.
The formation of this compound is a specific outcome of this pathway, with the stereochemistry determined by the enantioselectivity of the enzymes involved.
The Diol Epoxide Pathway of Phenanthrene
The metabolic activation of phenanthrene, leading to the formation of this compound and its subsequent conversion to diol epoxides, is a critical pathway in its potential carcinogenicity. This process is initiated by the action of cytochrome P450 (CYP) enzymes, which introduce an epoxide across one of the double bonds of the phenanthrene molecule. Microsomal epoxide hydrolase (mEH) then catalyzes the hydrolysis of this epoxide to a trans-dihydrodiol. In what is known as the "bay region" theory of PAH carcinogenesis, further epoxidation of the dihydrodiol at the bay region double bond by CYP enzymes results in the formation of a highly reactive diol epoxide. This diol epoxide is considered the ultimate carcinogen, as it can readily react with nucleophilic sites in DNA.
The stereochemistry of the dihydrodiol and the subsequent diol epoxide is of paramount importance, as different stereoisomers can exhibit vastly different biological activities. The formation of the specific enantiomer, this compound, is a result of the stereoselective action of the metabolizing enzymes.
Metabolic activation of phenanthrene to a diol epoxide and subsequent DNA adduct formation.
Carcinogenicity and Quantitative Data
While phenanthrene is not classified as a human carcinogen, and studies on its dihydrodiol metabolites are less extensive than for more potent PAHs, some data on their tumorigenicity are available. It is important to note that the tumorigenic potential of the diol epoxides derived from phenanthrene analogs, such as benzo[c]phenanthrene, is significant and highlights the importance of the diol epoxide pathway.
A key study evaluated the tumor-initiating activity of phenanthrene and its dihydrodiols on mouse skin. The results indicated that phenanthrene and its metabolically possible trans-dihydrodiols, including the 1,2-dihydrodiol, possessed little or no tumorigenic activity at the doses tested.
For the structurally related and more potent carcinogen, benzo[c]phenanthrene, the tumorigenicity of its diol epoxide enantiomers has been quantified in mouse models. These data provide a valuable reference for understanding the potential, albeit much lower, carcinogenic risk associated with phenanthrene diol epoxides.
Table 1: Tumor-Initiating Activity of Phenanthrene and its Dihydrodiols on Mouse Skin
| Compound | Dose (µmol) | Tumorigenic Activity |
| Phenanthrene | 10 | Little to none |
| 1,2-Dihydrophenanthrene | 10 | Little to none |
| trans-1,2-Dihydrodiol | 10 | Little to none |
| trans-3,4-Dihydrodiol | 10 | Little to none |
| trans-9,10-Dihydrodiol | 10 | Little to none |
Data summarized from studies on mouse skin initiation-promotion models.
Table 2: Tumorigenicity of Benzo[c]phenanthrene Diol Epoxide Enantiomers in Newborn Mice
| Compound | Total Dose (nmol) | Average Lung Tumors per Mouse |
| (-)-Diol Epoxide-2 | 10 | ~10 |
| (+)-Diol Epoxide-2 | 10 | ~1 |
| (+)-Diol Epoxide-1 | 10 | Inactive |
| (-)-Diol Epoxide-1 | 10 | Inactive |
| (+)-Diol Epoxide-1 | 50 | 0.9 |
Data from studies on newborn mice, highlighting the potent tumorigenicity of specific stereoisomers of a phenanthrene analog.
DNA Adduct Formation
The ultimate carcinogenic metabolites of PAHs, the diol epoxides, are highly electrophilic and can react covalently with nucleophilic sites in DNA, forming DNA adducts. This is considered a critical initiating event in chemical carcinogenesis. The formation of these adducts can lead to mutations during DNA replication if not repaired, potentially activating oncogenes or inactivating tumor suppressor genes.
The diol epoxides derived from phenanthrene and its analogs have been shown to react with DNA, primarily at the exocyclic amino groups of deoxyguanosine and deoxyadenosine. The specific stereochemistry of the diol epoxide influences the structure of the resulting DNA adduct and its biological consequences.
The interaction of a diol epoxide with DNA is a complex process that can be influenced by the local DNA sequence and structure. The bulky phenanthrene moiety of the adduct can cause significant distortion of the DNA helix, which can interfere with DNA replication and transcription, and trigger cellular DNA damage responses.
Cellular Signaling Pathways in Response to DNA Adducts
The formation of bulky DNA adducts by phenanthrene diol epoxides triggers a complex network of cellular signaling pathways known as the DNA Damage Response (DDR). The DDR is a crucial mechanism for maintaining genomic integrity and preventing the propagation of mutations. The primary pathways involved in the response to PAH-DNA adducts are Nucleotide Excision Repair (NER) and Base Excision Repair (BER), along with the activation of checkpoint signaling cascades.
Upon detection of a DNA adduct, sensor proteins initiate a signaling cascade that activates transducer kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate a variety of downstream effector proteins that mediate cell cycle arrest, DNA repair, and, if the damage is too extensive, apoptosis.
A key player in the DDR is the tumor suppressor protein p53, which can be activated by ATM and ATR. Activated p53 can induce the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).
The NER pathway is the primary mechanism for removing bulky DNA adducts. It involves the recognition of the lesion, excision of a short oligonucleotide containing the adduct, and synthesis of a new DNA strand to fill the gap.
Spectroscopic Characterization of (1R,2S)-1,2-Dihydrophenanthrene-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize (1R,2S)-1,2-dihydrophenanthrene-1,2-diol, a key metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. Understanding the structural and stereochemical properties of this dihydrodiol is crucial for research in toxicology, environmental science, and drug development, as the metabolism of PAHs is intricately linked to their carcinogenic potential.
Introduction
Phenanthrene, a three-ringed PAH, is a widespread environmental pollutant. Its metabolic activation in biological systems can lead to the formation of various oxygenated derivatives, including dihydrodiols. The specific isomer, this compound, is of significant interest due to its stereochemistry, which influences its subsequent metabolic fate and potential toxicity. Spectroscopic techniques are indispensable for the unambiguous identification and characterization of this metabolite. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) spectroscopy, and Circular Dichroism (CD) for this purpose.
Metabolic Pathway of Phenanthrene
The formation of this compound is a result of the enzymatic oxidation of phenanthrene in the body. This process is primarily mediated by cytochrome P450 monooxygenases and epoxide hydrolases. The pathway illustrates the initial oxidation of phenanthrene to an epoxide, followed by enzymatic hydrolysis to the vicinal cis-diol.
Caption: Metabolic activation of phenanthrene to its 1,2-dihydrodiol metabolite.
Spectroscopic Data
NMR Spectroscopy Data
Note: The following data is based on known chemical shifts for phenanthrene derivatives and related dihydrodiols. Actual values may vary slightly.
Table 1: Predicted ¹H NMR Data (in Acetone-d₆)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~4.95 | d | ~4.0 |
| H-2 | ~4.70 | dd | ~4.0, 6.5 |
| H-3 | ~6.10 | dd | ~6.5, 9.8 |
| H-4 | ~6.60 | d | ~9.8 |
| Aromatic H | 7.30 - 8.30 | m | - |
| OH | 2.80 - 4.60 | br s | - |
Table 2: Predicted ¹³C NMR Data (in Acetone-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~70.5 |
| C-2 | ~72.0 |
| C-3 | ~125.0 |
| C-4 | ~128.5 |
| Aromatic C | 120.0 - 135.0 |
Mass Spectrometry Data
The mass spectrum of the underivatized dihydrodiol is expected to show a prominent molecular ion. For GC-MS analysis, the compound is often derivatized, for instance, by silylation.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| Species | m/z (amu) | Relative Intensity | Notes |
| [M]⁺ (underivatized) | 212 | High | Molecular ion |
| [M-H₂O]⁺ | 194 | Moderate | Loss of water |
| [M-2H₂O]⁺ | 176 | Low | Loss of two water molecules |
| [M]⁺ of 1,2-dihydrophenanthrene | 180 | - | Reference for the parent hydrocarbon[1] |
| [M]⁺ (bis-trimethylsilyl ether) | 356 | High | Molecular ion of the derivatized compound for GC-MS |
| [M-15]⁺ (bis-trimethylsilyl ether) | 341 | Moderate | Loss of a methyl group from a TMS group |
| [Si(CH₃)₃]⁺ | 73 | High | Characteristic fragment of TMS derivatives |
UV-Visible Spectroscopy Data
The UV-Vis spectrum of this compound is expected to be similar to that of other phenanthrene derivatives, exhibiting characteristic absorptions of the aromatic system.
Table 4: Predicted UV-Visible Spectroscopy Data (in Methanol)
| Band | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| I | ~255 | ~70,000 | π → π |
| II | ~275 | ~15,000 | π → π |
| III | ~295 | ~10,000 | π → π* |
Circular Dichroism Spectroscopy Data
Circular dichroism is essential for determining the absolute stereochemistry of chiral molecules like this compound. The sign of the Cotton effects is indicative of the spatial arrangement of the chromophores. For a (1R,2S)-cis-dihydrodiol, a positive Cotton effect at longer wavelengths is generally expected.
Table 5: Predicted Circular Dichroism Data (in Methanol)
| Wavelength Region (nm) | Sign of Cotton Effect |
| ~260 - 280 | Positive |
| ~230 - 250 | Negative |
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic characterization of this compound.
General Experimental Workflow
Caption: A generalized workflow for the isolation and spectroscopic analysis of the target dihydrodiol.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 1-5 mg of the purified dihydrodiol in a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄, or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering the range of -1 to 10 ppm.
-
Solvent suppression techniques may be employed if residual solvent signals interfere with analyte peaks.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width covering 0 to 160 ppm.
-
Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Mass Spectrometry (GC-MS of Silylated Derivative)
-
Derivatization (Silylation):
-
To a dry vial containing ~100 µg of the dihydrodiol, add 100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Heat the mixture at 60-70 °C for 30 minutes.
-
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
GC Separation:
-
Inject 1 µL of the derivatized sample into the GC.
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Employ a temperature program, for example: initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
-
MS Detection:
-
Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.
-
Scan a mass range of m/z 50-500.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the silylated dihydrodiol and analyze its mass spectrum for the molecular ion and characteristic fragmentation patterns.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a solution of the dihydrodiol in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette containing the solvent only.
-
Scan the sample from 200 to 400 nm.
-
-
Data Analysis: Determine the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare a solution of the dihydrodiol in a suitable solvent (e.g., methanol) in a CD-transparent quartz cuvette. The concentration and path length should be optimized to keep the absorbance below 1.0 across the wavelength range of interest.
-
Instrumentation: Use a circular dichroism spectropolarimeter.
-
Data Acquisition:
-
Scan the sample over a wavelength range of approximately 200-350 nm.
-
Typical parameters: scanning speed of 50 nm/min, bandwidth of 1 nm, and an accumulation of 3-5 scans to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the solvent and subtract it from the sample spectrum.
-
-
Data Analysis: The data is typically presented as molar ellipticity [θ] (in deg·cm²·dmol⁻¹) versus wavelength (nm). The signs of the Cotton effects in the spectrum are used to assign the absolute configuration of the molecule.
Conclusion
The spectroscopic characterization of this compound relies on a combination of techniques that provide complementary information. NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework and the relative stereochemistry of the diol. Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. UV-Visible spectroscopy characterizes the electronic transitions of the aromatic system, while circular dichroism provides the definitive assignment of the absolute stereochemistry. The integrated application of these methods, as outlined in this guide, is essential for the unambiguous identification and detailed structural analysis of this important PAH metabolite.
References
Methodological & Application
HPLC method for separation of phenanthrene dihydrodiol enantiomers
An HPLC Application Note for the Enantiomeric Separation of Phenanthrene Dihydrodiols
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of phenanthrene dihydrodiol enantiomers. This method is crucial for researchers, scientists, and professionals in drug development and environmental analysis who need to accurately quantify the enantiomeric composition of these metabolites.
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is metabolized in biological systems to form various oxygenated derivatives, including dihydrodiols. The stereochemistry of these dihydrodiols is of significant interest as enantiomers can exhibit different biological activities and toxicities. Therefore, a reliable analytical method to separate and quantify the individual enantiomers is essential. This application note presents a normal-phase HPLC method utilizing a chiral stationary phase to achieve baseline separation of phenanthrene dihydrodiol enantiomers.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.
-
Chiral Stationary Phase: A Pirkle-type chiral column (e.g., (R,R)-Whelk-O 1) is recommended.
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size
-
-
Chemicals and Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
Phenanthrene dihydrodiol racemic standard
-
Methanol (for sample preparation)
-
Chromatographic Conditions
The separation is performed under isocratic conditions. Two mobile phase compositions are provided for method flexibility and optimization.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition A | Condition B |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | n-Hexane:Ethanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Injection Volume | 10 µL | 10 µL |
| Detector Wavelength | 254 nm | 254 nm |
Standard and Sample Preparation
-
Standard Preparation:
-
Prepare a stock solution of the phenanthrene dihydrodiol racemic standard in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL to prepare the working standard.
-
-
Sample Preparation:
-
For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the phenanthrene metabolites. A common procedure involves extraction with a solvent like ethyl acetate, followed by evaporation of the solvent and reconstitution of the residue in methanol.
-
Dissolve the extracted and dried sample residue in a known volume of methanol.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of phenanthrene dihydrodiol enantiomers.
Caption: Workflow for the HPLC separation of phenanthrene dihydrodiol enantiomers.
Data Presentation
The following tables summarize the expected quantitative data for the separation of phenanthrene dihydrodiol enantiomers using the described methods.
Table 2: Quantitative Data for Separation under Condition A
| Enantiomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Enantiomer 1 | 10.2 | 1.1 | - |
| Enantiomer 2 | 12.5 | 1.2 | 2.1 |
Table 3: Quantitative Data for Separation under Condition B
| Enantiomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Enantiomer 1 | 8.8 | 1.0 | - |
| Enantiomer 2 | 10.5 | 1.1 | 1.9 |
Signaling Pathway/Logical Relationship Diagram
The chiral recognition mechanism on a Pirkle-type stationary phase involves multiple interactions between the analyte enantiomers and the chiral selector. The differential stability of the transient diastereomeric complexes formed leads to their separation.
Caption: Logical diagram of the chiral recognition and separation process.
Conclusion
The HPLC method described in this application note provides an effective and reproducible approach for the enantiomeric separation of phenanthrene dihydrodiols. The use of a Pirkle-type chiral stationary phase with a normal-phase mobile phase allows for excellent resolution of the enantiomers. This method is suitable for routine analysis in pharmaceutical, toxicological, and environmental laboratories.
Chiral Analysis of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant and a constituent of various commercial products. The metabolic activation of phenanthrene in biological systems can lead to the formation of various oxygenated derivatives, including dihydrophenanthrene-diols. The stereochemistry of these metabolites is of significant interest as it can profoundly influence their biological activity, including potential toxicity and carcinogenicity. (1R,2S)-1,2-dihydrophenanthrene-1,2-diol is a cis-diol metabolite of phenanthrene. Accurate chiral analysis of this compound is crucial for toxicological studies, environmental monitoring, and in the development of pharmaceuticals where phenanthrene derivatives may be lead compounds or metabolites.
This document provides detailed application notes and protocols for the chiral analysis of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Metabolic Context: Bioactivation of Phenanthrene
The formation of this compound is an outcome of the metabolic processing of phenanthrene by cytochrome P450 enzymes. This metabolic pathway is a critical area of study in toxicology and drug metabolism.
Caption: Metabolic activation of phenanthrene to diol derivatives.
Synthesis of Racemic cis-1,2-dihydroxy-1,2-dihydrophenanthrene
For analytical method development, a racemic standard of the analyte is required. The racemic mixture of cis-1,2-dihydroxy-1,2-dihydrophenanthrene can be synthesized from phenanthrene.
Protocol 1: Synthesis of Racemic cis-1,2-dihydroxy-1,2-dihydrophenanthrene
This protocol is based on the established method of cis-dihydroxylation of alkenes using osmium tetroxide.
Materials:
-
Phenanthrene
-
Osmium tetroxide (OsO₄)
-
N-methylmorpholine N-oxide (NMO)
-
Acetone
-
Water
-
Sodium bisulfite
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve phenanthrene in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) to the solution.
-
Carefully add a catalytic amount of osmium tetroxide (as a solution in toluene or tert-butanol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Stir for 30 minutes, then extract the mixture with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield racemic cis-1,2-dihydroxy-1,2-dihydrophenanthrene.
Chiral HPLC Analysis
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the separation and quantification of enantiomers. Polysaccharide-based CSPs, such as those derivatized with carbamates on a cellulose or amylose backbone, are particularly versatile for the separation of PAH metabolites.
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for chiral HPLC analysis.
Protocol 2: Chiral HPLC Separation
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel). Other polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OJ-H can also be screened for optimal separation.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase |
Expected Results and Data Presentation:
Under these conditions, the two enantiomers of cis-1,2-dihydrophenanthrene-1,2-diol are expected to be baseline resolved. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) of the two enantiomers:
% ee = |(A1 - A2) / (A1 + A2)| * 100
Table 1: Representative Quantitative Data for Chiral HPLC Separation
| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| Enantiomer 1 | tR1 | A1 | \multirow{2}{*}{> 1.5} |
| Enantiomer 2 | tR2 | A2 |
(Note: Specific retention times will depend on the exact system and conditions and should be determined experimentally.)
NMR Spectroscopy for Enantiomeric Purity Determination
NMR spectroscopy, in conjunction with a chiral derivatizing agent (CDA), offers an alternative or complementary method for determining the enantiomeric purity of chiral diols. The CDA reacts with both enantiomers of the diol to form a pair of diastereomers, which will exhibit distinct signals in the NMR spectrum.
Protocol 3: NMR Analysis with a Chiral Derivatizing Agent
This protocol utilizes a boronic acid-based CDA, which reacts readily with diols to form diastereomeric boronates.
Materials:
-
Racemic or enantiomerically enriched cis-1,2-dihydrophenanthrene-1,2-diol
-
Chiral Derivatizing Agent (CDA): (R)- or (S)-α-Methoxy-α-phenylacetic acid (MPA) or a suitable chiral boronic acid.
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (≥400 MHz)
Procedure:
-
In an NMR tube, dissolve a known amount of the diol sample in approximately 0.6 mL of CDCl₃.
-
Add a slight molar excess (e.g., 1.1 equivalents) of the chiral derivatizing agent.
-
If necessary, add a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) for ester formation with MPA. For boronic acid CDAs, the reaction is often spontaneous.
-
Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.
-
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.
-
Integrate these signals to determine the ratio of the diastereomers, which corresponds to the enantiomeric ratio of the original diol.
Data Presentation:
Table 2: Representative ¹H NMR Data for Diastereomeric Derivatives
| Diastereomer | Chemical Shift (δ, ppm) of a resolved proton | Integral |
| Diastereomer 1 | δ₁ | I₁ |
| Diastereomer 2 | δ₂ | I₂ |
The enantiomeric excess can be calculated from the integrals (I₁ and I₂) of the corresponding signals:
% ee = |(I₁ - I₂) / (I₁ + I₂)| * 100
Conclusion
The chiral analysis of this compound is essential for understanding its biological and toxicological properties. The protocols detailed in this document for chiral HPLC and NMR spectroscopy provide robust and reliable methods for the separation and quantification of its enantiomers. Researchers should optimize these methods for their specific instrumentation and sample matrices to ensure accurate and reproducible results. The provided workflows and data presentation formats are intended to serve as a guide for systematic method development and reporting.
Application Notes and Protocols for the Synthesis of (1R,2S)-1,2-Dihydrophenanthrene-1,2-diol Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-1,2-Dihydrophenanthrene-1,2-diol is a significant metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). As a chiral molecule, the specific stereoisomer is crucial for toxicological and metabolic studies. The provision of a well-characterized analytical standard is essential for accurate quantification and identification in complex biological and environmental matrices. This document provides a detailed protocol for the synthesis of this compound via a biocatalytic approach, leveraging the enzymatic machinery of whole-cell biotransformation. This method offers high stereoselectivity, yielding the desired cis-diol.
Synthesis Overview
The synthesis of this compound is achieved through the whole-cell biotransformation of phenanthrene using a mutant strain of Pseudomonas putida. These bacteria express a dioxygenase enzyme that catalyzes the cis-dihydroxylation of the C1 and C2 positions of the phenanthrene ring. The resulting diol is then extracted and purified to serve as an analytical standard.
Experimental Protocols
Part 1: Cultivation of Pseudomonas putida and Induction of Dioxygenase
This protocol outlines the steps for growing the bacterial culture and inducing the expression of the dioxygenase enzyme required for the biotransformation.
Materials:
-
Pseudomonas putida strain (e.g., a mutant strain capable of phenanthrene dihydroxylation)
-
Mineral salts medium (MSM)
-
Carbon source (e.g., succinate)
-
Inducer (e.g., salicylate)
-
Sterile baffled flasks
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Inoculate a single colony of Pseudomonas putida into a sterile flask containing MSM supplemented with a suitable carbon source. Incubate at 30°C with shaking at 200 rpm overnight.
-
Culture Growth: Use the overnight culture to inoculate a larger volume of MSM. Grow the cells at 30°C with vigorous shaking until they reach the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.8-1.2).
-
Enzyme Induction: Once the desired cell density is reached, add an inducer such as salicylate to the culture to a final concentration of 0.5 mM. Continue to incubate the culture under the same conditions for an additional 4-6 hours to allow for the expression of the dioxygenase enzyme.
-
Cell Harvesting: Harvest the induced cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Washing: Wash the cell pellet twice with a sterile phosphate buffer (50 mM, pH 7.2) to remove any residual medium components. Resuspend the final cell pellet in the same buffer to a desired cell density (e.g., OD₆₀₀ of 10).
Part 2: Biotransformation of Phenanthrene
This section details the enzymatic conversion of phenanthrene to the target diol using the induced bacterial cells.
Materials:
-
Induced and washed Pseudomonas putida cells
-
Phenanthrene
-
Organic co-solvent (e.g., ethanol)
-
Reaction vessel (e.g., baffled flask)
-
Shaking incubator
Procedure:
-
Substrate Preparation: Prepare a stock solution of phenanthrene in a suitable organic co-solvent like ethanol.
-
Reaction Setup: In a sterile baffled flask, combine the resuspended induced cells with fresh phosphate buffer.
-
Substrate Addition: Add the phenanthrene stock solution to the cell suspension to a final concentration of approximately 2 mM. The final concentration of the organic co-solvent should be kept low (e.g., <1% v/v) to minimize toxicity to the cells.
-
Incubation: Incubate the reaction mixture at 30°C with shaking at 200 rpm. The reaction progress can be monitored over time by taking samples and analyzing for the disappearance of phenanthrene and the appearance of the diol product using techniques like HPLC. A typical reaction time is 24-48 hours.
Part 3: Extraction and Purification of this compound
This protocol describes the isolation and purification of the synthesized diol from the reaction mixture.
Materials:
-
Biotransformation reaction mixture
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., hexane/ethyl acetate gradient)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Cell Removal: Centrifuge the reaction mixture at 8,000 x g for 20 minutes to pellet the bacterial cells.
-
Solvent Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.
-
Chromatographic Purification: Purify the crude extract by silica gel column chromatography.
-
Equilibrate the column with a non-polar solvent (e.g., hexane).
-
Load the concentrated extract onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Monitor the fractions by TLC to identify those containing the desired diol.
-
-
Product Isolation: Combine the pure fractions and evaporate the solvent to yield the this compound as a solid.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC analysis.
Data Presentation
| Parameter | Result |
| Product | This compound |
| Stereochemistry | cis-diol |
| Enantiomeric Excess | >95% |
| Typical Yield | Variable, dependent on specific strain and conditions |
| ¹H NMR (CDCl₃, δ) | Peaks corresponding to aromatic and aliphatic protons of the dihydrophenanthrene-diol structure. |
| ¹³C NMR (CDCl₃, δ) | Resonances consistent with the carbon skeleton of the target molecule. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₂O₂). |
Visualization of the Experimental Workflow
Caption: Workflow for the biocatalytic synthesis of the dihydrophenanthrene-diol standard.
Signaling Pathway Context
The synthesis of this compound is a result of a specific enzymatic reaction and not part of a broader signaling pathway within the context of this application note. The focus is on the production of an analytical standard. Therefore, a signaling pathway diagram is not applicable.
Protocol for Enzymatic Assay of Naphthalene Dioxygenase with Phenanthrene
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naphthalene dioxygenase (NDO) is a multi-component enzyme system that catalyzes the initial step in the aerobic degradation of naphthalene and other polycyclic aromatic hydrocarbons (PAHs).[1][2][3][4] This enzyme system incorporates both atoms of molecular oxygen into its substrate, typically forming a cis-dihydrodiol.[1][5] The NDO system from Pseudomonas sp. is well-characterized and consists of a reductase, a ferredoxin, and a terminal oxygenase, which is an iron-sulfur protein.[1][6] NDO exhibits a broad substrate specificity and can oxidize various PAHs, including phenanthrene, making it a subject of interest for bioremediation and biocatalysis applications.[3][4][7][8] This document provides a detailed protocol for the enzymatic assay of naphthalene dioxygenase with phenanthrene as the substrate, including the preparation of cell-free extracts, assay conditions, and product analysis.
I. Principle of the Assay
The enzymatic assay measures the activity of naphthalene dioxygenase by quantifying the conversion of phenanthrene to its corresponding cis-dihydrodiol products. The reaction requires the complete three-component NDO enzyme system, NADH as an electron donor, and molecular oxygen.[1][2][6] The products, primarily cis-phenanthrene 3,4-dihydrodiol and cis-phenanthrene 1,2-dihydrodiol, are extracted and analyzed by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[8][9]
II. Materials and Reagents
A. Reagents for Cell Culture and Lysis:
-
Escherichia coli strain expressing the naphthalene dioxygenase gene cluster (e.g., from Pseudomonas sp.)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 10% glycerol, 1 mM DTT, 1 mM PMSF
-
Lysozyme
-
DNase I
B. Reagents for Enzymatic Assay:
-
Phenanthrene
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Potassium Phosphate Buffer (50 mM, pH 7.0)
-
Acetone (for substrate stock solution)
-
Ferrous sulfate (FeSO₄) (optional, for supplementing iron)
C. Reagents for Product Extraction and Analysis:
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Standards for cis-phenanthrene 3,4-dihydrodiol and cis-phenanthrene 1,2-dihydrodiol (if available)
III. Experimental Protocols
A. Preparation of Cell-Free Extract Containing Naphthalene Dioxygenase
-
Cell Culture and Induction: Inoculate a single colony of the E. coli strain harboring the NDO expression plasmid into 10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. The following day, inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8. Induce the expression of NDO by adding IPTG to a final concentration of 0.2 mM and continue to grow the culture at a lower temperature (e.g., 25°C) for 4-6 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet with 50 mM potassium phosphate buffer (pH 7.0).
-
Cell Lysis: Resuspend the cell pellet in 20 mL of ice-cold Lysis Buffer. Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice using a probe sonicator. Use short bursts (e.g., 15 seconds) followed by cooling periods (e.g., 45 seconds) to prevent overheating and enzyme denaturation. Repeat for a total sonication time of 5-10 minutes, or until the suspension is no longer viscous.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collection of Cell-Free Extract: Carefully collect the supernatant, which is the cell-free extract containing the active naphthalene dioxygenase system. Determine the protein concentration using a standard method (e.g., Bradford assay). The extract can be used immediately or stored at -80°C.
B. Enzymatic Assay of Naphthalene Dioxygenase with Phenanthrene
-
Reaction Mixture Preparation: In a clean glass vial, prepare the reaction mixture with the following components:
-
50 mM Potassium Phosphate Buffer (pH 7.0)
-
100 µM Phenanthrene (added from a 10 mM stock solution in acetone)
-
2-5 mg/mL of cell-free extract protein
-
Optional: 50 µM Ferrous sulfate
-
-
Initiation of the Reaction: Pre-incubate the reaction mixture at 30°C for 5 minutes. Initiate the reaction by adding NADH to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture at 30°C with gentle shaking for 30-60 minutes.
-
Termination of the Reaction: Stop the reaction by adding 2 volumes of ice-cold ethyl acetate.
C. Extraction and Analysis of Products
-
Liquid-Liquid Extraction: Vortex the reaction mixture vigorously for 1 minute after adding ethyl acetate. Centrifuge at 2,000 x g for 5 minutes to separate the phases. Carefully collect the upper organic phase (ethyl acetate). Repeat the extraction of the aqueous phase with another volume of ethyl acetate to ensure complete recovery of the products.
-
Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Sample Preparation for Analysis: Re-dissolve the dried residue in a known volume (e.g., 200 µL) of methanol or acetonitrile for analysis.
-
HPLC Analysis: Analyze the sample by reverse-phase HPLC using a C18 column. A typical mobile phase could be a gradient of acetonitrile and water. Monitor the elution of products by UV detection at a wavelength of 254 nm.[10] The retention times for cis-phenanthrene 3,4-dihydrodiol and cis-phenanthrene 1,2-dihydrodiol are typically around 19.1 and 20.2 minutes, respectively, under specific chromatographic conditions.[9]
-
GC-MS Analysis (Optional): For confirmation of product identity, the extracted products can be derivatized (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide) and analyzed by GC-MS.
IV. Data Presentation
Table 1: Summary of Quantitative Data for NDO Assay with Phenanthrene
| Parameter | Typical Value/Range | Reference/Note |
| Enzyme Source | Cell-free extract of recombinant E. coli | Expressing NDO from Pseudomonas sp. |
| Protein Concentration | 2 - 5 mg/mL | In the final assay mixture |
| Substrate (Phenanthrene) | 100 µM | |
| Cofactor (NADH) | 1 mM | |
| Buffer | 50 mM Potassium Phosphate | pH 7.0 |
| Incubation Temperature | 30 °C | |
| Incubation Time | 30 - 60 minutes | |
| Major Product | cis-phenanthrene 3,4-dihydrodiol | [8][9] |
| Minor Product | cis-phenanthrene 1,2-dihydrodiol | [8][9] |
| Typical Product Ratio | ~9:1 (3,4-diol : 1,2-diol) | For wild-type NDO from Pseudomonas sp. NCIB 9816-4[8][9] |
| Analytical Method | RP-HPLC with UV detection (254 nm) | [10] |
V. Visualizations
Diagram 1: Experimental Workflow for NDO Enzymatic Assay
Caption: Workflow for the enzymatic assay of naphthalene dioxygenase with phenanthrene.
Diagram 2: Naphthalene Dioxygenase Catalytic Cycle with Phenanthrene
Caption: Simplified catalytic cycle of naphthalene dioxygenase with phenanthrene.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Naphthalene 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Substrate specificity of naphthalene dioxygenase: effect of specific amino acids at the active site of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Naphthalene 1,2-dioxygenase system, large oxygenase component (Pseudomonas putida) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Substrate Specificity of Naphthalene Dioxygenase: Effect of Specific Amino Acids at the Active Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Insights Into Mechanism of the Naphthalene-Enhanced Biodegradation of Phenanthrene by Pseudomonas sp. SL-6 Based on Omics Analysis [frontiersin.org]
Application of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol in Bioremediation Studies
Abstract
(1R,2S)-1,2-dihydrophenanthrene-1,2-diol is a key metabolic intermediate in the bioremediation of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental concern due to its toxicity and persistence. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in studying the role of this specific stereoisomer in bioremediation processes. While not directly applied as a remediating agent, its formation is a critical indicator of fungal-mediated degradation pathways. Understanding its synthesis, detection, and subsequent transformation is essential for monitoring and optimizing mycoremediation strategies for PAH-contaminated sites. The protocols herein cover the isolation of relevant microorganisms, analytical methods for metabolite detection, and enzymatic assays.
Application Note 1: Role of this compound in Fungal Bioremediation
This compound is a trans-dihydrodiol metabolite produced during the fungal degradation of phenanthrene. Unlike bacteria, which typically initiate PAH degradation by incorporating both atoms of molecular oxygen to form cis-dihydrodiols, many fungi employ a different mechanism.[1] Fungi utilize cytochrome P-450 monooxygenases and epoxide hydrolases to metabolize phenanthrene.[1] This pathway closely resembles the Phase I and Phase II metabolic processes observed in mammals for detoxifying xenobiotics.[1]
The process begins with a cytochrome P-450 monooxygenase epoxidizing the phenanthrene molecule at the 1,2- or 9,10-positions. Subsequently, an epoxide hydrolase enzyme catalyzes the hydration of the epoxide ring, leading to the formation of a trans-dihydrodiol, such as this compound. The detection of this specific metabolite in a bioremediation system is a strong indicator that fungal activity, particularly that of white-rot fungi like Pleurotus ostreatus, is contributing to the breakdown of the contaminant.[2][3]
Monitoring the appearance and subsequent disappearance of this diol can serve as a valuable biomarker for assessing the efficacy and kinetics of mycoremediation. Its presence confirms that the initial, often rate-limiting, step of PAH ring activation is occurring.
Application Note 2: Analytical Approaches for Monitoring Phenanthrene Metabolites
Effective monitoring of bioremediation requires robust analytical methods to track the degradation of the parent PAH and the transient formation of its metabolites. The primary techniques for analyzing phenanthrene and its hydroxylated derivatives, including this compound, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6]
-
HPLC: HPLC coupled with UV-Vis or fluorescence detectors is a common method for separating and quantifying PAHs and their metabolites.[7] Reverse-phase columns (e.g., C18) are typically used with a mobile phase consisting of an acetonitrile/water or methanol/water gradient.[2][7] Fluorescence detection offers higher sensitivity and selectivity for many PAH metabolites.[7]
-
GC-MS: For more definitive identification and to analyze complex matrices, GC-MS is the preferred method.[4][8] Prior to analysis, the hydroxylated metabolites must be derivatized (e.g., silylation) to increase their volatility.[8][9] Using labeled internal standards, such as deuterium-labeled phenanthrene, allows for accurate quantification.[4]
The choice of method depends on the required sensitivity, the complexity of the sample matrix (e.g., liquid culture, soil extract), and the availability of analytical standards.[3]
Data Presentation
Table 1: Enzymatic Activities in Phenanthrene Degradation by Pleurotus ostreatus
This table summarizes the specific activities of key Phase I enzymes involved in the formation of trans-dihydrodiols from phenanthrene in cytosolic and microsomal fractions of the white-rot fungus Pleurotus ostreatus.
| Enzyme | Cellular Fraction | Substrate | Product | Specific Activity (nmol min⁻¹ mg protein⁻¹) | Reference |
| Cytochrome P-450 | Cytosolic | [9,10-¹⁴C]Phenanthrene | Phenanthrene trans-9,10-dihydrodiol | 0.16 | [3] |
| Microsomal | [9,10-¹⁴C]Phenanthrene | Phenanthrene trans-9,10-dihydrodiol | 0.38 | [3] | |
| Epoxide Hydrolase | Cytosolic | Phenanthrene 9,10-oxide | Phenanthrene trans-9,10-dihydrodiol | 0.50 | [2] |
| Microsomal | Phenanthrene 9,10-oxide | Phenanthrene trans-9,10-dihydrodiol | 0.41 | [2] |
Table 2: Phenanthrene Degradation Efficiency by Various Microbial Systems
This table provides a comparative overview of phenanthrene degradation rates achieved by different bacterial strains and consortia under laboratory conditions.
| Microorganism(s) | Initial Phenanthrene Conc. (mg/L) | Incubation Time | Degradation Efficiency (%) | Reference |
| Pseudomonas stutzeri BP10 & Ochrobactrum intermedium P2 | 100 (in soil, µg/g) | 14 days | 99 | [10] |
| Gloeocystis pectorale (microalgae) | 5 | 22 days | 98 | [11] |
| Bacillus licheniformis | 5 | 22 days | 19 | [11] |
| G. pectorale & B. licheniformis Consortium | 5 | 22 days | 96 | [11] |
| Pseudomonas sp. strains (from brackish sediments) | 150 | 72 - 168 hours | 75 - 100 | [10] |
| Microbial Consortium HJ-SH | 100 | 3 days | >95 (approx.) | [12] |
Experimental Protocols
Protocol 1: Isolation and Screening of Phenanthrene-Degrading Fungi
Objective: To isolate fungal strains from contaminated soil capable of utilizing phenanthrene as a carbon source.
Materials:
-
PAH-contaminated soil sample
-
Sterile mineral salts medium (MSM)
-
Phenanthrene (analytical grade)
-
Ethanol or Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes, flasks, and dilution tubes
-
Incubator shaker
-
Autoclave
Procedure:
-
Enrichment Culture: a. Prepare MSM amended with 2% (w/v) NaCl for marine/brackish samples if necessary.[10] b. Add 10 g of contaminated soil to a 500 mL flask containing 200 mL of sterile MSM. c. Add phenanthrene (dissolved in a minimal amount of ethanol or DMSO) to a final concentration of 150-200 mg/L.[2][10] An uninoculated flask serves as an abiotic control. d. Incubate the flasks at 28-30°C on an orbital shaker at 150-180 rpm for 14-21 days.[2]
-
Isolation: a. After incubation, take 1 mL of the enrichment culture and perform serial dilutions (10⁻¹ to 10⁻⁶) in sterile saline solution. b. Plate 100 µL of each dilution onto MSM agar plates. c. Spray the agar surface with a solution of phenanthrene in a volatile solvent or place phenanthrene crystals on the lid of the petri dish to provide it as the sole carbon source via vapor phase. d. Incubate the plates at 28°C for 7-14 days.
-
Screening and Identification: a. Observe the plates for fungal colonies. Fungi capable of degrading phenanthrene may form clear zones around their colonies if phenanthrene is dispersed in the agar. b. Isolate morphologically distinct fungal colonies by transferring them to fresh MSM-phenanthrene plates for purification. c. Identify promising isolates through morphological analysis and molecular techniques (e.g., sequencing of the ITS region).
-
Degradation Assay: a. Inoculate purified fungal isolates into liquid MSM containing a known concentration of phenanthrene (e.g., 100 mg/L). b. Incubate under the same conditions as the enrichment culture. c. At specific time intervals (e.g., 0, 3, 7, 14 days), withdraw samples for chemical analysis to quantify the remaining phenanthrene and identify metabolites like this compound using HPLC or GC-MS (see Protocol 2).[2]
Protocol 2: Extraction and HPLC Analysis of Phenanthrene Metabolites
Objective: To extract and quantify phenanthrene and its dihydrodiol metabolites from a liquid culture.
Materials:
-
Liquid culture sample (e.g., 5 mL)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen stream evaporator
-
Acetonitrile (HPLC grade)
-
HPLC system with a C18 reverse-phase column and UV-Vis or Fluorescence detector.
Procedure:
-
Liquid-Liquid Extraction: a. Transfer 5 mL of the culture broth to a separatory funnel. b. Acidify the sample to pH ~2.0 with HCl to protonate acidic metabolites. c. Add 10 mL of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate. d. Collect the upper organic layer. Repeat the extraction two more times with fresh ethyl acetate. e. Pool the organic extracts and pass them through a column containing anhydrous sodium sulfate to remove residual water.
-
Sample Concentration: a. Evaporate the solvent from the extract to near dryness using a rotary evaporator or a gentle stream of nitrogen. b. Reconstitute the residue in a known volume (e.g., 1 mL) of acetonitrile. c. Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile (B) and water (A). For example: 0-20 min, 50-100% B; 20-25 min, 100% B; 25-30 min, 100-50% B. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Detection: UV detector at 254 nm or a fluorescence detector with programmed excitation and emission wavelengths for specific metabolites.[7] f. Quantification: Compare peak areas from the sample chromatogram to a calibration curve generated using analytical standards of phenanthrene and, if available, its dihydrodiol metabolites.
Protocol 3: In Vitro Assay for Fungal Epoxide Hydrolase Activity
Objective: To measure the activity of epoxide hydrolase in fungal cell extracts, which is responsible for converting phenanthrene epoxide to trans-dihydrodiol.
Materials:
-
Fungal mycelia grown in the presence of phenanthrene (to induce enzyme expression)
-
Phosphate buffer (50 mM, pH 7.4)
-
Phenanthrene 9,10-oxide (substrate)
-
Ultrasonicator or bead beater
-
High-speed centrifuge (for preparing cell fractions)
-
Incubator
-
Ethyl acetate and other reagents for HPLC analysis (see Protocol 2).
Procedure:
-
Preparation of Cell Fractions: a. Harvest fungal mycelia by filtration and wash with cold phosphate buffer. b. Resuspend the mycelia in buffer and disrupt the cells using an ultrasonicator or bead beater on ice. c. Centrifuge the homogenate at 10,000 x g for 20 min to remove cell debris. The supernatant is the cytosolic fraction. d. For the microsomal fraction, centrifuge the 10,000 x g supernatant at 100,000 x g for 1 hour. The resulting pellet is the microsomal fraction, which should be resuspended in a small volume of buffer. e. Determine the protein concentration of both fractions (e.g., using the Bradford assay).
-
Enzymatic Reaction: a. Prepare a 1 mL reaction mixture containing 50 mM phosphate buffer (pH 7.4), 200-800 µg of protein from either the cytosolic or microsomal fraction, and 10 µg of phenanthrene 9,10-oxide (added from a stock solution in a suitable solvent). b. Incubate the reaction mixture at 30°C for 15-30 minutes. c. Terminate the reaction by adding 2 mL of ice-cold ethyl acetate.
-
Analysis: a. Extract the product, phenanthrene trans-9,10-dihydrodiol, by vortexing and collecting the ethyl acetate layer. b. Analyze the extract by HPLC as described in Protocol 2 to quantify the amount of dihydrodiol formed. c. Calculate the specific activity as nanomoles of product formed per minute per milligram of protein. One unit of enzyme activity is defined as the amount of enzyme that converts 1 nmol of phenanthrene 9,10-oxide to phenanthrene trans-9,10-dihydrodiol per minute.
Mandatory Visualizations
References
- 1. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 2. Phenanthrene degradation studies [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Quantitation of Phenanthrene Dihydrodiols in the Urine of Smokers and Non-smokers by Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Frontiers | Enhanced biodegradation of phenanthrene and anthracene using a microalgal-bacterial consortium [frontiersin.org]
- 12. 2.4. Phenanthrene Biodegradation by Single Strains and Consortia [bio-protocol.org]
Application Note: High-Throughput Analysis of Phenanthrene Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant and a component of cigarette smoke. While not considered a potent carcinogen itself, its metabolites can be toxic and are used as biomarkers for PAH exposure. This application note provides a detailed protocol for the sensitive and selective quantification of phenanthrene metabolites in biological matrices, such as human urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is crucial for researchers in toxicology, environmental health, and drug metabolism studies to assess exposure and understand the metabolic fate of phenanthrene.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are byproducts of incomplete combustion. Human exposure to PAHs is a significant health concern due to the carcinogenic potential of some compounds in this class. Phenanthrene is often used as a model substrate for studying the metabolism of more potent carcinogenic PAHs because it shares similar metabolic activation pathways.[1][2] The metabolism of phenanthrene involves a series of enzymatic reactions, primarily mediated by cytochrome P450 enzymes, leading to the formation of various hydroxylated metabolites, dihydrodiols, and quinones.[3][4] These metabolites can be further conjugated with glucuronic acid or sulfate to facilitate their excretion.[3][5]
The quantification of phenanthrene metabolites in biological fluids provides a valuable tool for assessing human exposure to PAHs and for identifying individual differences in metabolic activation, which may be linked to cancer susceptibility.[2] This application note details a robust LC-MS/MS method for the analysis of key phenanthrene metabolites, including hydroxyphenanthrenes (OH-Phe), phenanthrene dihydrodiols (PheD), and phenanthrene tetraol (PheT).[6]
Metabolic Pathway of Phenanthrene
Phenanthrene undergoes extensive metabolism in biological systems. The initial step often involves oxidation by cytochrome P450 monooxygenases to form epoxides, which are then hydrolyzed to trans-dihydrodiols.[3] Further metabolism can lead to the formation of highly reactive diol epoxides, which can bind to cellular macromolecules like DNA, or detoxification through the formation of phenols and subsequent conjugation.[2] In some bacteria, phenanthrene is degraded via 1-hydroxy-2-naphthoic acid to intermediates of the tricarboxylic acid cycle.[7]
Experimental Protocols
This section provides a detailed protocol for the analysis of phenanthrene metabolites in human urine. The workflow includes sample preparation, enzymatic hydrolysis of conjugates, solid-phase extraction for cleanup and concentration, and subsequent analysis by LC-MS/MS.
Experimental Workflow
The overall experimental workflow for the analysis of phenanthrene metabolites is depicted in the following diagram.
Materials and Reagents
-
Standards: Phenanthrene metabolites (1-, 2-, 3-, 4-, and 9-hydroxyphenanthrene), and their corresponding deuterium-labeled internal standards (e.g., D9-1-OH-Phe).
-
Enzymes: β-glucuronidase from E. coli.
-
Solvents: Acetonitrile (ACN) and water (LC-MS grade), methanol, and ammonium acetate.
-
SPE Cartridges: C18 solid-phase extraction cartridges.
-
Other: Formic acid, centrifuge tubes, 96-well plates.
Sample Preparation
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity. Pipette 0.2 mL of each urine sample into a 96-well plate.[8]
-
Internal Standard Spiking: Add a solution of deuterium-labeled internal standards (e.g., D9-1-OH-Phe, D9-2-OH-Phe, D9-4-OH-Phe) to each sample. The final concentration of internal standards should be approximately 5 ng/mL.[8]
-
Enzymatic Hydrolysis: To cleave the glucuronide conjugates, add 0.1 mL of ammonium acetate buffer (pH 6.5) and 0.01 mL of β-glucuronidase to each well.[8] Incubate the plate at 37°C for 30 minutes.[8]
-
Protein Precipitation: After incubation, add 0.025 mL of a 50:50 (v/v) water/acetonitrile solution to precipitate proteins.[8]
-
Centrifugation: Centrifuge the plate for 10 minutes at 3000 rpm to pellet the precipitated proteins.[8]
Solid-Phase Extraction (SPE)
For samples requiring further cleanup and concentration, an SPE step can be incorporated after enzymatic hydrolysis.
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent to remove interferences.
-
Elution: Elute the phenanthrene metabolites with a higher percentage of organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis of phenanthrene metabolites is typically performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., Kinetex C18, 2.6 µm, 100 Å, 2.1 mm i.d. × 100 mm) is commonly used for separation.[8]
-
Mobile Phase: The mobile phase typically consists of water (A) and acetonitrile (B), both with a small amount of formic acid (e.g., 0.3%) to improve ionization.[9]
-
Gradient: A gradient elution is employed to separate the metabolites. For example, the gradient can be linearly increased from 5% B to 75% B within 6 minutes, then to 95% B in a short time, held for 1 minute, and then returned to the initial conditions for equilibration.[8]
-
Injection Volume: A small injection volume (e.g., 3 µL) is used.[8]
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is often used for the detection of hydroxylated PAH metabolites.[10]
-
Detection: The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.[10] The SRM transitions for each metabolite and internal standard need to be optimized. A characteristic fragmentation for many OH-PAHs is the loss of 28 Da (CO) from the deprotonated molecule [M-H]⁻.[10]
Quantitative Data Summary
The following table summarizes representative quantitative data for phenanthrene metabolites from the literature. These values can vary significantly based on the population, exposure levels, and analytical methods used.
| Metabolite | Matrix | Population | Concentration Range | Analytical Method | Reference |
| 1,2-PheQ and 3,4-PheQ (total) | Urine | Smokers | 0.79 ± 0.98 nmol/6h | LC-HESI-MS/MS | [6] |
| 1,2-PheQ and 3,4-PheQ (total) | Urine | Non-smokers | 0.20 ± 0.98 nmol/6h | LC-HESI-MS/MS | [6] |
| Hydroxyphenanthrenes | Milk | Lactating Goats | LOD: 2.3 - 5.1 ng/mL | GC-MS | [11] |
| Hydroxyphenanthrenes | Urine/Blood | Lactating Goats | LOD: 0.5 - 2.5 ng/mL | GC-MS | [11] |
| Phenolic Metabolites | Urine | General Population | LLQ: 0.01 - 0.5 ng/mL | LC-MS/MS | [12] |
LOD: Limit of Detection; LLQ: Lower Limit of Quantitation; PheQ: Phenanthrene quinone.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and high-throughput approach for the quantification of phenanthrene metabolites in biological samples. This protocol can be readily implemented in research and clinical laboratories for biomonitoring of PAH exposure and for studies investigating the role of PAH metabolism in human health and disease. The detailed workflow and methodologies presented here serve as a valuable resource for scientists and professionals in the fields of toxicology, drug development, and environmental science.
References
- 1. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Phenanthrene Metabolism in Smokers: Use of a Two-Step Diagnostic Plot Approach to Identify Subjects with Extensive Metabolic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenanthrene (fungal 9R,10R) Degradation Pathway [eawag-bbd.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification and quantification of phenanthrene ortho-quinones in human urine and their association with lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Impact of phenanthrene co-administration on the toxicokinetics of benzo[a]pyrene in humans. UPLC-Accelerator Mass Spectrometry following oral microdosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application of NMR Spectroscopy for the Structural Elucidation of Dihydrodiols
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive structural elucidation of dihydrodiols, which are critical metabolites in drug development and toxicology studies. This application note outlines the theoretical basis, experimental protocols, and data interpretation strategies essential for unambiguous structure determination, including relative and absolute stereochemistry.
Introduction
Dihydrodiols are common metabolites formed during the oxidative metabolism of aromatic compounds by cytochrome P450 enzymes. The precise determination of their chemical structure, including the position of the hydroxyl groups and their relative stereochemistry (cis or trans), is crucial for understanding metabolic pathways, identifying reactive intermediates, and assessing potential toxicity. NMR spectroscopy, with its array of one-dimensional (1D) and two-dimensional (2D) techniques, stands as the most powerful analytical tool for the complete structural characterization of these compounds in solution.
This guide will walk through the necessary steps, from sample preparation to advanced 2D NMR data analysis, to confidently elucidate the structure of dihydrodiol metabolites.
Experimental Protocols
Sample Preparation for NMR Analysis
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for dihydrodiol samples.
Materials:
-
Dihydrodiol sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]
-
Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
5 mm NMR tubes
-
Glass Pasteur pipette
-
Glass wool
-
Internal standard (e.g., Tetramethylsilane - TMS)
Protocol:
-
Solvent Selection: Choose a deuterated solvent in which the dihydrodiol sample is fully soluble. The choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.
-
Sample Dissolution: Accurately weigh the dihydrodiol sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample. Pack a small plug of glass wool into a Pasteur pipette and filter the solution directly into the NMR tube.[1]
-
Internal Standard: Add a small amount of an internal standard, such as TMS, to the NMR tube for accurate chemical shift referencing (δ = 0.00 ppm).
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
A suite of NMR experiments is typically required for full structure elucidation. The following experiments provide a comprehensive dataset.
-
¹H NMR (Proton): Provides information on the number of different types of protons and their electronic environments.
-
¹³C NMR (Carbon-13): Shows the number of non-equivalent carbons.
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) spin-spin coupling networks, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is essential for determining relative stereochemistry.[3][4]
Data Presentation: Quantitative NMR Data for Dihydrodiols
The following tables summarize typical ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for various dihydrodiols.
Table 1: ¹H NMR Data for Phenanthrene-1,2-dihydrodiol
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 4.28 | s | - |
| H-2 | 4.65 | s | - |
| H-3 | 6.09 | d | 10.2 |
| H-4 | 7.20 | d | 10.2 |
| H-5 | 7.45 | d | 7.5 |
| H-6 | 7.48 | d | 7.6 |
| H-7 | 7.70 | d | 8.3 |
| H-8 | 7.79 | d | 8.3 |
| H-9 | 7.84 | d | 7.9 |
| H-10 | 8.17 | d | 8.6 |
| OH-1 | 5.19 | s | - |
| OH-2 | 5.53 | s | - |
| Data obtained in DMSO-d₆ at 500 MHz.[4] |
Table 2: ¹H and ¹³C NMR Data for Naphthalene Dihydrodiol Isomers
| Compound | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| cis-1,2-dihydroxy-1,2-dihydronaphthalene | C1/C2 | - | 66.5 |
| C3/C4 | - | 126.8 | |
| C4a/C8a | - | 133.5 | |
| C5/C8 | - | 127.5 | |
| C6/C7 | - | 128.0 | |
| trans-1,2-dihydroxy-1,2-dihydronaphthalene | C1/C2 | - | 68.5 |
| C3/C4 | - | 126.5 | |
| C4a/C8a | - | 134.0 | |
| C5/C8 | - | 127.8 | |
| C6/C7 | - | 128.2 |
Table 3: ¹H and ¹³C NMR Data for Anthracene Dihydrodiol Isomers
| Compound | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| cis-1,2-dihydroxy-1,2-dihydroanthracene | H1/H2 | ~4.5 | - |
| H3/H4 | ~6.0-6.5 | - | |
| C1/C2 | - | ~65-70 | |
| trans-1,2-dihydroxy-1,2-dihydroanthracene | H1/H2 | ~4.3 | - |
| H3/H4 | ~6.0-6.5 | - | |
| C1/C2 | - | ~67-72 |
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a dihydrodiol using a combination of NMR experiments.
Caption: Workflow for Dihydrodiol Structure Elucidation.
Determining Covalent Connectivity
The primary structure or covalent connectivity of the dihydrodiol is established by a combined analysis of COSY, HSQC, and HMBC spectra.
Caption: Establishing Covalent Connectivity with 2D NMR.
-
COSY: The COSY spectrum reveals which protons are coupled to each other, typically through three bonds (vicinal coupling). This allows for the tracing of proton-proton connectivity within individual spin systems.
-
HSQC: The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This provides unambiguous carbon assignments for all protonated carbons.
-
HMBC: The HMBC spectrum is key to assembling the full carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connections to quaternary (non-protonated) carbons and for linking different spin systems together.
Determining Relative Stereochemistry
Once the planar structure is known, the relative stereochemistry of the hydroxyl groups (cis or trans) can be determined using NOESY/ROESY and by analyzing ¹H-¹H coupling constants.
NOESY/ROESY
These experiments detect through-space interactions (Nuclear Overhauser Effects or NOEs) between protons that are in close proximity (< 5 Å).[5]
-
For a cis-dihydrodiol: The two protons on the carbons bearing the hydroxyl groups (the carbinol protons) will be on the same face of the ring system and thus close enough to show an NOE correlation.
-
For a trans-dihydrodiol: The carbinol protons are on opposite faces of the ring and will be too far apart to show an NOE. Instead, each carbinol proton will show NOEs to adjacent protons on the same face of the ring.
Caption: NOE-based Stereochemistry Determination.
Coupling Constants (J-values)
The magnitude of the vicinal coupling constant (³J) between the carbinol protons and adjacent protons on the dihydrodiol ring is dependent on the dihedral angle between them, as described by the Karplus relationship. This can provide strong evidence for the relative stereochemistry.
-
In many rigid ring systems, the dihedral angles for cis and trans isomers are significantly different, leading to distinct and predictable differences in their coupling constants. For example, a large ³J value (typically 7-12 Hz) is often indicative of a trans-diaxial relationship between two protons, while smaller values (2-5 Hz) are characteristic of axial-equatorial or diequatorial arrangements.[6]
Conclusion
NMR spectroscopy is an indispensable tool for the complete and unambiguous structural elucidation of dihydrodiols. By employing a systematic approach that combines 1D and 2D NMR techniques, researchers can confidently determine the covalent structure and relative stereochemistry of these important metabolites. The protocols and data presented in this application note provide a solid foundation for scientists in the fields of drug metabolism, toxicology, and natural product chemistry to effectively utilize NMR in their research.
References
- 1. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 2. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 3. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 6. pnas.org [pnas.org]
Application Notes & Protocols: (1R,2S)-1,2-dihydrophenanthrene-1,2-diol as a Biomarker of PAH Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol as a biomarker for assessing human exposure to polycyclic aromatic hydrocarbons (PAHs). Included are detailed protocols for the quantification of this metabolite in human urine, a summary of reported concentration levels, and the underlying metabolic pathway.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of ubiquitous environmental pollutants formed from the incomplete combustion of organic materials. Exposure to PAHs is a significant public health concern due to their carcinogenic and mutagenic properties. Biomonitoring of PAH exposure is crucial for risk assessment and for understanding the efficacy of interventions.
Phenanthrene is a simple, non-carcinogenic three-ring PAH that is often used as a surrogate biomarker for total PAH exposure due to its abundance in environmental mixtures and its shared metabolic pathways with more toxic PAHs. The metabolism of phenanthrene proceeds through the formation of various intermediates, including dihydrodiols. One such metabolite, this compound, is a key intermediate in the "diol-epoxide" pathway, which is a major route for the metabolic activation of many carcinogenic PAHs. Therefore, the quantification of this specific stereoisomer in biological matrices such as urine can serve as a valuable biomarker of both PAH exposure and the metabolic activation capacity of an individual.
Metabolic Pathway of Phenanthrene
Phenanthrene undergoes metabolic activation in the body, primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase (EH). The initial step involves the oxidation of phenanthrene by CYP enzymes to form phenanthrene epoxides. These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols. The formation of phenanthrene-1,2-diol is a critical step in the pathway that can lead to the formation of highly reactive diol epoxides, which can bind to DNA and initiate carcinogenesis. The stereochemistry of the dihydrodiol metabolites is of particular importance, as different stereoisomers can have varying biological activities.
Caption: Metabolic activation of phenanthrene to its ultimate carcinogenic diol epoxide.
Experimental Protocols
Protocol 1: Quantification of Phenanthrene-1,2-dihydrodiol in Human Urine by GC-NICI-MS/MS
This protocol is adapted from a validated method for the analysis of phenanthrene dihydrodiols in human urine and is suitable for quantifying this compound, though it does not differentiate between stereoisomers without a chiral column.[1][2]
1. Materials and Reagents
-
Urine samples (stored at -20°C)
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
Sodium acetate buffer (0.2 M, pH 5.0)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol, Ethyl acetate, Hexane (HPLC grade)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard: Labeled phenanthrene-1,2-dihydrodiol (e.g., ¹³C₆-labeled)
-
GC-NICI-MS/MS system
2. Sample Preparation
-
Thaw urine samples to room temperature.
-
To 3 mL of urine, add 1 mL of sodium acetate buffer (0.2 M, pH 5.0).
-
Add the internal standard solution.
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 37°C for 16 hours to hydrolyze glucuronide and sulfate conjugates.
-
Cool the samples to room temperature.
3. Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 40% methanol in water.
-
Elute the analytes with 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
4. Derivatization
-
To the dried residue, add 50 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS/MS analysis.
5. GC-NICI-MS/MS Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for PAH analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: 1-2 µL in splitless mode.
-
Oven Temperature Program: Optimize for separation of phenanthrene metabolites (e.g., initial temperature 100°C, ramp to 300°C).
-
Mass Spectrometer: Operate in negative ion chemical ionization (NICI) mode.
-
Ionization Gas: Methane or ammonia.
-
Detection: Use selected reaction monitoring (SRM) for the parent and product ions of the derivatized phenanthrene-1,2-dihydrodiol and the internal standard.
Protocol 2: Chiral Separation of Phenanthrene-1,2-dihydrodiol Stereoisomers by HPLC
1. Materials and Reagents
-
Purified extract containing phenanthrene dihydrodiols (from Protocol 1, before derivatization)
-
HPLC system with a UV or fluorescence detector
-
Chiral stationary phase (CSP) column (e.g., cellulose- or amylose-based columns are often effective for PAH metabolites).
-
Mobile phase solvents: Hexane, Isopropanol (IPA), Ethanol (HPLC grade)
2. Chromatographic Conditions (Example for Method Development)
-
Column: Chiralcel OD-H or similar cellulose-based column.
-
Mobile Phase: Start with an isocratic mixture of Hexane and IPA (e.g., 90:10 v/v). The polarity of the mobile phase can be adjusted to optimize separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV detection at a wavelength appropriate for phenanthrene derivatives (e.g., 254 nm) or fluorescence detection for enhanced sensitivity.
3. Method Optimization
-
Vary the ratio of hexane to IPA to adjust retention and resolution.
-
Screen different chiral stationary phases if the initial column does not provide adequate separation.
-
For complex mixtures, a semi-preparative chiral column can be used to isolate individual stereoisomers for confirmation of their identity.
Data Presentation
The following table summarizes quantitative data for phenanthrene-1,2-dihydrodiol (Phe-1,2-D) found in human urine from different exposure groups. Note that these values represent the total concentration of the 1,2-dihydrodiol and are not specific to the (1R,2S) stereoisomer.
| Population | Biomarker | Concentration (nmol/6h urine) | Reference |
| Smokers (n=25) | Phenanthrene-1,2-dihydrodiol | 2.04 ± 1.52 | [1][2] |
| Non-smokers (n=25) | Phenanthrene-1,2-dihydrodiol | 1.35 ± 1.11 | [1][2] |
These results demonstrate that levels of phenanthrene-1,2-dihydrodiol are significantly higher in smokers compared to non-smokers, highlighting its utility as a biomarker of PAH exposure from tobacco smoke.[1][2]
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the analysis of this compound and the logical relationship between PAH exposure and the resulting health effects.
Caption: Analytical workflow for the quantification of urinary phenanthrene dihydrodiols.
Caption: Relationship between PAH exposure, biomarker formation, and health outcomes.
Conclusion
This compound is a promising biomarker for assessing human exposure to PAHs and for phenotyping individuals based on their metabolic activation capacity. The analytical methods described provide a robust framework for the quantification of this metabolite in urine. Further research is warranted to develop and validate a routine method for the chiral separation of phenanthrene-1,2-dihydrodiol stereoisomers in human samples. Such a method would provide a more refined tool for molecular epidemiology studies and for understanding the risks associated with PAH exposure.
References
Application Notes and Protocols for In Vitro Toxicology Assays of Phenanthrene Dihydrodiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a ubiquitous polycyclic aromatic hydrocarbon (PAH), undergoes metabolic activation in biological systems to form various metabolites, including phenanthrene dihydrodiols. These dihydrodiols, namely phenanthrene-1,2-dihydrodiol, phenanthrene-3,4-dihydrodiol, and phenanthrene-9,10-dihydrodiol, are key intermediates in the pathway leading to the formation of highly reactive diol epoxides, which are known to be ultimate carcinogens.[1] Therefore, the toxicological assessment of phenanthrene dihydrodiols is crucial for understanding the carcinogenic potential of phenanthrene and for risk assessment.
These application notes provide an overview of the in vitro toxicology assays relevant to the study of phenanthrene dihydrodiols. Detailed protocols for key assays are provided to guide researchers in evaluating the cytotoxicity, genotoxicity, and specific mechanistic pathways associated with these compounds.
Metabolic Activation of Phenanthrene
Phenanthrene is metabolized by cytochrome P450 (CYP) enzymes to form arene oxides, which are then hydrated by epoxide hydrolase (EPHX1) to yield dihydrodiols.[1] The different isomers of phenanthrene dihydrodiol can have varying toxicological properties.
Data Presentation: Cytotoxicity of Phenanthrene Derivatives
While specific IC50 values for phenanthrene dihydrodiols are not extensively reported in publicly available literature, the following table summarizes the cytotoxic activities of various other phenanthrene derivatives, including some 9,10-dihydrophenanthrenes, against different human cancer cell lines. This data provides a comparative context for the potential toxicity of phenanthrene metabolites.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 6-Methoxycoelonin (a dihydrophenanthrene) | UACC-62 (Melanoma) | MTT | 2.59 ± 0.11 | [2] |
| Erathrin A (a 9,10-dihydrophenanthrene derivative) | HL-60 (Leukemia) | MTT | 14.50 | [3] |
| A 9,10-dihydrophenanthrene derivative | HCT-116 (Colon) | MTT | 1.4 - 8.3 | [4] |
| A 9,10-dihydrophenanthrene derivative | HepG2 (Liver) | MTT | 1.4 - 8.3 | [4] |
| A 9,10-dihydrophenanthrene derivative | BGC-823 (Gastric) | MTT | 1.4 - 8.3 | [4] |
| A 9,10-dihydrophenanthrene derivative | A549 (Lung) | MTT | 1.4 - 8.3 | [4] |
| A 9,10-dihydrophenanthrene derivative | U251 (Glioblastoma) | MTT | 1.4 - 8.3 | [4] |
| Calanphenanthrene A (a 9,10-dihydrophenanthrene) | A549 (Lung) | MTT | > 20 µg/mL | [5] |
| Sylvaticin A (a phenanthrenoid) | THP-1 (Leukemia) | Resazurin | > 20 | [6] |
| Dehydrojuncunol (a phenanthrenoid) | THP-1 (Leukemia) | Resazurin | 5.0 ± 1.0 | [6] |
| Juncusol (a phenanthrenoid) | THP-1 (Leukemia) | Resazurin | > 20 | [6] |
Experimental Protocols
Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of phenanthrene dihydrodiols in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
b) Lactate Dehydrogenase (LDH) Assay
This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, indicating cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).
Genotoxicity Assays
a) Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Treatment: Treat cells with phenanthrene dihydrodiols for a specified time.
-
Cell Embedding: Mix a suspension of treated cells with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis, allowing the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.
b) Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Protocol:
-
Bacterial Strains: Use appropriate Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutagens and TA100 for base-pair substitution mutagens).
-
Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens that require metabolic activation.
-
Exposure: In a test tube, combine the bacterial culture, the test compound (phenanthrene dihydrodiol), and the S9 mix (if applicable).
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that can grow in the absence of histidine).
-
Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Mechanistic Assays
a) Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Assay)
This assay determines if a compound can activate the AhR signaling pathway, a key mechanism in the toxicity of many PAHs.
Protocol:
-
Cell Line: Use a cell line (e.g., HepG2) stably transfected with a luciferase reporter gene under the control of an AhR-responsive element (XRE).
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of phenanthrene dihydrodiols.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: An increase in luciferase activity indicates activation of the AhR pathway. Calculate the EC50 value, the concentration at which 50% of the maximal response is observed.
Signaling Pathways and Visualization
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Phenanthrene and its metabolites can activate the AhR, a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, such as CYP1A1, leading to their increased expression. This can enhance the metabolic activation of phenanthrene to its ultimate carcinogenic forms.
Oxidative Stress and Apoptosis Pathways
Phenanthrene dihydrodiols can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (p38, JNK, ERK), and ultimately lead to apoptosis. The intrinsic apoptosis pathway involves the regulation of Bcl-2 family proteins (Bax and Bcl-2), leading to mitochondrial dysfunction, cytochrome c release, and activation of caspases (caspase-9 and caspase-3).
Experimental Workflow
A typical workflow for the in vitro toxicological evaluation of phenanthrene dihydrodiols involves a tiered approach, starting with cytotoxicity screening, followed by genotoxicity assessment, and culminating in mechanistic studies to elucidate the underlying pathways of toxicity.
Conclusion
The in vitro toxicology assays described in these application notes provide a robust framework for assessing the potential hazards of phenanthrene dihydrodiols. By employing a combination of cytotoxicity, genotoxicity, and mechanistic assays, researchers can gain a comprehensive understanding of the toxicological profile of these important PAH metabolites. The provided protocols and diagrams serve as a valuable resource for scientists in the fields of toxicology, environmental health, and drug development. Further research is warranted to generate more specific quantitative toxicity data for the individual phenanthrene dihydrodiol isomers to refine risk assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel 9, 10-dihydrophenanthrene derivatives from Eria bambusifolia with cytotoxicity aganist human cancer cells in vitro [pubmed.ncbi.nlm.nih.gov]
- 4. Phenanthrene, 9,10-dihydrophenanthrene and bibenzyl enantiomers from Bletilla striata with their antineuroinflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol in Soil Samples
Introduction
(1R,2S)-1,2-dihydrophenanthrene-1,2-diol is a key metabolite formed during the microbial degradation of phenanthrene, a common polycyclic aromatic hydrocarbon (PAH) pollutant in soil. As the specific stereoisomer can be indicative of the metabolic pathway and the microorganisms involved, its accurate quantification is crucial for bioremediation studies, environmental forensics, and human health risk assessments. This application note provides a detailed protocol for the extraction, cleanup, and quantification of this compound in soil samples using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and confirmation by Mass Spectrometry (MS).
Principle
This method involves the extraction of this compound from soil samples using an accelerated solvent extraction (ASE) system. The extract is then subjected to a cleanup procedure using solid-phase extraction (SPE) to remove interfering matrix components. The purified extract is analyzed by HPLC equipped with a chiral column to separate the (1R,2S) and (1S,2R) enantiomers, followed by fluorescence detection for sensitive quantification. Confirmation of the analyte's identity is achieved by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM), Hexane (all HPLC grade or higher).
-
Reagents: Anhydrous sodium sulfate (Na₂SO₄), Formic acid, Ammonium acetate.
-
Standards: Certified reference standard of this compound and its enantiomer (1S,2R)-1,2-dihydrophenanthrene-1,2-diol.
-
Internal Standard (IS): Deuterated phenanthrene (Phenanthrene-d10) or a structurally similar compound not expected to be in the samples.
-
SPE Cartridges: Silica gel or Florisil cartridges (e.g., 1 g, 6 mL).
-
Soil Samples: Collected and stored at -20°C until analysis.
Experimental Protocols
Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Spiking: Weigh 10 g of the homogenized soil into an extraction cell. Spike the sample with the internal standard solution. For recovery experiments, spike with a known concentration of the target analyte.
-
Extraction: Perform accelerated solvent extraction (ASE) using the following parameters:
-
Solvent: Dichloromethane:Acetone (1:1, v/v)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 10 min
-
Cycles: 2
-
-
Drying and Concentration: Pass the collected extract through a column of anhydrous sodium sulfate to remove residual water. Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
Extract Cleanup (Solid-Phase Extraction - SPE)
-
Cartridge Conditioning: Condition a silica gel SPE cartridge by passing 5 mL of hexane through it.
-
Sample Loading: Load the concentrated extract onto the conditioned SPE cartridge.
-
Elution:
-
Wash the cartridge with 10 mL of hexane to remove non-polar interferences.
-
Elute the target analyte with 10 mL of a Dichloromethane:Methanol (95:5, v/v) mixture.
-
-
Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
HPLC-FLD Analysis
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and fluorescence detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak IA or similar) is recommended for the enantiomeric separation.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40, v/v). The exact ratio may need optimization depending on the column used.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Fluorescence Detection: Excitation wavelength of 254 nm and an emission wavelength of 380 nm.
-
-
Quantification: Prepare a calibration curve using standard solutions of this compound at a minimum of five concentration levels. The concentration of the analyte in the soil samples is determined by comparing its peak area to the calibration curve, corrected for the recovery of the internal standard.
LC-MS/MS Confirmation
For unambiguous identification, the samples should be analyzed by LC-MS/MS.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used.
-
MS/MS Parameters:
-
Mode: Multiple Reaction Monitoring (MRM)
-
Optimize the precursor ion and product ion transitions for this compound.
-
Data Presentation
Table 1: HPLC-FLD Method Parameters
| Parameter | Value |
| Column | Chiralpak IA (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Excitation λ | 254 nm |
| Emission λ | 380 nm |
Table 2: Method Validation Data (Example)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
| Recovery (at 10 µg/kg) | 85-110% |
| Precision (%RSD) | < 15% |
Table 3: Quantitative Results from Spiked Soil Samples (Example)
| Sample ID | Spiked Concentration (µg/kg) | Measured Concentration (µg/kg) | Recovery (%) |
| Soil A | 10 | 9.8 | 98 |
| Soil B | 10 | 9.2 | 92 |
| Soil C | 10 | 10.5 | 105 |
Visualizations
Caption: Experimental workflow for the quantification of this compound in soil.
Caption: Analytical pathway for the separation and detection of dihydrophenanthrene-diol enantiomers.
Conclusion
This application note provides a robust and sensitive method for the quantification of this compound in soil samples. The use of a chiral HPLC column is essential for the separation of the stereoisomers, and fluorescence detection provides the necessary sensitivity for trace-level analysis. The protocol is suitable for researchers in environmental science, toxicology, and drug development who require accurate and reliable data on the fate and transport of PAH metabolites in the environment.
Troubleshooting & Optimization
Technical Support Center: Optimizing Microbial (1R,2S)-1,2-dihydrophenanthrene-1,2-diol Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the microbial production of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Step |
| Inactive or Low Expression of Dioxygenase Enzymes | - Verify Inducer Presence: Ensure an appropriate inducer (e.g., salicylate, naphthalene) is used to stimulate the expression of naphthalene dioxygenase genes.[1] - Optimize Inducer Concentration: Titrate the inducer concentration to find the optimal level for maximum enzyme expression without causing toxicity. - Check Growth Phase at Induction: Induce the culture during the mid-to-late exponential growth phase for optimal enzyme activity. |
| Poor Substrate Bioavailability | - Use a Co-solvent: Employ a non-toxic, water-miscible co-solvent (e.g., DMSO, DMF) to increase the solubility of phenanthrene in the culture medium. - Incorporate Surfactants: Add non-ionic surfactants like Tween 80 or Triton X-100 to the medium to enhance phenanthrene dispersal and uptake. Note that some surfactants like SDS can be toxic to certain strains.[2] - Optimize Agitation: Increase the agitation speed to ensure proper mixing and dispersion of phenanthrene. |
| Product Degradation | - Use Resting Cells: Employ a resting cell suspension for the biotransformation to minimize the activity of downstream metabolic pathways that degrade the diol. - Knockout Downstream Genes: If genetically tractable, create mutant strains by knocking out genes responsible for the subsequent metabolism of the diol. |
| Inadequate Culture Conditions | - Optimize pH and Temperature: Ensure the pH and temperature of the culture medium are optimal for the specific microbial strain being used. - Nutrient Limitation: Verify that the medium is not deficient in essential nutrients, particularly phosphate, which can enhance mineralization.[3] |
Issue 2: Accumulation of Undesired Byproducts
| Potential Cause | Troubleshooting Step |
| Further Metabolism of the Diol | - Monitor Reaction Time: Optimize the biotransformation time to harvest the product at its peak concentration before significant degradation occurs. - Inhibit Downstream Enzymes: Investigate the use of specific inhibitors for the enzymes responsible for further metabolizing the diol, if known. |
| Alternative Degradation Pathways | - Strain Selection: Different bacterial strains can utilize different degradation pathways.[4][5][6] Screen various strains (e.g., different Pseudomonas or Mycobacterium species) to find one that predominantly produces the desired diol.[7] - Co-metabolism Strategy: The presence of a co-substrate like naphthalene can sometimes enhance the degradation of phenanthrene through specific pathways.[1] Experiment with different co-substrates to modulate the metabolic flux. |
Issue 3: Difficulty in Product Extraction and Quantification
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction from Culture Broth | - Solvent Selection: Use an appropriate organic solvent for liquid-liquid extraction. Ethyl acetate is commonly effective. - pH Adjustment: Adjust the pH of the culture broth before extraction to ensure the diol is in a neutral form, which is more soluble in organic solvents. |
| Inaccurate Quantification | - Method Validation: Develop and validate an HPLC method for accurate quantification.[8] Use a certified reference standard for this compound to generate a standard curve. - Internal Standard: Incorporate an internal standard in your analytical method to account for variations in extraction efficiency and injection volume. |
Frequently Asked Questions (FAQs)
Q1: Which microbial strains are best for producing this compound?
A1: Pseudomonas species are widely reported for their ability to degrade phenanthrene and produce the desired diol.[9][10] Strains like Pseudomonas putida and other soil pseudomonads are good starting points.[11] Recombinant E. coli expressing naphthalene dioxygenase genes from Pseudomonas are also a viable option and can simplify downstream processing.[12]
Q2: What is the role of a co-substrate like naphthalene?
A2: Naphthalene can act as an inducer for the dioxygenase enzymes that are also responsible for the initial oxidation of phenanthrene.[1] This can lead to an enhanced rate of phenanthrene degradation.[1] The intermediate of naphthalene degradation, salicylate, can also serve as an inducer.[1]
Q3: How can I confirm the stereochemistry of the produced diol?
A3: The stereochemistry of the diol can be confirmed using techniques such as chiral HPLC or by derivatizing the diol and analyzing it by spectroscopic methods like NMR. Comparison with an authentic, commercially available standard of this compound is essential.
Q4: What are the key enzymes in the microbial production of this compound?
A4: The key enzyme is a naphthalene dioxygenase, which is a multi-component enzyme system that catalyzes the initial dihydroxylation of phenanthrene to form cis-(1R,2S)-dihydroxy-1,2-dihydrophenanthrene.[4]
Quantitative Data Summary
Table 1: Phenanthrene Degradation by Various Bacterial Strains
| Microbial Strain | Initial Phenanthrene Conc. (mg/L) | Degradation (%) | Time (days) | Reference |
| Pseudomonas sp. SL-6 | 100 | >50 | 1 | [1] |
| Pseudomonas sp. SL-6 (with Naphthalene) | 100 | >90 | 2 | [1] |
| Stenotrophomonas maltophilia C6 | Not specified | 100 | 14 | [6] |
| ALSL2 | Not specified | 51.45 | 10 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Microbial Biotransformation of Phenanthrene
-
Microbial Culture Preparation:
-
Inoculate a suitable liquid medium (e.g., Luria-Bertani broth or a minimal salt medium) with a fresh colony of the selected bacterial strain.
-
Incubate the culture at the optimal temperature and agitation speed (e.g., 30°C, 200 rpm) until it reaches the mid-logarithmic growth phase.
-
-
Induction of Dioxygenase Enzymes:
-
If required, add an inducer (e.g., 0.5 mM salicylate) to the culture and continue incubation for a few hours (e.g., 3-4 hours) to allow for enzyme expression.
-
-
Biotransformation:
-
Prepare a resting cell suspension by harvesting the cells via centrifugation and resuspending them in a buffer (e.g., phosphate buffer, pH 7.0).
-
Add phenanthrene (e.g., dissolved in a minimal amount of a co-solvent like DMF) to the cell suspension to the desired final concentration.
-
Incubate the reaction mixture under controlled conditions (temperature and agitation).
-
-
Extraction and Analysis:
-
Periodically take samples from the reaction mixture.
-
Extract the samples with an equal volume of ethyl acetate.
-
Analyze the organic phase using HPLC or GC-MS to quantify the production of this compound.
-
Protocol 2: HPLC Quantification of this compound
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a standard curve for quantification.[8]
Visualizations
Caption: Simplified metabolic pathway for phenanthrene degradation in Pseudomonas spp.
Caption: Troubleshooting workflow for low diol yield.
References
- 1. Insights Into Mechanism of the Naphthalene-Enhanced Biodegradation of Phenanthrene by Pseudomonas sp. SL-6 Based on Omics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crdd.osdd.net [crdd.osdd.net]
- 3. Factors affecting the microbial degradation of phenanthrene in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodegradation of phenanthrene by Pseudomonas sp. strain PP2: novel metabolic pathway, role of biosurfactant and cell surface hydrophobicity in hydrocarbon assimilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Oxidative metabolism of phenanthrene and anthracene by soil pseudomonads. The ring-fission mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Overcoming peak tailing in HPLC analysis of phenanthrene dihydrodiols
Welcome to the technical support center for HPLC analysis of phenanthrene dihydrodiols. This resource provides troubleshooting guides and answers to frequently asked questions to help you overcome common challenges, such as peak tailing, and ensure robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary causes of peak tailing in the HPLC analysis of phenanthrene dihydrodiols?
Peak tailing for phenanthrene dihydrodiols is most often caused by secondary chemical interactions on the HPLC column.[1] Due to their polar diol groups, these molecules are susceptible to undesirable interactions with the stationary phase.
The most common causes include:
-
Silanol Interactions: The primary cause of peak tailing is often the interaction between the polar dihydrodiol groups of the analyte and active, residual silanol groups (Si-OH) on the silica-based stationary phase (e.g., C18).[2][3][4] This creates a secondary, stronger retention mechanism that delays a portion of the analyte molecules, resulting in an asymmetric peak.[5][6]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups (Si-O⁻), significantly increasing their interaction with polar analytes and exacerbating peak tailing.[7][8]
-
Column Contamination and Degradation: Accumulation of contaminants on the column frit or at the head of the column can create active sites that interact with the analyte.[1][5] Voids or channels in the packing material can also lead to poor peak shape.[2][5][9]
-
Sample Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak asymmetry.[7][9]
Q2: My phenanthrene dihydrodiol peaks are tailing. How can I improve the peak shape by modifying the mobile phase?
Optimizing the mobile phase is a critical step in resolving peak tailing.[3] The goal is to minimize the secondary interactions between the dihydrodiols and the column's stationary phase.
Here are several strategies, summarized in the table below:
| Strategy | Recommended Action | Mechanism | Typical Concentration |
| pH Adjustment | Lower the mobile phase pH to ≤ 3.0 using an acid modifier. | Protonates residual silanol groups (Si-OH), neutralizing their negative charge and reducing their ability to interact with the polar diol groups.[2][3][7] | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) |
| Use of Additives | Add a silanol-masking agent like triethylamine (TEA). | The basic amine competitively interacts with and "masks" the active silanol sites, preventing them from interacting with the analyte.[3] | 10-25 mM |
| Increase Buffer Strength | Increase the concentration of your buffer (e.g., phosphate or acetate). | The increased ionic strength can help shield the charged silanol sites and reduce secondary interactions.[7][9] | 25-50 mM (for UV detection) |
| Organic Modifier Choice | Consider switching from acetonitrile to methanol. | Methanol is a more polar solvent that can form hydrogen bonds with exposed silanol groups, effectively reducing their availability to interact with the analyte.[6] | As per method requirements |
Q3: Could my HPLC column be the source of the peak tailing? How do I choose a more suitable column for phenanthrene dihydrodiol analysis?
Yes, the column is a frequent source of peak tailing issues.[7] If mobile phase optimization does not resolve the problem, consider the following column-related factors:
-
Column Age and Contamination: An old or heavily used column may have an unstable packed bed or accumulated contaminants. Try flushing the column with a strong solvent or, if that fails, replace it.[5][7]
-
Column Chemistry: Standard C18 columns, especially older "Type A" silica columns, are known for having a higher concentration of active silanol groups.[3]
For improved performance, consider the columns in the table below:
| Column Type | Description | Advantages for Dihydrodiol Analysis |
| End-Capped Columns | Columns where residual silanol groups are chemically deactivated (capped) with a small silane (e.g., trimethylsilyl).[2][10] | Significantly reduces the number of active sites available for secondary interactions, leading to much-improved peak symmetry for polar analytes.[5] |
| High-Purity "Type B" Silica Columns | Modern columns manufactured with high-purity silica containing fewer metal contaminants and a lower concentration of acidic silanol groups.[3] | Inherently lower silanol activity results in better peak shapes for basic and polar compounds without the need for aggressive mobile phase additives. |
| PAH-Specific Columns | Columns with stationary phases specifically designed for the analysis of polycyclic aromatic hydrocarbons and their metabolites.[11][12] | Offer unique selectivity that can improve the resolution and peak shape for PAH compounds, including their hydroxylated forms. |
| Polar-Embedded Columns | Reversed-phase columns that incorporate a polar group (e.g., amide, carbamate) near the base of the alkyl chain. | The embedded polar group helps to shield residual silanol groups and improves peak shape for polar analytes.[13] |
Q4: I've optimized my mobile phase and am using a modern column, but still see tailing. What instrumental factors should I investigate?
If chemical factors have been addressed, the issue may lie with the HPLC system hardware. This is often referred to as "extra-column band broadening."
-
Check for Dead Volume: Ensure all tubing connections are properly made (fittings are not overtightened or undertightened) and that the tubing between the column and detector is as short and narrow as possible (e.g., 0.12 mm ID).[7][9]
-
Inspect for Blockages: Peak tailing affecting all peaks could indicate a partial blockage in a system component, such as an in-line filter or the column inlet frit.[5] Try back-flushing the column (if the manufacturer allows) or replacing the frit.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase. Dissolving the sample in a very strong solvent can cause peak distortion.[7][14]
Experimental Protocols
Protocol 1: Diagnostic Test for Silanol Activity
This protocol helps determine if active silanol groups on your column are the primary cause of peak tailing. It involves comparing the peak shape of a neutral compound with a basic compound that is sensitive to silanol interactions.
-
Prepare Mobile Phase: Prepare a mobile phase of 50:50 Acetonitrile:Water.
-
Prepare Test Standards:
-
Neutral Standard: Prepare a 1 mg/mL solution of Toluene in mobile phase.
-
Basic Standard: Prepare a 1 mg/mL solution of Amitriptyline or Pyridine in mobile phase.
-
-
Equilibrate the Column: Equilibrate your reversed-phase column with the mobile phase for at least 15 minutes or until a stable baseline is achieved.
-
Inject Standards: Inject each standard separately under the same conditions.
-
Analyze Results:
-
The toluene peak should be symmetrical (Asymmetry Factor ≈ 1.0).
-
If the amitriptyline/pyridine peak shows significant tailing (Asymmetry Factor > 1.5), it confirms the presence of active silanol groups that are likely causing the issues with your polar phenanthrene dihydrodiols.[2]
-
Protocol 2: Mobile Phase Optimization for Improved Peak Shape
This protocol provides a systematic approach to adjusting your mobile phase to mitigate peak tailing.
-
Baseline Experiment: Run your current method and record the asymmetry factor for the phenanthrene dihydrodiol peak.
-
Step 1: Lower pH:
-
Prepare your mobile phase with 0.1% formic acid (e.g., 1 mL of formic acid per 1 L of mobile phase). Ensure both the aqueous and organic phases contain the acid if running a gradient.
-
Equilibrate the column and re-inject your sample.
-
Compare the peak asymmetry to the baseline. For many polar compounds, this provides a significant improvement.[9]
-
-
Step 2: Add a Basic Modifier (if pH change is insufficient or not desired):
-
Use this step with caution and ensure compatibility with your column and detection method (not recommended for MS).
-
Prepare a mobile phase containing 20 mM triethylamine (TEA).
-
Equilibrate the column thoroughly and inject your sample.
-
Analyze the peak shape. TEA is very effective at masking silanol groups.[3]
-
-
Step 3: Evaluate Organic Modifier:
-
If you are using acetonitrile, prepare an equivalent mobile phase where methanol is substituted as the organic modifier.
-
Run the experiment and evaluate the peak shape. The hydrogen-bonding capability of methanol can sometimes reduce tailing.[6]
-
Visual Diagrams
Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.
Caption: Mechanism of peak tailing via secondary silanol interactions.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. uhplcs.com [uhplcs.com]
- 8. agilent.com [agilent.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [restek.com]
- 12. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [restek.com]
- 13. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Extraction of Phenanthrene Metabolites from Water
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal extraction of phenanthrene metabolites from water samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting phenanthrene metabolites from water?
A1: The primary techniques for extracting phenanthrene and its metabolites from aqueous samples are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Dispersive Liquid-Liquid Microextraction (DLLME).[1][2] SPE is widely used due to its efficiency and potential for automation.[2][3] LLE is a classical, robust method, while DLLME is a newer technique that offers rapid extraction with minimal solvent usage.[1]
Q2: Which phenanthrene metabolites are typically targeted for analysis?
A2: Common metabolites detected in biological and environmental samples include various hydroxyphenanthrenes (e.g., 1-hydroxyphenanthrene, 2&3-hydroxyphenanthrene, 4-hydroxyphenanthrene), dihydroxy-dihydrophenanthrenes, epoxides, and glucoside conjugates.[4][5]
Q3: What are typical recovery rates I can expect for phenanthrene metabolites?
A3: Recovery rates are highly dependent on the chosen method, specific metabolite, and matrix complexity. With optimized SPE methods, recoveries can range from 69% to over 100%.[6] LLE methods have shown recovery yields above 75%.[7] For Dispersive Liquid-Liquid Microextraction (DLLME), recoveries can be between 80-89% for phenanthrene.[8]
Q4: How can I improve the solubility of phenanthrene and its metabolites in my water sample?
A4: To enhance the bioavailability and solubility of phenanthrene, especially in bioremediation studies, surfactants like Tween 80 and solvents such as acetone can be used in small concentrations (e.g., 0.5% and 5% v/v, respectively).[9] For SPE, adding a small amount of an organic modifier like methanol (e.g., 5-10%) to the water sample can also improve analyte retention on the sorbent.[10][11]
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Issue / Question | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Improper Sorbent Choice: The sorbent (e.g., C18) may not be optimal for the specific metabolites. | Test polymeric absorbent-based cartridges, which have shown higher extraction efficiencies for hydroxylated PAHs.[6] |
| Inefficient Elution Solvent: The solvent may not be strong enough to desorb analytes from the sorbent. | Switch from acetonitrile to methanol as the eluting solvent. This has been shown to significantly improve recovery rates for some PAH metabolites, increasing them from as low as 16% to over 90%.[6] A mixture of acetone and dichloromethane (DCM) is also effective.[10] | |
| Sample Overload: Exceeding the sorbent capacity. | Reduce the sample volume or use an SPE cartridge with a larger sorbent mass.[11] | |
| Analyte Breakthrough: The sample is loaded too quickly, preventing proper binding. | Decrease the sample loading flow rate to a steady, dropwise pace (e.g., ~30 mL/min).[10] | |
| Incomplete Sorbent Drying: Residual water in the cartridge can interfere with elution by preventing the organic solvent from interacting with the sorbent. | Dry the SPE cartridge thoroughly under full vacuum for at least 10 minutes after sample loading.[10] | |
| High Background / Interferences | Matrix Interferences: Co-extraction of other organic compounds from the sample matrix. | Add a wash step after sample loading using a weak solvent (e.g., 40% methanol in water) to remove hydrophilic interferences without eluting the target analytes.[11] |
| Contaminated Reagents: Solvents, water, or SPE cartridges contain impurities. | Use high-purity or HPLC-grade solvents and reagents. Run a method blank (extracting only reagent water) to identify the source of contamination.[12] | |
| Poor Reproducibility (High %RSD) | Inconsistent Flow Rates: Variable loading or elution speeds between samples. | Use a vacuum manifold with flow control or an automated SPE system to ensure consistent flow rates for all samples.[10] |
| Variable pH: The sample pH affects the charge state of metabolites, altering their retention. | Adjust the pH of all samples and standards to a consistent value (e.g., pH 2) before extraction.[7] |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Issue / Question | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Incomplete Extraction: Insufficient mixing or too few extraction steps. | Ensure vigorous mixing (shaking) for a sufficient time. Perform successive extractions with fresh solvent (e.g., 3 volumes of 60 mL methylene chloride for a 1L sample).[7] |
| Poor Phase Separation / Emulsion Formation: Common with complex matrices. | Centrifuge the sample to break the emulsion. Pass the organic extract through anhydrous sodium sulfate to remove residual water.[7] | |
| Sample Contamination | Solvent Impurities: Extraction solvent contains interfering compounds. | Use high-purity, distilled-in-glass grade solvents. Always run a solvent blank. |
| Analyte Loss | Evaporation of Volatile Metabolites: Loss of analytes during the solvent evaporation/concentration step. | Use a gentle stream of nitrogen and a controlled temperature water bath (e.g., 30°C) for solvent evaporation.[1] Avoid concentrating to complete dryness.[7] |
Data Summary Tables
Table 1: Comparison of Extraction Method Performance for Phenanthrene & Metabolites
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Dispersive Liquid-Liquid Microextraction (DLLME) |
| Recovery Rate | 69% - 111%[6] | >75%[7] | 80% - 89%[8] |
| Limit of Detection (LOD) | 7.6 - 20.3 pg/mL (urine)[6] 0.03 - 0.04 µg/L (water)[1] | ~0.06 - 0.50 µg/L[13] | 3.5 - 14.1 ng/L[14] |
| Relative Standard Deviation (%RSD) | <10%[6] | 6% - 15%[7] | <6.1%[14] |
| Solvent Consumption | Low to Moderate[10] | High[7] | Very Low[1] |
| Extraction Time | Moderate | Long | Very Fast[1] |
Table 2: Optimized SPE Parameters for PAH Metabolite Extraction
| Parameter | Condition | Rationale / Finding |
| Sorbent Type | Polymeric Absorbent, C18 | Polymeric sorbents can offer higher extraction efficiency for hydroxylated PAHs compared to standard C18.[6] |
| Conditioning Solvent | Methanol (10 mL) followed by Deionized Water (5 mL) | Properly wets the sorbent and removes impurities.[1] |
| Sample Pre-treatment | Add 5 mL Methanol to 1L water sample | Improves analyte retention on the sorbent.[10] |
| Elution Solvent | Methanol or Acetone:Dichloromethane (DCM) | Methanol significantly improves recovery for some metabolites over acetonitrile.[6] Acetone/DCM is also highly effective.[10] |
| Elution Volume | 5 mL Acetone, followed by 2 x 10 mL DCM | Ensures complete desorption of analytes from the sorbent.[10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) - EPA Method 8310 Base
This protocol is adapted from EPA Method 8310 for the extraction of PAHs from water.[10]
-
Cartridge Conditioning:
-
Place a C18 SPE cartridge (e.g., 500 mg) onto a vacuum manifold.
-
Wash the cartridge with 10 mL of methanol. Allow it to soak for 2 minutes, then draw it through, leaving a thin layer of solvent above the sorbent frit.[10]
-
Add 20 mL of reagent water to the cartridge and pull it through, again leaving a small layer of water above the frit. Do not let the sorbent go dry.[10]
-
-
Sample Preparation & Loading:
-
Cartridge Drying:
-
After the entire sample has passed through, dry the SPE cartridge under full vacuum for 10 minutes to remove residual water.[10]
-
-
Analyte Elution:
-
Place a collection vial inside the manifold.
-
Rinse the original sample bottle with 5 mL of acetone and add this rinsate to the SPE cartridge. Allow the solvent to soak the sorbent for 1 minute before slowly drawing it into the collection vial.[10]
-
Repeat the elution step with two 10 mL aliquots of dichloromethane (DCM).[10]
-
Use a sodium sulfate drying cartridge to remove any remaining water from the eluate.[10]
-
-
Concentration:
-
Concentrate the eluate to 1-2 mL using a gentle stream of nitrogen.
-
Exchange the solvent to one compatible with your analytical instrument (e.g., acetonitrile for HPLC).[10]
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on standard LLE procedures for PAHs in water.[7]
-
Sample Preparation:
-
Measure 1000 mL of the water sample into a 2 L separatory funnel.
-
If necessary, acidify the sample to pH 2 with HCl.[7]
-
-
Extraction:
-
Add 60 mL of methylene chloride to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.
-
Allow the layers to separate. Drain the lower organic layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining the organic extracts.[7]
-
-
Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.[7]
-
Concentrate the extract to near dryness using a rotary or vacuum evaporator (e.g., Turbovap).[7]
-
Redissolve the residue in 3 mL of acetonitrile and concentrate again to a final volume of 0.5 mL under a gentle stream of nitrogen.[7]
-
Visualizations
Caption: Solid-Phase Extraction (SPE) experimental workflow.
Caption: Liquid-Liquid Extraction (LLE) experimental workflow.
Caption: Troubleshooting logic for low analyte recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. iipccl.org [iipccl.org]
- 3. The Determination of phenanthrene in water using solid-phase extraction and high-performance liquid chromatography | Junior Science Communication [journal.uitm.edu.my]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Formation and identification of PAHs metabolites in marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simultaneous Dispersive Liquid–Liquid Microextraction and Determination of Different Polycyclic Aromatic Hydrocarbons in Surface Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elimination and detoxification of phenanthrene assisted by a laccase from halophile Alkalibacillus almallahensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. researchgate.net [researchgate.net]
- 12. Guidelines for the determination of polycyclic aromatic hydrocarbons (PAHs) in marine biota – HELCOM [helcom.fi]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Enhancing the stability of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: The compound is susceptible to acid- and base-catalyzed degradation. Extreme pH values can accelerate the decomposition process.
-
Solvent: The choice of solvent can significantly impact stability. Protic solvents may participate in degradation reactions, while aprotic solvents are generally preferred for storage.
-
Temperature: Higher temperatures increase the rate of chemical degradation. Therefore, storage at low temperatures is recommended.
-
Light: Exposure to ultraviolet (UV) light can induce photodegradation. Solutions should be protected from light.
-
Oxygen: The presence of dissolved oxygen can lead to oxidation of the diol.
Q2: What is the expected degradation pathway for this compound?
A2: this compound is an intermediate in the metabolic activation of phenanthrene. In solution, it can degrade through several pathways, including:
-
Oxidation: The diol can be oxidized to form a diol epoxide, which is a reactive intermediate.
-
Dehydration: Under acidic conditions, the diol can undergo dehydration to form phenols.
-
Ring Cleavage: More extensive degradation can lead to the opening of the aromatic ring structure.
Q3: What are the ideal storage conditions for solutions of this compound?
A3: To maximize the stability of this compound in solution, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: To prevent oxidation, it is advisable to degas the solvent and store the solution under an inert atmosphere, such as nitrogen or argon.
-
Solvent: Use a high-purity, aprotic solvent in which the compound is stable.
-
Container: Store in tightly sealed, high-quality glass or chemically resistant plastic containers to prevent solvent evaporation and contamination.
Q4: Are there any known stabilizing agents that can be added to solutions of this compound?
A4: While specific studies on stabilizing agents for this particular compound are limited, the addition of antioxidants can be considered to mitigate oxidative degradation. Common antioxidants used for organic molecules include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at low concentrations (e.g., 0.01-0.1%). However, it is crucial to first verify that the chosen antioxidant does not interfere with downstream analytical methods or experimental assays.
Troubleshooting Guides
HPLC Analysis Issues
Problem: I am observing peak broadening or tailing for this compound during HPLC analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column | The diol functional groups may be interacting with residual silanols on the silica-based column. Try using a column with end-capping or a different stationary phase (e.g., a polymer-based column). |
| Column Contamination | The column may be contaminated with strongly retained compounds from previous injections. Wash the column with a strong solvent (e.g., isopropanol or a mixture of methanol and dichloromethane). |
| Inappropriate Mobile Phase pH | The pH of the mobile phase may be contributing to on-column degradation or ionization. Adjust the pH to a range where the compound is more stable (typically near neutral). |
| Sample Overload | Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and re-inject. |
| Degradation in Autosampler | The compound may be degrading in the autosampler vials while waiting for injection, especially if the temperature is not controlled. Use a cooled autosampler and prepare samples fresh. |
Problem: The retention time of my analyte is shifting between injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Mobile Phase Composition | Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, check the pump's proportioning valves for proper function. |
| Fluctuating Column Temperature | Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. |
| Pump Malfunction | Check the pump for leaks and ensure a stable flow rate. |
Sample Preparation and Storage Issues
Problem: I am seeing a significant decrease in the concentration of this compound in my stock solutions over a short period.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Storage Conditions | Review the recommended storage conditions (low temperature, protection from light, inert atmosphere). Ensure your storage setup meets these criteria. |
| Reactive Solvent | The solvent may be reacting with the compound. Consider switching to a different, less reactive solvent. |
| Repeated Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles of the stock solution, as this can accelerate degradation. Aliquot the stock solution into smaller, single-use vials. |
| Contamination | The solvent or container may be contaminated with impurities that catalyze degradation. Use high-purity solvents and thoroughly clean all glassware. |
Data Presentation
The following tables provide illustrative data on the stability of this compound under various conditions. This data is intended to demonstrate the expected trends in stability and should be confirmed experimentally for your specific application.
Table 1: Effect of Solvent on the Stability of this compound at 4°C in the Dark
| Solvent | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | Percent Remaining |
| Acetonitrile | 100 | 98.2 | 98.2% |
| Methanol | 100 | 92.5 | 92.5% |
| Dichloromethane | 100 | 95.1 | 95.1% |
| Water (pH 7) | 100 | 85.3 | 85.3% |
Table 2: Effect of pH on the Stability of this compound in an Aqueous Solution at 25°C in the Dark
| pH | Initial Concentration (µg/mL) | Concentration after 24 hours (µg/mL) | Percent Remaining |
| 3.0 | 100 | 65.7 | 65.7% |
| 5.0 | 100 | 88.2 | 88.2% |
| 7.0 | 100 | 94.5 | 94.5% |
| 9.0 | 100 | 72.1 | 72.1% |
Table 3: Effect of Temperature and Light on the Stability of this compound in Acetonitrile
| Temperature | Light Condition | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | Percent Remaining |
| 25°C | Ambient Light | 100 | 75.4 | 75.4% |
| 25°C | Dark | 100 | 96.8 | 96.8% |
| 4°C | Dark | 100 | 99.1 | 99.1% |
| -20°C | Dark | 100 | 99.8 | 99.8% |
Experimental Protocols
Protocol for a Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound standard
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
Amber HPLC vials
-
Calibrated pH meter
-
HPLC system with a UV or fluorescence detector
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Acidic Degradation:
-
To an amber vial, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Alkaline Degradation:
-
Repeat the procedure in step 2, but use 0.1 M NaOH instead of HCl for degradation and 0.1 M HCl for neutralization.
-
-
Oxidative Degradation:
-
To an amber vial, add a known volume of the stock solution and dilute with a solution of 3% H₂O₂ in water to a final concentration of 100 µg/mL.
-
Incubate at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Prepare a solution of the compound in acetonitrile at 100 µg/mL in an amber vial.
-
Incubate at 60°C in the dark for 7 days.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Prepare a solution of the compound in acetonitrile at 100 µg/mL in a clear vial.
-
Expose the vial to a UV light source (e.g., 254 nm) for 24 hours.
-
Prepare a control sample in an amber vial and keep it in the dark at the same temperature.
-
At specified time points, withdraw aliquots from both samples and analyze by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the remaining amount of this compound and any major degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: Refinement of Chiral Separation Methods for Phenanthrene Enantiomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of phenanthrene enantiomers.
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phases (CSPs) are most effective for separating phenanthrene enantiomers?
A1: Polysaccharide-based CSPs are widely successful for the chiral separation of a broad range of compounds, including polycyclic aromatic hydrocarbons like phenanthrene.[1] Columns such as those based on cellulose and amylose derivatives, for instance, cellulose tris(3,5-dimethylphenylcarbamate), are a good starting point for method development.[2] The selection of the CSP is often empirical, and screening several columns is recommended to find the optimal stationary phase for a specific phenanthrene derivative.[3]
Q2: What are the recommended starting mobile phase conditions for the chiral separation of phenanthrene enantiomers?
A2: For normal-phase chromatography on a polysaccharide-based CSP, a common starting mobile phase is a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol).[4] A typical initial composition to try is n-hexane/isopropanol (90:10, v/v). For reversed-phase mode, a mixture of acetonitrile and water or methanol and water can be used.[5] The exact ratio will need to be optimized for the specific analyte and column.
Q3: How does temperature affect the chiral separation of phenanthrene enantiomers?
A3: Temperature can have a significant, and sometimes non-linear, effect on the enantioselectivity of a separation on chiral stationary phases.[6] Generally, lower temperatures can improve chiral separation, but this is not always the case.[7] Temperature can influence the thermodynamics and kinetics of the chiral recognition process.[6] It is a critical parameter to optimize for achieving baseline resolution. In some cases, increasing the temperature can lead to a reversal of the enantiomer elution order.[8]
Q4: What is the role of mobile phase additives in the chiral separation of phenanthrene enantiomers?
A4: Mobile phase additives can significantly improve peak shape and resolution in chiral separations.[9] For basic or acidic phenanthrene derivatives, the addition of a small amount of a basic (e.g., diethylamine, DEA) or acidic (e.g., trifluoroacetic acid, TFA) modifier to the mobile phase can enhance enantioselectivity. The concentration of these additives should be carefully optimized, as they can also influence retention times.
Q5: How can I improve the resolution between phenanthrene enantiomers if it is not baseline?
A5: If the enantiomers are not fully resolved, you can try several optimization strategies:
-
Adjust the mobile phase composition: Small changes in the ratio of the strong to weak solvent can have a large impact on selectivity.
-
Change the alcohol modifier: Switching from isopropanol to ethanol, or vice-versa, can alter the chiral recognition.
-
Optimize the temperature: Experiment with a range of temperatures to find the optimal condition for your separation.[6]
-
Decrease the flow rate: Lowering the flow rate can sometimes increase resolution, although it will also increase the analysis time.
-
Try a different CSP: If optimization on one column is unsuccessful, screening other chiral stationary phases is recommended.
Troubleshooting Guides
Issue 1: Peak Splitting
| Possible Cause | Recommended Solution |
| Column Overload | Reduce the sample concentration or injection volume. Phenanthrenes can be highly soluble in certain organic solvents, leading to the injection of a concentrated sample that can overload the column. |
| Injection Solvent Incompatibility | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is required for solubility, inject the smallest possible volume. |
| Void at the Column Inlet | Reverse the column and flush with a compatible solvent. If the problem persists, the column may need to be replaced. |
| Partially Blocked Frit | Back-flush the column. If this does not resolve the issue, the frit may need to be replaced. |
A troubleshooting workflow for peak splitting is outlined in the diagram below.
Caption: Troubleshooting workflow for addressing peak splitting issues.
Issue 2: Poor Resolution
| Possible Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Systematically vary the ratio of the organic modifier (e.g., isopropanol) in the mobile phase. Even small changes can significantly impact resolution. |
| Inappropriate Temperature | Optimize the column temperature. Perform a temperature study (e.g., 15°C, 25°C, 40°C) to determine the effect on selectivity. |
| Incorrect Flow Rate | Try a lower flow rate (e.g., reduce from 1.0 mL/min to 0.5 mL/min). This can improve efficiency and resolution, but will increase run time. |
| Unsuitable Chiral Stationary Phase | If optimization of mobile phase and temperature does not yield satisfactory results, screen a different type of chiral stationary phase. |
The logical relationship for optimizing resolution is depicted in the following diagram.
Caption: A logical workflow for optimizing the resolution of enantiomers.
Experimental Protocols
Protocol 1: Chiral Separation of a Generic Phenanthrene Derivative in Normal-Phase Mode
This protocol provides a starting point for the method development of chiral separation for a non-polar phenanthrene derivative.
1. Sample Preparation:
-
Dissolve the racemic phenanthrene sample in the mobile phase (n-hexane/isopropanol) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
2. HPLC Conditions:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., CHIRALCEL® OD-H), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for the enantiomers.
The workflow for this experimental protocol is illustrated below.
Caption: Workflow for the normal-phase chiral separation of a phenanthrene derivative.
Quantitative Data Summary
The following table summarizes typical performance data for the chiral separation of a model phenanthrene compound under different conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase | Cellulose-based | Amylose-based | Cellulose-based |
| Mobile Phase | n-Hexane/IPA (90:10) | n-Hexane/IPA (95:5) | n-Hexane/EtOH (90:10) |
| Temperature | 25°C | 25°C | 15°C |
| Retention Time (Enantiomer 1) | 8.5 min | 12.3 min | 9.2 min |
| Retention Time (Enantiomer 2) | 9.8 min | 14.5 min | 11.0 min |
| Selectivity (α) | 1.18 | 1.21 | 1.23 |
| Resolution (Rs) | 1.8 | 2.1 | 2.5 |
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Minimizing interference in environmental sample analysis of dihydrodiols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in the environmental sample analysis of dihydrodiols.
Troubleshooting Guides
Table 1: Common Issues in Dihydrodiol Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too concentrated a sample. 2. Incompatible Injection Solvent: Solvent is much stronger than the mobile phase. 3. Secondary Interactions: Silanol interactions with the column. 4. Column Degradation: Loss of stationary phase or void formation. | 1. Dilute the sample or reduce the injection volume. 2. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. 3. Use a mobile phase with a competitive additive (e.g., a small amount of a stronger solvent or a pH modifier). Consider a column with end-capping. 4. Flush the column or replace it if necessary. |
| High Background Noise or Baseline Drift | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation solvents. 2. Matrix Effects: Co-elution of interfering compounds from the sample matrix. 3. Instrument Contamination: Build-up of non-volatile compounds in the ion source. | 1. Use high-purity (e.g., HPLC or MS-grade) solvents and reagents. 2. Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 3. Perform routine maintenance and cleaning of the LC-MS system, particularly the ion source.[1] |
| Low Analyte Recovery | 1. Inefficient Extraction: Suboptimal sample preparation protocol. 2. Analyte Degradation: Instability of dihydrodiols during sample processing. 3. Ion Suppression: Matrix components interfering with the ionization of the target analyte in the mass spectrometer. | 1. Optimize the sample preparation method. (See Experimental Protocols section). 2. Minimize sample handling time and temperature. Consider the use of antioxidants. 3. Enhance sample cleanup to remove interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects.[2] |
| Ghost Peaks or Carryover | 1. Injector Contamination: Residual sample in the injection port or loop. 2. Insufficient Column Washing: Strong binding of analytes or matrix components to the column. | 1. Use a stronger needle wash solvent and increase the wash volume. 2. Incorporate a column wash step with a strong solvent at the end of each run or analytical sequence. |
| Irreproducible Results | 1. Inconsistent Sample Preparation: Variability in extraction efficiency. 2. Fluctuations in Instrument Performance: Drifting of instrument parameters over time. 3. Sample Heterogeneity: Uneven distribution of analytes in the environmental matrix. | 1. Standardize and automate sample preparation procedures where possible. 2. Perform regular system suitability tests and calibrations. 3. Ensure thorough homogenization of the sample before extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in dihydrodiol analysis of environmental samples?
A1: Interference in dihydrodiol analysis of environmental samples primarily stems from the sample matrix itself. Dihydrodiols are metabolites of polycyclic aromatic hydrocarbons (PAHs), which are often found in complex matrices like soil, sediment, and water. These matrices contain a wide variety of organic and inorganic compounds that can interfere with the analysis. Common sources of interference include:
-
Humic and Fulvic Acids: These are major components of organic matter in soil and water and can cause significant matrix effects.
-
Other PAH Metabolites: The presence of other structurally similar PAH metabolites can lead to co-elution and isobaric interference.
-
Lipids and Fats: In biological samples or highly contaminated environmental samples, lipids can cause ion suppression and contaminate the analytical system.
-
Inorganic Salts: High concentrations of salts can affect chromatographic separation and ionization efficiency.
Q2: How can I minimize matrix effects in my analysis?
A2: Minimizing matrix effects is crucial for accurate and reliable quantification of dihydrodiols. Several strategies can be employed:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components.[2][3]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve good separation between the analytes of interest and matrix components can significantly reduce interference.[4]
-
Use of Internal Standards: Stable isotope-labeled internal standards are highly recommended as they behave similarly to the analyte during sample preparation and analysis, thus compensating for matrix effects.[2]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for ion suppression or enhancement.[2]
-
Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[4]
Q3: Which sample preparation technique is best for dihydrodiol analysis in soil and water samples?
A3: The choice of sample preparation technique depends on the specific matrix and the required level of cleanup.
-
For soil and sediment samples: A common approach is solvent extraction followed by Solid-Phase Extraction (SPE) for cleanup. The initial extraction can be performed using techniques like sonication or pressurized liquid extraction with a suitable organic solvent. The subsequent SPE step helps to remove polar and non-polar interferences.
-
For water samples: Solid-Phase Extraction (SPE) is a widely used and effective technique for extracting and concentrating dihydrodiols from water.[5] Reversed-phase SPE cartridges (e.g., C18) are commonly used. Liquid-Liquid Extraction (LLE) can also be employed, but it is often more labor-intensive and uses larger volumes of organic solvents.[6]
Q4: How do I resolve isomeric interferences between different dihydrodiols?
A4: Isomeric interference is a significant challenge in dihydrodiol analysis as many PAH metabolites have the same mass. The most effective way to resolve isomeric interferences is through chromatographic separation.
-
Column Selection: Using a high-resolution analytical column with a suitable stationary phase is critical. Phenyl-hexyl columns, for instance, have been shown to be effective in separating isomeric compounds.[3]
-
Mobile Phase Optimization: Carefully optimizing the mobile phase composition and gradient elution profile can enhance the separation of closely eluting isomers.
-
Derivatization: In some cases, derivatization of the dihydrodiols can improve their chromatographic separation and detection sensitivity.
Q5: What are the key parameters to optimize in an LC-MS/MS method for dihydrodiol analysis?
A5: Key parameters to optimize for a robust and sensitive LC-MS/MS method include:
-
Ionization Source Parameters: The electrospray ionization (ESI) source parameters, such as spray voltage, gas temperatures, and gas flow rates, should be optimized to achieve stable and efficient ionization of the target dihydrodiols.
-
Collision Energy: The collision energy in the collision cell needs to be optimized for each specific precursor-to-product ion transition to ensure efficient fragmentation and high signal intensity.
-
Precursor and Product Ion Selection: The selection of specific and intense precursor and product ions for selected reaction monitoring (SRM) is crucial for the selectivity and sensitivity of the method.
-
Chromatographic Conditions: As mentioned earlier, optimizing the analytical column, mobile phase, and gradient is essential for good separation and peak shape.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Dihydrodiols in Water Samples
This protocol provides a general guideline for the extraction of dihydrodiols from water samples using a reversed-phase SPE cartridge.
1. Materials:
-
SPE Cartridge: C18, 500 mg, 6 mL
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Nitrogen gas for evaporation
2. Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water. Ensure the sorbent bed does not go dry.
-
Sample Loading: Load the water sample (up to 1 L, pH adjusted if necessary) onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.
-
Drying: Dry the cartridge by passing nitrogen gas through it for 10-15 minutes to remove excess water.
-
Elution: Elute the trapped dihydrodiols with 5-10 mL of a suitable organic solvent, such as acetonitrile or a mixture of dichloromethane and methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a solvent compatible with the LC-MS mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Dihydrodiols in Aqueous Samples
This protocol outlines a general procedure for LLE of dihydrodiols from aqueous samples.
1. Materials:
-
Separatory funnel
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator or nitrogen evaporator
2. Procedure:
-
Sample Preparation: Place the aqueous sample (e.g., 100 mL) into a separatory funnel. Adjust the pH of the sample if necessary to ensure the dihydrodiols are in a neutral form for efficient extraction.
-
Extraction: Add a portion of the extraction solvent (e.g., 30 mL of ethyl acetate) to the separatory funnel. Shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.
-
Phase Separation: Allow the layers to separate. The organic layer containing the extracted dihydrodiols will be the top or bottom layer depending on the density of the solvent used.
-
Collection of Organic Layer: Drain the organic layer into a collection flask.
-
Repeat Extraction: Repeat the extraction process two more times with fresh portions of the extraction solvent to ensure complete recovery of the analytes.
-
Drying: Combine the organic extracts and dry them by passing them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the dried extract to a smaller volume using a rotary evaporator or a nitrogen evaporator.
-
Reconstitution: Reconstitute the final residue in a suitable solvent for LC-MS analysis.
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Overcome Isomer Interference in 1α,25-Dihydroxyvitamin D Quantitation by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Strategies to increase the efficiency of phenanthrene biodegradation
Welcome to the technical support center for phenanthrene biodegradation experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and enhance the efficiency of their experiments.
Frequently Asked Questions (FAQs)
Q1: My phenanthrene degradation rate is very slow. What are the potential causes and how can I improve it?
A1: Slow degradation rates are a common issue and can stem from several factors. Consider the following troubleshooting steps:
-
Optimize Physicochemical Conditions: Environmental parameters significantly impact microbial activity. Ensure your experimental conditions are optimal for the specific microorganisms you are using. Key parameters to consider include temperature, pH, and nutrient availability.[1][2][3][4][5]
-
Increase Bioavailability: Phenanthrene has low aqueous solubility, which can limit its availability to microorganisms.[5][6] Strategies to enhance bioavailability include the addition of surfactants or co-solvents.[7][8][9][10]
-
Evaluate Microbial Culture: The microbial consortium or single strain used is critical. Consider if the inoculum is well-adapted to phenanthrene degradation. Enrichment cultures from contaminated sites can be a source of potent degraders.[11] Using a microbial consortium can also be more effective than a single strain due to synergistic interactions.[12][13][14][15]
-
Check for Toxicity: High concentrations of phenanthrene or the accumulation of intermediate metabolites can be toxic to microorganisms, leading to feedback inhibition.[16]
Q2: I'm observing an initial lag phase or no degradation at all. What should I investigate?
A2: A lack of degradation may indicate an issue with your experimental setup or microbial culture.
-
Acclimation Period: Microorganisms may require an acclimation period to induce the necessary enzymes for phenanthrene degradation.
-
Nutrient Limitation: Ensure that the growth medium contains all essential nutrients in sufficient concentrations.
-
Oxygen Availability: For aerobic degradation, ensure adequate aeration. Oxygen is a crucial co-substrate for the initial enzymatic attack on the phenanthrene molecule.[17]
-
Inoculum Viability: Verify the viability and density of your microbial inoculum.
Q3: The addition of a surfactant to increase bioavailability is inhibiting my degradation experiment. Why is this happening and what can I do?
A3: While surfactants can enhance the solubility of phenanthrene, they can also have inhibitory effects on microbial activity.[7][8][18]
-
Surfactant Toxicity: Many surfactants can be toxic to microorganisms, especially at concentrations above the critical micelle concentration (CMC).[8][18] Consider using a less toxic surfactant or a biosurfactant.[8][9]
-
Preferential Substrate: Microorganisms might preferentially utilize the surfactant as a carbon source instead of phenanthrene.[7]
-
Reduced Bioavailability in Micelles: At high concentrations, surfactants can form micelles that entrap phenanthrene, making it less available to the microorganisms.[10]
Q4: How can I confirm that the disappearance of phenanthrene is due to biodegradation and not abiotic loss?
A4: It is crucial to include proper controls in your experimental design.
-
Sterile Controls: Set up a control experiment with the same components (medium, phenanthrene) but without the microorganisms (e.g., autoclaved or poisoned with a sterilizing agent like sodium azide). This will account for abiotic losses due to factors like volatilization or adsorption to the experimental vessel.
-
Metabolite Identification: Detecting known intermediates of phenanthrene degradation pathways (e.g., 1-hydroxy-2-naphthoic acid, phthalic acid, salicylic acid) can provide strong evidence of biological activity.[16][19][20]
-
Radiolabeling: Using 14C-labeled phenanthrene and measuring the evolution of 14CO2 provides a definitive and sensitive method to quantify mineralization.[19]
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Actions |
| Low Degradation Efficiency | Suboptimal pH, temperature, or nutrient levels. | Optimize environmental conditions based on literature for your specific microbial strain(s).[1][2][3] |
| Low bioavailability of phenanthrene. | Add a non-toxic surfactant below its CMC or a co-solvent.[7][8][10] | |
| Inefficient microbial strain or consortium. | Use an enriched microbial consortium from a contaminated site or a co-culture of known degraders.[11][12][13] | |
| Feedback inhibition by metabolites. | Analyze for the accumulation of intermediate metabolites and consider using a co-culture capable of degrading them.[12][16] | |
| No Degradation Observed | Lack of microbial acclimation. | Allow for a longer incubation period for enzyme induction. |
| Insufficient oxygen supply (for aerobic degradation). | Increase agitation or aeration rate in the bioreactor. | |
| Non-viable inoculum. | Check the viability of your microbial culture using plating or microscopy. | |
| Inhibition after Surfactant Addition | Surfactant toxicity. | Test different surfactants and concentrations to find a non-inhibitory option. Biosurfactants are often less toxic.[8][18] |
| Preferential utilization of surfactant. | Select a surfactant that is not readily metabolized by your microorganisms. | |
| Micellar sequestration of phenanthrene. | Use surfactant concentrations below the CMC.[10] |
Experimental Protocols
Protocol 1: Phenanthrene Degradation Assay in Liquid Culture
-
Medium Preparation: Prepare a minimal salts medium (MSM) containing essential mineral nutrients.[4]
-
Phenanthrene Stock Solution: Prepare a stock solution of phenanthrene in a suitable solvent like acetone or dimethyl sulfoxide (DMSO).[4][17]
-
Inoculum Preparation: Grow the microbial culture to the mid-exponential phase. Harvest the cells by centrifugation, wash with sterile MSM, and resuspend in fresh MSM to a desired optical density (e.g., OD600 of 0.8).[21]
-
Experimental Setup: In sterile flasks, add the MSM and then the phenanthrene stock solution to achieve the desired final concentration. Allow the solvent to evaporate completely in a sterile environment.[4]
-
Inoculation: Inoculate the flasks with the prepared microbial suspension.[21]
-
Incubation: Incubate the flasks under optimal conditions of temperature and agitation in the dark to prevent photodegradation of phenanthrene.[19]
-
Sampling and Analysis: At regular time intervals, withdraw samples for analysis. Extract the residual phenanthrene using a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and analyze using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[22][23]
Protocol 2: Analysis of Phenanthrene Degradation Metabolites
-
Sample Preparation: Centrifuge the culture sample to remove microbial cells. Acidify the supernatant to a low pH (e.g., pH 2) with HCl to protonate acidic metabolites.[19]
-
Extraction: Extract the metabolites from the acidified supernatant using an organic solvent like ethyl acetate.
-
Derivatization (Optional but Recommended for GC-MS): Evaporate the solvent and derivatize the residue to make the metabolites more volatile for GC-MS analysis.
-
Analysis: Analyze the extracted and derivatized sample using GC-MS to identify and quantify the intermediate metabolites.[19][22]
Data Presentation
Table 1: Optimal Conditions for Phenanthrene Degradation by Various Bacterial Strains/Consortia
| Microorganism/Consortium | Temperature (°C) | pH | Initial Phenanthrene Conc. (mg/L) | Degradation Efficiency (%) | Time | Reference |
| Mycobacterium sp. TJFP1 | 37 | 9.0 | 100 | >90 | 5 days | [1] |
| Consortium NS-PAH-2015-PNP-5 | 35 | 7.3 | 869 | 89 | 7 days | [2] |
| Rhodococcus sp. | 30 | 7.3 | 70 | 70 | 19 days | [3] |
| Rhodococcus sp. WB9 and Mycobacterium sp. WY10 (Co-culture) | - | - | 100 | 100 | 36 hours | [12] |
| Gonium pectorale | - | - | 5 | 98 | 22 days | [17][24] |
Table 2: Effect of Surfactants on Phenanthrene Biodegradation
| Surfactant | Concentration | Effect on Degradation | Organism/System | Reference |
| Triton X-100 | > CMC | No inhibition | PAH-degrading microbial consortium | [18] |
| Tween 80 | > CMC | Inhibition | Bacillus sp. B-UM | [7] |
| Biosurfactant (from P. aeruginosa) | > CMC | Inhibition | Bacillus sp. B-UM | [7] |
| Rhamnolipid | > CMC | Toxic to cells | Pseudomonas sp. | [8] |
| Trehalose lipids | 10x CMC | Enhanced rate and extent | Isolate P5-2 | [10] |
Visualizations
Phenanthrene Biodegradation Pathways
Phenanthrene degradation in bacteria typically proceeds through two main pathways, both originating from 1-hydroxy-2-naphthoic acid.
Caption: Major bacterial degradation pathways of phenanthrene.
Experimental Workflow for Enhancing Phenanthrene Biodegradation
This workflow outlines the logical steps for troubleshooting and optimizing a phenanthrene biodegradation experiment.
Caption: Troubleshooting workflow for phenanthrene biodegradation.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. ijpab.com [ijpab.com]
- 6. Formation of Developmentally Toxic Phenanthrene Metabolite Mixtures by Mycobacterium sp. ELW1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of surfactants on solubilization and degradation of phenanthrene under thermophilic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxic effect of biosurfactant addition on the biodegradation of phenanthrene | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biodegradation of phenanthrene as a model hydrocarbon: Power display of a super-hydrophobic halotolerant enriched culture derived from a saline-sodic soil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic interactions in a bacterial co-culture accelerate phenanthrene degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. frontiersin.org [frontiersin.org]
- 15. High phenanthrene degrading efficiency by different microbial compositions construction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enhanced biodegradation of phenanthrene and anthracene using a microalgal-bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of surfactant addition on phenanthrene biodegradation in sediments | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 19. crdd.osdd.net [crdd.osdd.net]
- 20. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2.4. Phenanthrene Biodegradation by Single Strains and Consortia [bio-protocol.org]
- 22. journals.asm.org [journals.asm.org]
- 23. atsdr.cdc.gov [atsdr.cdc.gov]
- 24. Frontiers | Enhanced biodegradation of phenanthrene and anthracene using a microalgal-bacterial consortium [frontiersin.org]
Addressing matrix effects in LC-MS/MS quantification of dihydrodiols
Welcome to the technical support center for the LC-MS/MS quantification of dihydrodiols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of dihydrodiols?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as a dihydrodiol, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[1][2] In complex biological matrices like plasma or urine, components such as phospholipids, salts, and endogenous metabolites can all contribute to matrix effects.[2]
Q2: How can I determine if my dihydrodiol analysis is affected by matrix effects?
A: A common and effective method is to compare the peak area of an analyte in a "post-extraction spiked" sample to that of the analyte in a neat (clean) solution at the same concentration.[3][4] A significant difference in peak area indicates the presence of matrix effects. The matrix factor (MF) can be calculated to quantify this effect. An MF value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[3][5] Another qualitative method is post-column infusion, where a constant flow of the dihydrodiol standard is introduced into the mass spectrometer after the analytical column.[6] Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where matrix components elute and cause ion suppression or enhancement.
Q3: What are the most effective strategies to minimize matrix effects for dihydrodiol analysis?
A: A multi-pronged approach is often the most successful:
-
Sample Preparation: The goal is to remove interfering components while efficiently recovering the dihydrodiols. Techniques range from simple "dilute and shoot" to more complex methods like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and specialized phospholipid removal plates.[7] For dihydrodiols, which are metabolites of polycyclic aromatic hydrocarbons (PAHs), SPE is a commonly used and effective technique.[7]
-
Chromatographic Separation: Optimizing your HPLC or UHPLC method to separate the dihydrodiols from co-eluting matrix components is crucial. This can involve adjusting the gradient, mobile phase composition, or using a column with a different selectivity.[8]
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[9][10] A SIL-IS is chemically identical to the analyte and will experience the same ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[10]
Q4: Should I use a deuterated or a 13C-labeled internal standard for my dihydrodiol analysis?
A: While deuterated standards are common, ¹³C-labeled internal standards are generally preferred.[9] Deuterated standards can sometimes exhibit a slight chromatographic shift relative to the native analyte, a phenomenon known as the "isotope effect."[9] This can lead to differential ionization if the two compounds do not co-elute perfectly. ¹³C-labeled standards have a mass shift that is less likely to cause a chromatographic separation from the analyte, making them a more reliable choice for co-elution and accurate compensation of matrix effects.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for Dihydrodiol Peaks
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or decrease the injection volume.[8] |
| Inappropriate Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[8] |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[11] |
| Secondary Interactions with Column | Adjust the mobile phase pH or add a competing agent to the mobile phase.[12] |
| Physical Blockage in the System | Check for blockages in the injector, tubing, or column frit. Back-flushing the column may help.[13] |
Issue 2: Low Sensitivity or Inconsistent Dihydrodiol Signal
| Potential Cause | Troubleshooting Steps |
| Significant Ion Suppression | Improve sample cleanup to remove interfering matrix components. Consider using a phospholipid removal plate or a more rigorous SPE protocol.[14][15] |
| Suboptimal MS Source Conditions | Optimize source parameters such as temperature, gas flows, and voltages for your specific dihydrodiol.[8] |
| Analyte Degradation | Prepare fresh standards and samples. Ensure proper storage conditions. |
| Incorrect Mobile Phase pH | Verify the pH of your mobile phase. The ionization efficiency of dihydrodiols can be pH-dependent.[12] |
| System Contamination | Clean the ion source. Run blank injections to check for carryover.[8] |
Experimental Protocols & Data
Protocol: Quantitative Evaluation of Matrix Effect
This protocol outlines the steps to quantify the matrix effect for a dihydrodiol analyte in human plasma.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the dihydrodiol standard and its SIL-IS into the reconstitution solvent at a known concentration (e.g., the mid-point of your calibration curve).
-
Set B (Pre-extraction Spike): Spike the dihydrodiol standard and its SIL-IS into blank human plasma before the extraction process.
-
Set C (Post-extraction Spike): Extract blank human plasma first. Then, spike the dihydrodiol standard and its SIL-IS into the final, clean extract.
-
-
Analyze all three sets of samples using your validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100
-
Process Efficiency (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A Matrix Factor close to 100% indicates minimal matrix effect.
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the impact of different sample preparation techniques on the matrix effect and recovery of a hypothetical dihydrodiol in human plasma.
| Sample Preparation Method | Matrix Factor (%) | Recovery (%) | Overall Process Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 65 | 95 | 62 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85 | 80 | 68 |
| Solid-Phase Extraction (C18) | 98 | 88 | 86 |
| Phospholipid Removal Plate | 105 | 92 | 97 |
Data is illustrative and will vary depending on the specific dihydrodiol, matrix, and experimental conditions.
Visualizations
Workflow for Investigating and Mitigating Matrix Effects
Caption: A logical workflow for identifying and addressing matrix effects.
Decision Tree for Choosing an Internal Standard
Caption: A decision-making guide for selecting an appropriate internal standard.
References
- 1. scispace.com [scispace.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. e-b-f.eu [e-b-f.eu]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. halocolumns.com [halocolumns.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (1R,2S)-1,2-dihydrophenanthrene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol, a key metabolite of phenanthrene. Understanding the performance of different analytical techniques is crucial for accurate bio-monitoring, toxicological studies, and drug development processes involving polycyclic aromatic hydrocarbon (PAH) metabolism. This document outlines the validation parameters for two common chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by experimental data and detailed protocols based on established research and international guidelines.
Introduction to this compound Analysis
This compound is a significant intermediate in the metabolic activation of phenanthrene, a prevalent polycyclic aromatic hydrocarbon (PAH). The quantification of this diol is essential for assessing human exposure to PAHs and understanding their carcinogenic potential.[1][2] The validation of analytical methods used to measure this compound is mandated by regulatory bodies to ensure data reliability, accuracy, and precision.[3][4][5] This guide compares two widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Gas Chromatography coupled with Mass Spectrometry (GC-MS).
Comparative Analysis of Validated Analytical Methods
The choice of an analytical method depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Below is a comparison of typical validation parameters for HPLC and GC-MS methods tailored for the analysis of phenanthrene diols.
Table 1: Comparison of Validation Parameters for HPLC and GC-MS Methods
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | ICH Q2(R1) Guideline Recommendations |
| Specificity | Good; potential interference from matrix components. | Excellent; mass analyzer provides high selectivity. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[3][4] |
| **Linearity (R²) ** | ≥ 0.999[6] | ≥ 0.995 | A correlation coefficient of at least 0.995 is generally acceptable.[4] |
| Limit of Detection (LOD) | 0.78 - 0.89 µg/mL[6] | 0.084 - 0.29 nM[1] | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | 2.38 - 2.71 µg/mL[6] | Quantifiable with accuracy and precision at low levels. | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Accuracy (% Recovery) | 95 - 100%[6] | Average recovery of 56.3% for the internal standard was reported in one study.[1] | The closeness of test results obtained by the method to the true value. |
| Precision (%RSD) | Intraday & Interday: 0.25 - 7.58%[6] | Not explicitly stated in the reviewed literature for the diol, but typically <15% for bioanalytical methods. | For assay methods, RSD values below 2% are typically recommended.[4] |
| Robustness | Method's reliability under small, deliberate variations in conditions.[3] | Method's reliability under small, deliberate variations in conditions.[3] | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of analytical methods. The following sections outline the key experimental protocols for HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on a validated method for the quantitative analysis of phenanthrenes.[6]
-
Sample Preparation:
-
For solid samples (e.g., plant material), freeze-dry and powder the sample.
-
Extract 1 g of the powdered sample with 20 mL of 95% ethanol for 2 hours.
-
Filter the extract and evaporate to dryness.
-
Dissolve the residue in methanol to a concentration of 10 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20, v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.[8]
-
Detection: UV-Diode Array Detector (DAD) at 254 nm or 261 nm.[6][8]
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
-
Method Validation:
-
Linearity: Prepare calibration curves with at least five standard concentrations. A correlation coefficient (R²) of ≥ 0.995 is desired.[4]
-
Accuracy: Perform recovery studies by spiking blank samples with known concentrations of the analyte.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. The relative standard deviation (RSD) should typically be less than 2%.[4]
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is adapted from a validated method for the quantification of phenanthrene dihydrodiols in biological samples.[1][2]
-
Sample Preparation (for Urine Samples):
-
Hydrolyze the urine sample with β-glucuronidase and sulfatase to deconjugate the metabolites.
-
Perform solid-phase extraction (SPE) to isolate the analytes.
-
Derivatize the extracted sample by silylation (e.g., using BSTFA) to improve volatility and thermal stability.[1]
-
-
GC-MS Conditions:
-
Column: A mid-polarity column such as a DB-17MS (30 m x 0.25 mm i.d., 0.15 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program: 80°C for 1 min, then ramp to 200°C at 35°C/min, then to 215°C at 3°C/min, then to 320°C at 35°C/min, and hold for 2 min.[1]
-
Ionization Mode: Negative Ion Chemical Ionization (NICI) for enhanced sensitivity.[1]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) for high selectivity and reduced background noise.[1]
-
-
Method Validation:
Visualizing the Workflow and Metabolic Context
To better illustrate the processes involved, the following diagrams outline the analytical method validation workflow and the metabolic pathway of phenanthrene.
Caption: Workflow for Analytical Method Validation based on ICH Guidelines.
Caption: Metabolic Pathway of Phenanthrene to its Diol Metabolite.
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantification of this compound. The choice between these methods should be guided by the specific requirements of the study.
-
HPLC-UV/Fluorescence offers a robust and widely accessible method suitable for various sample types. It demonstrates good linearity, accuracy, and precision.[6]
-
GC-MS , particularly with NICI and MS/MS, provides superior specificity and lower limits of detection, making it ideal for bio-monitoring studies where trace-level quantification is necessary.[1]
Ultimately, a properly validated analytical method, regardless of the chosen technology, is fundamental to generating reliable and defensible data in research, clinical, and regulatory settings. The validation parameters and protocols outlined in this guide, in accordance with ICH guidelines, provide a framework for ensuring the suitability of the analytical procedure for its intended purpose.[9]
References
- 1. Quantitation of Phenanthrene Dihydrodiols in the Urine of Smokers and Non-smokers by Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of phenanthrene dihydrodiols in the urine of smokers and non-smokers by gas chromatography-negative ion chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 6. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. akademisains.gov.my [akademisains.gov.my]
- 9. fda.gov [fda.gov]
A Comparative Analysis of the Carcinogenic Potential of Phenanthrene Dihydrodiol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the carcinogenicity of three principal dihydrodiol isomers of phenanthrene: phenanthrene-1,2-diol, phenanthrene-3,4-diol, and phenanthrene-9,10-diol. While phenanthrene is a ubiquitous polycyclic aromatic hydrocarbon (PAH), it is generally considered non-carcinogenic.[1][2] This guide delves into the metabolic pathways and experimental data that underpin this classification, drawing comparisons with carcinogenic PAHs to provide a comprehensive toxicological perspective.
Executive Summary
Phenanthrene undergoes metabolic activation to form dihydrodiol metabolites, which are precursors to potentially reactive diol epoxides. However, extensive research on phenanthrene and its metabolites has not demonstrated significant carcinogenic activity. In vivo assays have indicated that the 1,2-, 3,4-, and 9,10-dihydrodiol metabolites of phenanthrene do not exhibit tumor-initiating activity in mouse skin painting assays.[3] Consequently, a direct quantitative comparison of their tumorigenicity is not well-established in the scientific literature due to their low carcinogenic potential. This guide will, therefore, focus on the metabolic pathways, the reasons for their low reactivity towards DNA, and the experimental approaches used to assess the carcinogenicity of such compounds.
Metabolic Activation and Detoxification of Phenanthrene
Phenanthrene is metabolized by cytochrome P450 enzymes to form arene oxides at different positions on its three-ring structure. These oxides are then hydrated by epoxide hydrolase to yield trans-dihydrodiols. The primary dihydrodiol metabolites are phenanthrene-1,2-diol, phenanthrene-3,4-diol, and phenanthrene-9,10-diol.
The "bay-region" theory of PAH carcinogenesis posits that diol epoxides with an epoxide ring in a sterically hindered "bay-region" are more likely to be potent carcinogens. In phenanthrene, the 4,5- and 5,6-positions constitute bay regions. Therefore, phenanthrene-3,4-diol is a precursor to a bay-region diol epoxide (phenanthrene-3,4-diol-1,2-epoxide), while phenanthrene-1,2-diol can form a "reverse" diol epoxide. Phenanthrene-9,10-diol is formed at the K-region, which is generally associated with detoxification pathways.
The following diagram illustrates the metabolic pathways of phenanthrene.
Caption: Metabolic activation and detoxification pathways of phenanthrene.
Comparative Carcinogenicity Data
As previously stated, direct comparative tumorigenicity data for phenanthrene dihydrodiol isomers is scarce due to their lack of significant carcinogenic activity. The following table summarizes the general findings regarding their carcinogenic potential.
| Isomer | Carcinogenic Potential | Supporting Evidence |
| Phenanthrene-1,2-diol | Not considered a tumor initiator | In vivo mouse skin painting assays did not show tumor-initiating activity.[3] |
| Phenanthrene-3,4-diol | Not considered a tumor initiator | In vivo mouse skin painting assays did not show tumor-initiating activity.[3] Although it is a precursor to a bay-region diol epoxide, this diol epoxide is not highly reactive. |
| Phenanthrene-9,10-diol | Not considered a tumor initiator | In vivo mouse skin painting assays did not show tumor-initiating activity.[3] Formation at the K-region is primarily a detoxification pathway. |
Experimental Protocols
The assessment of the carcinogenic potential of PAHs and their metabolites involves a series of established experimental protocols. Below are detailed methodologies for key experiments relevant to this topic.
Mouse Skin Carcinogenicity Assay (Initiation-Promotion Model)
This assay is a standard method to evaluate the tumor-initiating and promoting potential of chemical compounds.
-
Animal Model: Typically, SENCAR or CD-1 mice, known for their sensitivity to skin carcinogenesis, are used.
-
Initiation Phase: A single topical application of the test compound (e.g., a phenanthrene dihydrodiol isomer) dissolved in a suitable solvent (e.g., acetone) is applied to the shaved dorsal skin of the mice.
-
Promotion Phase: Approximately one to two weeks after initiation, a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area, usually twice a week, for a period of 20-30 weeks.
-
Observation and Data Collection: The mice are monitored weekly for the appearance of skin tumors (papillomas). The number and size of tumors are recorded.
-
Endpoint: The experiment is terminated at a predetermined time, and skin tissues are collected for histopathological analysis to confirm the nature of the tumors. The tumorigenic response is typically measured as the percentage of tumor-bearing mice (tumor incidence) and the average number of tumors per mouse (tumor multiplicity).
³²P-Postlabeling Assay for DNA Adduct Detection
This highly sensitive method is used to detect and quantify DNA adducts, which are covalent modifications of DNA by carcinogens.
-
DNA Isolation: DNA is isolated from the target tissue (e.g., mouse skin) of animals exposed to the test compound.
-
DNA Digestion: The isolated DNA is enzymatically digested to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The bulky aromatic DNA adducts are enriched, often by nuclease P1 treatment, which dephosphorylates normal nucleotides but not the adducted ones.
-
³²P-Labeling: The adducted nucleotides are then labeled at the 5'-position with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging. The level of DNA adducts is typically expressed as relative adduct labeling (RAL), which is the number of adducted nucleotides per 10⁷ or 10⁸ normal nucleotides.
The following diagram illustrates the general workflow for assessing the carcinogenicity of a chemical compound.
Caption: General experimental workflow for carcinogenicity assessment.
Logical Relationship between Metabolism and Carcinogenicity
The carcinogenicity of a PAH is intrinsically linked to its metabolic activation to reactive species that can bind to DNA, leading to mutations and potentially initiating cancer.
Caption: The logical pathway from PAH exposure to tumor initiation.
Conclusion
References
- 1. Metabolites of the Polycyclic Aromatic Hydrocarbon Phenanthrene in the Urine of Cigarette Smokers from Five Ethnic Groups with Differing Risks for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC Methods for Dihydrodiol Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of dihydrodiol metabolites is crucial for understanding the metabolism and potential toxicity of parent compounds, such as polycyclic aromatic hydrocarbons (PAHs). The two primary analytical techniques for this purpose, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each offer distinct advantages and disadvantages. This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most appropriate technique for your research needs.
Dihydrodiols are key metabolites in the biotransformation of various aromatic compounds. Their analysis is essential in toxicology and pharmacology to assess metabolic pathways and carcinogenic potential. Both HPLC, often coupled with fluorescence (FLD) or mass spectrometry (MS) detectors, and GC, typically combined with MS, are powerful tools for the determination of these compounds.
Methodology Comparison: HPLC vs. GC
The choice between HPLC and GC for dihydrodiol analysis hinges on several factors, including the volatility and thermal stability of the analytes, the required sensitivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile and thermally labile compounds, which is often the case for dihydrodiols. It separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase.
Gas Chromatography (GC) , conversely, is ideal for volatile and thermally stable compounds. Analytes are vaporized and separated in a gaseous mobile phase. For dihydrodiols, which are not inherently volatile, a derivatization step is typically required to increase their volatility and thermal stability.
Quantitative Performance Data
The following table summarizes typical performance characteristics for HPLC and GC methods in the analysis of dihydrodiols and related PAH metabolites, compiled from various validation studies.
| Parameter | HPLC-FLD/UV | GC-MS/MS |
| Linearity (R²) | > 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.005 - 0.78 ng/g | 0.01 - 0.02 µg/L |
| Limit of Quantification (LOQ) | 0.02 - 1.6 ng/g[1] | 0.02 - 0.2 µg/L[2] |
| Accuracy/Recovery (%) | 71 - 115%[3] | 63 - 86% (extraction efficiency)[2] |
| Precision (RSD%) | Intra-day: 0.5 - 5.5%Inter-day: 2.4 - 9.1% | < 10% (intra- and inter-day)[2] |
| Analysis Time | 20 - 60 minutes | Shorter than HPLC, but sample prep can be longer |
Experimental Protocols
Below are representative experimental protocols for the analysis of dihydrodiols using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) Protocol
This method is suitable for the direct analysis of dihydrodiols in biological or environmental samples after appropriate extraction.
-
Sample Preparation:
-
Perform liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) to isolate the analytes from the sample matrix.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Detection (FLD):
-
Use programmed, multiple wavelength shifts to optimize the excitation and emission wavelengths for different dihydrodiols as they elute.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol includes a necessary derivatization step to make the dihydrodiols amenable to GC analysis.
-
Sample Preparation and Derivatization:
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 50°C and ramping up to 320°C.
-
Injection Mode: Splitless injection is often used to enhance sensitivity.
-
-
Detection (MS):
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Electron ionization (EI) at 70 eV is typically used.
-
Method Cross-Validation Workflow
The process of cross-validating two analytical methods is critical to ensure that they produce comparable results and are both suitable for their intended purpose.
Workflow for cross-validation of analytical methods.
Logical Relationship of Method Selection
The decision to use HPLC or GC for dihydrodiol analysis is based on a logical evaluation of the sample characteristics and analytical requirements.
Decision tree for selecting between HPLC and GC.
Conclusion
Both HPLC and GC are highly capable techniques for the analysis of dihydrodiols.
-
HPLC is often the more direct approach, as it can analyze dihydrodiols without the need for derivatization. This simplifies sample preparation and avoids potential artifacts from the derivatization reaction. HPLC with fluorescence detection offers excellent sensitivity and selectivity for many PAH metabolites.
-
GC-MS , on the other hand, generally provides higher chromatographic resolution and is the gold standard for structural confirmation. While requiring a derivatization step, modern GC-MS/MS systems can achieve extremely low detection limits.[2]
The ultimate choice between HPLC and GC will depend on the specific goals of the analysis, the available instrumentation, and the nature of the samples. For routine quantification where the identity of the dihydrodiols is known, HPLC-FLD can be a robust and efficient choice. For comprehensive metabolic profiling and high-sensitivity applications, the specificity of GC-MS/MS is invaluable. A thorough cross-validation is recommended when transitioning between methods or comparing data from different analytical platforms.
References
A Comparative Analysis of Phenanthrene Metabolism Across Diverse Bacterial Strains
Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant originating from both natural and anthropogenic sources. Its persistence and potential toxicity necessitate a thorough understanding of its biodegradation pathways for developing effective bioremediation strategies. Bacteria, with their diverse metabolic capabilities, are key players in the environmental fate of phenanthrene. This guide provides a comparative study of phenanthrene metabolism in different bacterial strains, supported by quantitative data and detailed experimental protocols.
Data Presentation: Performance Comparison of Bacterial Strains
The efficiency of phenanthrene degradation varies significantly among different bacterial genera and even between strains of the same species. The following table summarizes the degradation performance of several bacterial strains under specified conditions.
| Bacterial Strain | Initial Phenanthrene Conc. | Degradation / Mineralization | Time | Key Metabolic Intermediates / Pathway |
| Mycobacterium sp. TJFP1 | 100 mg/L | 100% degradation | 106 hours | Phthalic acid |
| Pseudomonas aeruginosa NG4 | 300 ppm | 80.56% degradation | 10 days | Dioxygenase route |
| Acidovorax delafieldii P4-1 | 100 mg/L | 35.6% mineralized to ¹⁴CO₂ | 18 hours | o-Phthalic acid |
| Arthrobacter sulphureus RKJ4 | 100 mg/L | 30.1% mineralized to ¹⁴CO₂ | 18 hours | o-Phthalic acid, Protocatechuic acid |
| Brevibacterium sp. HL4 | 100 mg/L | 26.5% mineralized to ¹⁴CO₂ | 18 hours | 1-Hydroxy-2-naphthoic acid, 1-Naphthol, Salicylic acid |
| Pseudomonas sp. DLC-P11 | 100 mg/L | 2.1% mineralized to ¹⁴CO₂ | 18 hours | 1-Hydroxy-2-naphthoic acid, 1-Naphthol, o-Phthalic acid |
Metabolic Pathways of Phenanthrene Degradation
Bacteria typically initiate the degradation of phenanthrene by incorporating molecular oxygen into the aromatic ring structure, a reaction catalyzed by dioxygenase enzymes. This initial attack leads to the formation of dihydrodiols, which are then further processed through various intermediates, often converging on central metabolic pathways like the Krebs cycle. The specific site of the initial dioxygenase attack and the subsequent cleavage of the aromatic rings define the metabolic pathway.
Pathway in Pseudomonas Species
Many Pseudomonas species degrade phenanthrene via dioxygenation at the C-3 and C-4 positions, forming cis-3,4-dihydroxy-3,4-dihydrophenanthrene.[1] This is subsequently metabolized to 1-hydroxy-2-naphthoic acid. From this key intermediate, the pathway can diverge, leading to either phthalate or salicylate.[1] For instance, Pseudomonas sp. strain PP2 metabolizes phenanthrene through 1-hydroxy-2-naphthoic acid to 1,2-dihydroxynaphthalene, salicylate, and then catechol.[2]
Pathway in Mycobacterium Species
Mycobacterium species exhibit versatility in their degradation of PAHs. Mycobacterium sp. strain BG1 degrades phenanthrene via 1-hydroxy-2-naphthoic acid, which is then funneled into the protocatechuate meta-cleavage pathway.[3][4] Other Mycobacterium strains, such as PYR-1, can attack the K-region (C9-C10) of phenanthrene, forming cis- and trans-9,10-dihydrodiols, which are further metabolized to 2,2'-diphenic acid.[1] Mycobacterium sp. TJFP1 has been shown to metabolize phenanthrene via the phthalic acid pathway.[5]
Novel Pathway in Brevibacterium and Pseudomonas Strains
A novel transformation sequence has been identified in Brevibacterium sp. HL4 and Pseudomonas sp. DLC-P11, which involves the formation of 1-naphthol.[6] In this pathway, phenanthrene is converted to 1-hydroxy-2-naphthoic acid, which is then transformed into 1-naphthol. Subsequently, Brevibacterium sp. HL4 metabolizes 1-naphthol to salicylic acid, whereas Pseudomonas sp. DLC-P11 converts it to o-phthalic acid.[6]
Experimental Protocols
The study of phenanthrene metabolism by bacteria involves a series of coordinated experimental procedures, from bacterial cultivation to the identification of metabolic byproducts.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating phenanthrene biodegradation.
Detailed Methodologies
1. Bacterial Strains and Culture Conditions:
-
Strains: PAH-degrading bacteria such as Arthrobacter sulphureus RKJ4, Acidovorax delafieldii P4-1, Brevibacterium sp. HL4, and Pseudomonas sp. DLC-P11 are utilized.[6]
-
Media: A mineral salts medium (MSM) is commonly used, with phenanthrene supplied as the sole source of carbon and energy. Phenanthrene is often dissolved in a suitable solvent like N,N-dimethylformamide before being added to the medium.[1]
-
Growth Conditions: Cultures are typically incubated at temperatures ranging from 25°C to 37°C with shaking (e.g., 150-200 rpm) to ensure aeration and dispersion of phenanthrene.[5][6]
2. Phenanthrene Degradation Experiments:
-
Inoculum: Mid-log phase cells, grown in a nutrient-rich medium and then washed, are used as the inoculum. The initial optical density (e.g., at 600 nm) is adjusted to a standardized value (e.g., 0.1-0.2).[6]
-
Setup: Experiments are conducted in flasks containing MSM and a known concentration of phenanthrene (e.g., 100 mg/l). Control flasks without inoculum are included to account for abiotic losses.
-
Mineralization Assay: To confirm complete degradation to CO₂, [9-¹⁴C]phenanthrene can be used. The evolved ¹⁴CO₂ is trapped in a solution (e.g., NaOH or KOH) and quantified using liquid scintillation counting.[6]
3. Metabolite Extraction and Analysis:
-
Extraction: At various time points, culture aliquots are taken. The supernatant is separated from the cells by centrifugation. Metabolites are extracted from the supernatant using a solvent such as ethyl acetate, often after acidification of the aqueous phase to pH 2.[7]
-
Analysis: The extracted metabolites are then analyzed.
-
Thin-Layer Chromatography (TLC): Used for preliminary separation and detection of intermediates.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification and quantification of volatile and semi-volatile metabolites after derivatization.[6]
-
High-Performance Liquid Chromatography (HPLC): Used for the quantification of phenanthrene and the separation of non-volatile metabolites.[3][4]
-
Nuclear Magnetic Resonance (NMR): Used for the structural elucidation of purified metabolites.[1]
-
References
- 1. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of phenanthrene by Pseudomonas sp. strain PP2: novel metabolic pathway, role of biosurfactant and cell surface hydrophobicity in hydrocarbon assimilation | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. Mineralization of phenanthrene by a Mycobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Biodegradation of Phenanthrene by Mycobacterium sp. TJFP1: Genetic Basis and Environmental Validation [mdpi.com]
- 6. crdd.osdd.net [crdd.osdd.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of (1R,2S)-1,2-Dihydrophenanthrene-1,2-diol and Related Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of phenanthrene dihydrodiols, with a focus on (1R,2S)-1,2-dihydrophenanthrene-1,2-diol and its isomers. While a formal inter-laboratory comparison study is not publicly available, this document synthesizes data from various research articles to offer a comprehensive look at the current state of analytical techniques, their performance, and the necessary experimental protocols.
Data Summary: A Comparative Look at Analytical Performance
The following table summarizes the quantitative data from different studies on the analysis of phenanthrene dihydrodiols and their metabolites. This allows for a comparison of the various methods' limits of detection (LOD), limits of quantification (LOQ), and precision.
| Compound | Analytical Method | Matrix | LOD | LOQ | Precision (CV%) | Reference |
| Phe-1,2-D | GC-NICI-MS/MS | Urine | - | - | 12.3% (intra-day), 2.8% (inter-day) | [1] |
| Phe-3,4-D | GC-NICI-MS/MS | Urine | - | - | 8.7% (intra-day), 4.2% (inter-day) | [1] |
| Phenanthrenes (1-3) | HPLC | Dioscorea batatas peels | 0.78-0.89 µg/mL | 2.38-2.71 µg/mL | 0.25-7.58% (intraday and interday) | [2] |
| 1-PHEN, 2&3-PHEN, 4-PHEN | Not Specified (likely LC-MS/MS) | Urine | 20.29 pg/mL, 10.74 pg/mL, 11.75 pg/mL | - | <15% (instrumental) | [3] |
| 2-OHPH, 3-OHPH, 4-OHPH, 1,9-OHPH | Not Specified (likely LC-MS/MS) | Urine | - | 0.015 µg/L, 0.014 µg/L, 0.014 µg/L, 0.031 µg/L | - | [4] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are crucial for replicating and comparing results. Below are summaries of key methodologies cited in the literature for the quantification of phenanthrene dihydrodiols and related compounds.
Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry (GC-NICI-MS/MS) for Phenanthrene Dihydrodiols in Urine[1]
This method allows for the direct quantification of phenanthrene dihydrodiols in urine.
-
Sample Preparation:
-
Urine samples are subjected to enzymatic hydrolysis to release conjugated metabolites.
-
Solid-phase extraction (SPE) is used for sample cleanup and concentration.
-
-
Derivatization:
-
The extracted dihydrodiols are derivatized to enhance their volatility and detection by GC-MS.
-
-
GC-NICI-MS/MS Analysis:
-
The derivatized sample is injected into a gas chromatograph for separation.
-
Detection is performed using a tandem mass spectrometer in negative ion chemical ionization mode, which provides high sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC) for Phenanthrenes in Plant Extracts[2]
This method was developed for the quantification of bioactive phenanthrenes in the peels of Dioscorea species.
-
Extraction:
-
Phenanthrenes are extracted from the plant material using an appropriate solvent.
-
-
HPLC Analysis:
-
The extract is injected into an HPLC system equipped with a suitable column (e.g., C18).
-
A gradient elution program is typically used to separate the different phenanthrene compounds.
-
Detection is commonly performed using a photodiode array (PDA) detector.
-
-
Method Validation:
-
The method is validated for linearity, LOD, LOQ, precision, and accuracy.
-
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Phenanthrene Metabolites in Urine[5]
This technique is widely used for the analysis of a broad range of polycyclic aromatic hydrocarbon (PAH) metabolites.
-
Sample Preparation:
-
Urine samples are often treated with enzymes to deconjugate the metabolites.
-
Solid-phase extraction is employed for purification and concentration of the analytes.
-
-
LC-ESI-MS/MS Analysis:
-
The prepared sample is analyzed by LC-MS/MS. The liquid chromatography step separates the different metabolites.
-
The mass spectrometer, using electrospray ionization, provides sensitive and specific detection of the target compounds.
-
Visualizing the Workflow
The following diagram illustrates a general experimental workflow for the quantification of phenanthrene dihydrodiols, from sample collection to data analysis.
Caption: General workflow for phenanthrene dihydrodiol quantification.
Signaling Pathways and Metabolic Activation
The metabolism of phenanthrene involves several enzymatic steps, leading to the formation of various metabolites, including dihydrodiols. The specific stereochemistry of these metabolites, such as this compound, is of significant interest as it influences their biological activity and potential carcinogenicity.
Caption: Metabolic activation pathway of phenanthrene.
References
- 1. Quantitation of Phenanthrene Dihydrodiols in the Urine of Smokers and Non-smokers by Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. mdpi.com [mdpi.com]
Efficacy comparison of different enzymes for phenanthrene dihydroxylation
A Comparative Guide to the Enzymatic Dihydroxylation of Phenanthrene
For Researchers, Scientists, and Drug Development Professionals
Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant and a model compound for studying the metabolism of more complex and carcinogenic PAHs. The initial step in its biological degradation—the dihydroxylation of the aromatic ring—is a critical reaction catalyzed by a diverse range of enzymes. This guide provides a comparative overview of the efficacy of different enzyme classes responsible for this biotransformation, supported by available experimental data. We will delve into the primary enzymatic players, their catalytic activities, and the distinct metabolic pathways they initiate.
Key Enzymes in Phenanthrene Dihydroxylation
The initial oxidative attack on the phenanthrene molecule is primarily carried out by two major classes of enzymes, which differ significantly between fungal and bacterial systems.
-
Cytochrome P450 Monooxygenases (CYPs): Predominantly found in fungi and mammals, these heme-containing enzymes initiate the oxidation of phenanthrene by incorporating a single atom of molecular oxygen, leading to the formation of an epoxide. This epoxide is then hydrolyzed by epoxide hydrolase to a trans-dihydrodiol.[1][2]
-
Ring-Hydroxylating Dioxygenases (RHDs): Characteristic of bacterial degradation pathways, these multi-component, non-heme iron enzymes catalyze the incorporation of both atoms of molecular oxygen into the phenanthrene ring, resulting in the formation of a cis-dihydrodiol.[3] Notable examples include naphthalene dioxygenase (NDO) and biphenyl dioxygenase (BDO), which often exhibit broad substrate specificity that includes phenanthrene.[4]
Quantitative Comparison of Enzyme Performance
Direct comparison of the catalytic efficiency of these diverse enzymes is challenging due to variations in experimental conditions and the inherent complexity of the enzyme systems (e.g., multi-component RHDs vs. membrane-bound CYPs). However, available data on their activity provides valuable insights into their performance.
| Enzyme Class | Specific Enzyme/Organism | Substrate | Product(s) | Specific Activity / Kinetic Parameters | Source |
| Cytochrome P450 Monooxygenase | Microsomal fraction from Pleurotus ostreatus | Phenanthrene | Phenanthrene trans-9,10-dihydrodiol | 0.38 nmol/min/mg protein | [2] |
| Epoxide Hydrolase | Microsomal fraction from Pleurotus ostreatus | Phenanthrene 9,10-oxide | Phenanthrene trans-9,10-dihydrodiol | 0.41 nmol/min/mg protein | [2] |
| Ring-Hydroxylating Dioxygenase | Naphthalene Dioxygenase (Pseudomonas fluorescens AH-40) | Phenanthrene | Not specified | 97% degradation of 150 mg/L phenanthrene in 15 days (whole cell) | [4] |
| Ring-Hydroxylating Dioxygenase | Biphenyl Dioxygenase (Burkholderia xenovorans LB400) | Biphenyl (for comparison) | cis-2,3-dihydro-2,3-dihydroxybiphenyl | kcat/Km = 2.4 x 10⁶ M⁻¹s⁻¹ | [5] |
| Ring-Hydroxylating Dioxygenase | Phenanthrene Dioxygenase (Sphingomonas sp. LH128) | Phenanthrene | Not specified | Able to oxidize phenanthrene and high-molecular-weight PAHs | [6] |
Note: The data presented is collated from different studies and may not be directly comparable due to varying assay conditions. The kcat/Km for Biphenyl Dioxygenase with biphenyl is included to provide a general idea of the efficiency of this class of enzymes, as specific data for phenanthrene was not available in the search results.
Metabolic Pathways and Experimental Workflows
The initial dihydroxylation event dictates the subsequent steps in the degradation of phenanthrene, leading to distinct metabolic pathways in fungi and bacteria.
Fungi, such as the white-rot fungus Pleurotus ostreatus, typically employ a cytochrome P450 monooxygenase system. This pathway involves an epoxidation step followed by hydration to form a trans-dihydrodiol.[1][2]
Bacteria utilize ring-hydroxylating dioxygenases to produce a cis-dihydrodiol. This intermediate is then further metabolized, often leading to ring cleavage and eventual entry into central metabolic pathways like the TCA cycle. Bacteria can attack different bonds of the phenanthrene molecule, with dioxygenation at the 1,2-, 3,4-, and 9,10-positions being common.[7]
Experimental Protocols
Whole-Cell Biotransformation Assay for Phenanthrene Degradation
This protocol is adapted for screening and assessing the phenanthrene degradation capabilities of bacterial strains expressing ring-hydroxylating dioxygenases.
Objective: To determine the rate of phenanthrene depletion by a bacterial culture.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas, Burkholderia, Sphingomonas)
-
Mineral Salts Medium (MSM)
-
Phenanthrene solution (e.g., in acetone or other suitable solvent)
-
Shaking incubator
-
Gas chromatograph-mass spectrometer (GC-MS) or High-Performance Liquid Chromatography (HPLC) system
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Grow the bacterial strain in a suitable rich medium to obtain sufficient biomass.
-
Harvest the cells by centrifugation and wash them with sterile MSM to remove residual growth medium.
-
Resuspend the cell pellet in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).
-
Add phenanthrene to the cell suspension to a final concentration (e.g., 100-150 mg/L). An uninoculated control flask should be prepared in parallel.[4]
-
Incubate the flasks in a shaking incubator at an appropriate temperature (e.g., 30°C).
-
At various time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from the culture and the control flask.
-
Extract the phenanthrene from the aliquots using an equal volume of ethyl acetate.
-
Analyze the concentration of phenanthrene in the organic extracts by GC-MS or HPLC.[8]
-
Calculate the percentage of phenanthrene degradation over time relative to the uninoculated control.
Spectrophotometric Assay for Ring-Hydroxylating Dioxygenase Activity in Cell-Free Extracts
This method measures the activity of RHDs by monitoring the substrate-dependent oxidation of NADH.
Objective: To quantify the initial rate of phenanthrene dihydroxylation by a cell-free enzyme preparation.
Materials:
-
Cell-free extract containing the dioxygenase
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
NADH solution
-
Phenanthrene solution (dissolved in a minimal amount of a water-miscible solvent like acetone or DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and NADH.
-
Add an appropriate amount of the cell-free extract to the cuvette and mix.
-
Initiate the reaction by adding a small volume of the phenanthrene solution.
-
Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) at a constant temperature.
-
The rate of NADH oxidation is proportional to the enzyme activity.
-
Calculate the specific activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of enzyme activity can be defined as the amount of enzyme that oxidizes 1 µmol of NADH per minute.
HPLC Analysis of Phenanthrene Dihydroxylation Products
This protocol is for the separation and identification of phenanthrene metabolites.
Objective: To identify and quantify the dihydroxylated products of phenanthrene metabolism.
Materials:
-
HPLC system with a UV or photodiode array (PDA) detector
-
Reversed-phase C18 column
-
Mobile phase: Acetonitrile and water gradient
-
Standards for potential metabolites (e.g., phenanthrene cis/trans-dihydrodiols)
Procedure:
-
Prepare samples by extracting the reaction mixture (from whole-cell or cell-free assays) with a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent and redissolve the residue in a small volume of the mobile phase.
-
Inject the sample into the HPLC system.
-
Elute the compounds using a gradient of acetonitrile in water (e.g., starting from 50% acetonitrile and increasing to 100%).[8]
-
Monitor the absorbance at a suitable wavelength, typically around 254 nm for aromatic compounds.[8]
-
Identify the metabolites by comparing their retention times and UV spectra with those of authentic standards.[9]
-
Quantify the products by integrating the peak areas and comparing them to a standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Mechanisms Involved in Phenanthrene Degradation by the White Rot Fungus Pleurotus ostreatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OXIDATIVE METABOLISM OF PHENANTHRENE AND ANTHRACENE BY SOIL PSEUDOMONADS. THE RING-FISSION MECHANISM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Naphthalene Dioxygenase (NahAC) and Catechol Dioxygenase (C23O) Catabolic Genes Produced by Phenanthrene-Degrading Pseudomonas fluorescens AH-40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a ring-hydroxylating dioxygenase from phenanthrene-degrading Sphingomonas sp. strain LH128 able to oxidize benz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elimination and detoxification of phenanthrene assisted by a laccase from halophile Alkalibacillus almallahensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of phenanthrene diol epoxide mercapturic acid detoxification products in human urine: relevance to molecular epidemiology studies of glutathione S-transferase polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Modern Analytical Techniques for PAH Metabolite Analysis Unveiled
A comprehensive guide for researchers, scientists, and drug development professionals comparing new and standard analytical techniques for the quantification of polycyclic aromatic hydrocarbon (PAH) metabolites. This report details experimental protocols, presents comparative performance data, and visualizes analytical workflows to aid in method selection and implementation.
The accurate detection and quantification of polycyclic aromatic hydrocarbon (PAH) metabolites are paramount in toxicology studies, human biomonitoring, and drug development. As our understanding of the carcinogenic and mutagenic potential of PAHs deepens, the analytical methods employed to measure their metabolic byproducts must evolve. This guide provides a detailed comparison of standard and emerging techniques, offering a clear perspective on their respective strengths and weaknesses.
Executive Summary
Traditionally, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS) have been the workhorses for PAH metabolite analysis. While robust, these methods face challenges in terms of sensitivity, selectivity, and sample throughput. The advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has offered a powerful alternative, promising enhanced sensitivity and specificity. This guide presents a data-driven comparison of these three key techniques, empowering researchers to make informed decisions for their specific analytical needs.
Method Comparison: A Quantitative Look
The selection of an analytical method hinges on a variety of factors, including the specific PAH metabolites of interest, the sample matrix, and the required level of sensitivity. The following tables summarize the key performance parameters for HPLC-FLD, GC-MS, and LC-MS/MS based on published validation data.
Table 1: Performance Characteristics of Analytical Techniques for PAH Metabolite Analysis
| Parameter | HPLC-FLD | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.01 - 0.51 ng/mL[1] | 0.03 - 0.1 ng/mL[2] | 0.007 - 0.09 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.03 - 1.71 ng/mL[1] | 3 - 29 ng/mL[4] | - |
| **Linearity (R²) ** | 0.991 - 0.996[1] | 0.983 - 0.999[2] | >0.99 |
| Recovery (%) | 78 - 106%[1] | 71 - 90%[2] | 83 - 113%[3] |
| Sample Throughput | Moderate | Low to Moderate | High |
| Selectivity | Good | Very Good | Excellent |
| Derivatization Required | No | Yes[3] | No |
Note: The presented ranges are indicative and can vary depending on the specific analyte, sample matrix, and instrument configuration.
Experimental Protocols: A Step-by-Step Guide
Detailed and standardized protocols are crucial for reproducible and reliable results. Below are representative experimental methodologies for the analysis of PAH metabolites in urine, a common matrix in biomonitoring studies.
Sample Preparation: The Critical First Step
The complexity of biological matrices necessitates a robust sample preparation strategy to remove interferences and enrich the target analytes.
A common sample preparation workflow for urine analysis involves enzymatic hydrolysis to cleave glucuronide and sulfate conjugates, followed by solid-phase extraction (SPE) for cleanup and concentration.[5][6]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
-
Chromatographic Separation: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detection: The fluorescence detector is set to specific excitation and emission wavelengths for each PAH metabolite to maximize sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: A crucial step for GC-MS analysis of polar PAH metabolites is derivatization to increase their volatility. Silylation is a common method.[4]
-
Gas Chromatography: A capillary column, such as a DB-5MS, is used for separation.[4]
-
Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: Similar to HPLC, a C18 column is used for separation.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of deprotonated PAH metabolites.[7]
-
Tandem Mass Spectrometry: Multiple reaction monitoring (MRM) is employed for quantification, providing excellent selectivity and sensitivity.
Discussion and Future Perspectives
The choice between HPLC-FLD, GC-MS, and LC-MS/MS depends on the specific research question and available resources. HPLC-FLD offers a cost-effective solution for routine analysis of a limited number of target metabolites. GC-MS provides excellent separation efficiency and is a well-established technique, though the requirement for derivatization can be a drawback.[8]
LC-MS/MS has emerged as the gold standard for high-throughput, sensitive, and selective analysis of a broad range of PAH metabolites.[3][7] Its ability to analyze samples without derivatization significantly streamlines the workflow.
Future advancements will likely focus on further improving the sensitivity of these techniques, developing methods for the analysis of novel PAH metabolites, and implementing more automated and high-throughput sample preparation procedures. The integration of metabolomics approaches is also expected to provide a more comprehensive understanding of the biological impact of PAH exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Urinary Mono-hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons by on-line Solid Phase Extraction-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Predictors of urinary polycyclic aromatic hydrocarbon metabolites in girls from the San Francisco Bay Area - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wwwn.cdc.gov [wwwn.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of chromatographic measuring methods for PAH analysis [dguv.de]
Comparative Toxicogenomics of Phenanthrene and its Dihydrodiol Metabolites: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant. While not considered a potent carcinogen itself, it serves as a model compound for studying the metabolic activation of more carcinogenic PAHs.[1] Metabolism of phenanthrene in biological systems leads to the formation of various metabolites, including dihydrodiols, which are key intermediates in the pathways leading to detoxification or activation to more toxic and carcinogenic compounds.[2] Understanding the comparative toxicogenomics of phenanthrene and its dihydrodiol metabolites is crucial for assessing the risks associated with PAH exposure and for the development of potential intervention strategies.
Metabolic Activation and Detoxification Pathways
Phenanthrene undergoes metabolic transformation primarily by cytochrome P450 (CYP) enzymes, leading to the formation of epoxides. These epoxides can be hydrolyzed by epoxide hydrolase to form dihydrodiols, primarily phenanthrene-1,2-dihydrodiol and phenanthrene-3,4-dihydrodiol. These dihydrodiols can be further metabolized to diol epoxides, which are highly reactive and can bind to DNA, leading to mutations and potentially cancer. Alternatively, dihydrodiols can be detoxified through conjugation reactions.[3]
Comparative Toxicity Data
Direct comparative quantitative data on the toxicity of phenanthrene and its dihydrodiol metabolites from a single study is limited. The following table summarizes hypothetical toxicity data based on the general understanding that metabolic activation can lead to more potent toxicants. This data should be considered illustrative and requires experimental validation.
| Compound | Cell Line | Assay | Endpoint | IC50 (µM) | Reference |
| Phenanthrene | HepG2 | MTT | Cytotoxicity | >100 | Hypothetical |
| Phenanthrene-1,2-dihydrodiol | HepG2 | MTT | Cytotoxicity | 75 | Hypothetical |
| Phenanthrene-3,4-dihydrodiol | HepG2 | MTT | Cytotoxicity | 50 | Hypothetical |
| Phenanthrene | A549 | Comet Assay | DNA Damage | 50 | Hypothetical |
| Phenanthrene-1,2-dihydrodiol | A549 | Comet Assay | DNA Damage | 25 | Hypothetical |
| Phenanthrene-3,4-dihydrodiol | A549 | Comet Assay | DNA Damage | 15 | Hypothetical |
Toxicogenomic Effects of Phenanthrene
Transcriptomic studies on various organisms have revealed that phenanthrene exposure leads to the differential expression of genes involved in several key pathways.
Key Signaling Pathways Affected by Phenanthrene:
-
Aryl Hydrocarbon Receptor (AhR) Signaling: As a PAH, phenanthrene is a known ligand for the AhR, a transcription factor that regulates the expression of a wide range of genes, including drug-metabolizing enzymes like CYP1A1 and CYP1B1.[4]
-
Oxidative Stress Response: Phenanthrene exposure has been shown to induce oxidative stress, leading to the upregulation of genes involved in the antioxidant response, such as those regulated by the Nrf2 transcription factor.[5]
-
DNA Damage Response: The formation of reactive metabolites can cause DNA damage, activating pathways such as the p53 signaling pathway, which controls cell cycle arrest and apoptosis.
-
Inflammatory Response: Phenanthrene can trigger inflammatory responses through the activation of pathways like NF-κB signaling.
Experimental Protocols
The following provides a generalized workflow for a comparative toxicogenomics study of phenanthrene and its dihydrodiol metabolites.
1. Cell Culture and Treatment:
-
Cell Line: Human hepatoma cells (e.g., HepG2) are commonly used as they are metabolically competent.
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Expose cells to various concentrations of phenanthrene, phenanthrene-1,2-dihydrodiol, and phenanthrene-3,4-dihydrodiol for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
2. RNA Extraction and Quality Control:
-
Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
3. Transcriptomic Analysis (RNA-Sequencing):
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina).
-
Sequencing: Perform sequencing on a high-throughput platform like the Illumina NovaSeq.
4. Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the treatment and control groups using packages such as DESeq2 or edgeR in R.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the DEGs using tools like DAVID or Metascape to identify perturbed biological processes and signaling pathways.
Conclusion and Future Directions
While the direct comparative toxicogenomics of phenanthrene and its dihydrodiol metabolites remains an area for further investigation, the available evidence suggests that the metabolites, being further along the metabolic activation pathway, are likely to exhibit distinct and potentially more potent toxicogenomic signatures. Future research should focus on conducting direct comparative studies using high-throughput transcriptomics to elucidate the specific genes and pathways targeted by each compound. Such studies will be invaluable for a more accurate assessment of the health risks posed by environmental PAH mixtures.
References
- 1. Formation of Developmentally Toxic Phenanthrene Metabolite Mixtures by Mycobacterium sp. ELW1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenanthrene, but not its isomer anthracene, effectively activates both human and mouse nuclear receptor constitutive androstane receptor (CAR) and induces hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
A Researcher's Guide to Confirming the Absolute Configuration of Microbially Produced Dihydrodiols
For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of microbially produced dihydrodiols is a critical step in understanding their biological activity and advancing drug discovery. This guide provides a comparative overview of the most common analytical techniques used for this purpose: Mosher's Ester Analysis, Circular Dichroism (CD) Spectroscopy, and Single-Crystal X-ray Crystallography.
This document outlines the experimental protocols, data presentation, and a comparative analysis of these methods to aid in the selection of the most appropriate technique for your research needs.
Comparison of Analytical Methods
The selection of a method for determining the absolute configuration of a dihydrodiol depends on several factors, including the amount of sample available, the presence of suitable chromophores, and the ability of the compound to crystallize. The following table summarizes the key quantitative parameters of each technique.
| Feature | Mosher's Ester Analysis (NMR) | Circular Dichroism (CD) Spectroscopy | Single-Crystal X-ray Crystallography |
| Principle | Derivatization with a chiral reagent to form diastereomers with distinct NMR spectra. | Differential absorption of left and right circularly polarized light by a chiral molecule. | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. |
| Typical Sample Amount | 1-5 mg | 0.1 - 1 mg | > 5 mg (for crystal screening and diffraction) |
| Analysis Time | 4-6 hours (including derivatization and NMR analysis)[1][2][3] | < 1 hour (for spectral acquisition) | Days to weeks (for crystal growth and data analysis) |
| Accuracy | High, but dependent on the quality of NMR data and correct interpretation. | High, especially when combined with computational methods.[4][5] | Unambiguous and definitive determination of absolute configuration. |
| Key Requirement | Presence of hydroxyl groups. | Presence of a suitable chromophore. | Ability to form high-quality single crystals. |
Experimental Protocols and Methodologies
Mosher's Ester Analysis
Mosher's ester analysis is a widely used NMR-based method for determining the absolute configuration of chiral secondary alcohols.[1][2][3] The method involves the derivatization of the dihydrodiol with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts in the ¹H NMR spectra of protons near the chiral center.
Experimental Workflow:
Figure 1: Workflow for Mosher's Ester Analysis.
Detailed Protocol for Vicinal Dihydrodiols:
For vicinal diols, derivatization can occur at one or both hydroxyl groups. Selective mono-derivatization is often preferred to simplify spectral analysis.
-
Mono-derivatization:
-
Dissolve the dihydrodiol (1 equivalent) in anhydrous pyridine or dichloromethane.
-
Add a sub-stoichiometric amount (e.g., 0.8 equivalents) of (R)-MTPA chloride and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Purify the mono-ester product by chromatography.
-
Repeat the procedure with (S)-MTPA chloride.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Assign the proton signals for the dihydrodiol moiety in both spectra.
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons adjacent to the derivatized hydroxyl group and other nearby protons.
-
-
Determination of Absolute Configuration:
-
A positive Δδ value for protons on one side of the MTPA plane and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's ester model.
-
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[6] For aromatic dihydrodiols, the electronic transitions of the diene chromophore give rise to characteristic CD spectra. The absolute configuration can be determined by comparing the experimental CD spectrum with that of a known compound or, more reliably, with theoretically calculated spectra.[4][5]
Experimental Workflow:
Figure 2: Workflow for Circular Dichroism Spectroscopy.
Detailed Protocol for Aromatic Dihydrodiols:
-
Sample Preparation:
-
Dissolve the dihydrodiol in a transparent solvent (e.g., methanol, acetonitrile) to a concentration of approximately 0.1-1 mg/mL.
-
The solvent should not absorb in the wavelength range of interest.
-
-
CD Spectral Acquisition:
-
Record the CD spectrum in the far-UV region (typically 190-400 nm).
-
Obtain a baseline spectrum of the solvent for subtraction.
-
-
Computational Analysis:
-
Perform Density Functional Theory (DFT) calculations to predict the theoretical CD spectra for both possible enantiomers of the dihydrodiol.
-
-
Determination of Absolute Configuration:
-
Compare the experimental CD spectrum with the calculated spectra. A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.[4][5] It is important to note that older methods like the Diene Helicity Rule may not always be reliable for these compounds.[4][5]
-
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the most powerful method for the unambiguous determination of the absolute configuration of a molecule.[6] It involves the diffraction of X-rays by a single crystal of the compound, which provides a detailed three-dimensional map of the electron density, revealing the precise arrangement of atoms in space.
Experimental Workflow:
Figure 3: Workflow for X-ray Crystallography.
Detailed Protocol:
-
Crystallization:
-
This is often the most challenging step. Various techniques such as slow evaporation, vapor diffusion, and cooling crystallization should be screened with a range of solvents and solvent mixtures.
-
For dihydrodiols, which can be polar, solvents like methanol, ethanol, acetone, and their mixtures with water or less polar solvents like ethyl acetate can be effective.
-
-
X-ray Diffraction:
-
A suitable single crystal is mounted on a diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected.
-
-
Structure Determination and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved and refined to obtain the precise atomic coordinates.
-
The absolute configuration is determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute configuration.
-
Concluding Remarks
The choice of method for determining the absolute configuration of microbially produced dihydrodiols is a strategic decision based on the properties of the molecule and the resources available. Mosher's ester analysis is a powerful NMR-based technique suitable for compounds with hydroxyl groups. Circular dichroism spectroscopy offers a rapid and sensitive method for dihydrodiols with appropriate chromophores, with its reliability greatly enhanced by computational analysis. Single-crystal X-ray crystallography, when applicable, provides the most definitive and unambiguous assignment of absolute configuration. By understanding the principles, protocols, and comparative advantages of each technique, researchers can confidently and accurately characterize these important chiral molecules.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. Absolute configuration, conformation, and circular dichroism of monocyclic arene dihydrodiol metabolites: it is all due to the heteroatom substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. purechemistry.org [purechemistry.org]
A Comparative Analysis of (1R,2S)-1,2-Dihydrophenanthrene-1,2-diol Formation: In Vivo vs. In Vitro Pathways
For researchers, scientists, and professionals in drug development, understanding the metabolic fate of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene is crucial for assessing their biological activity and potential toxicity. A key point of divergence in the metabolism of phenanthrene across different biological systems is the stereochemistry of the resulting dihydrodiol metabolites. This guide provides a detailed comparison of the formation of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol, highlighting the distinct pathways observed in in vivo mammalian systems versus in vitro-reconstituted bacterial enzyme systems.
A fundamental distinction arises from the enzymatic machinery employed by different organisms. Mammalian systems, both in vivo and in vitro (using liver microsomes), metabolize phenanthrene through the cytochrome P450 monooxygenase and epoxide hydrolase pathway, which results in the formation of trans-dihydrodiols. In stark contrast, bacterial systems utilize dioxygenase enzymes, which catalyze the cis-dihydroxylation of the aromatic ring. Therefore, the target molecule of this comparison, this compound, is a cis-diol, a characteristic product of bacterial metabolism.
Quantitative Data on Phenanthrene Dihydrodiol Formation
The following tables summarize quantitative data on the formation of phenanthrene dihydrodiols in different systems. It is important to note the difference in the types of diols measured (trans vs. cis) and the systems in which they were produced.
Table 1: In Vivo Formation of trans-Phenanthrene Dihydrodiols in Humans
| Analyte | Smoker (n=25) Mean ± SD (nmol/6 h urine) | Non-smoker (n=25) Mean ± SD (nmol/6 h urine) | Reference |
| Phenanthrene-trans-1,2-dihydrodiol | 2.04 ± 1.52 | 1.35 ± 1.11 | [1] |
| Phenanthrene-trans-3,4-dihydrodiol | 0.51 ± 0.35 | 0.27 ± 0.25 | [1] |
Note: The stereochemistry of these in vivo trans-diols was not resolved to the specific enantiomers in this study.
Table 2: In Vitro Formation of Phenanthrene Dihydrodiols
| System | Substrate | Product | Enantiomeric Composition | Reference |
| Fungus (Cunninghamella elegans) | Phenanthrene | trans-1,2-dihydrodiol | Mixture of (1R,2R) and (1S,2S) | [2][3] |
| Brown Bullhead Liver Microsomes | Phenanthrene | trans-1,2-dihydrodiol | Predominantly (R,R) enantiomer | |
| Bacterial Dioxygenase (e.g., from Pseudomonas) | Phenanthrene | cis-1,2-dihydrodiol | e.g., (1R,2S) |
Quantitative data for the specific in vitro formation of this compound is often reported in terms of enzyme activity or product yield under specific experimental conditions, which can vary widely.
Metabolic Pathways and their Stereochemical Outcomes
The distinct stereochemical outcomes of phenanthrene metabolism are a direct result of the different enzymatic pathways.
In Vivo Mammalian Metabolism: Formation of trans-Dihydrodiols
In mammals, phenanthrene is metabolized by the cytochrome P450 (CYP) enzyme system, primarily in the liver. This pathway involves an initial epoxidation of the phenanthrene ring, followed by hydrolysis of the epoxide by epoxide hydrolase. This enzymatic sequence exclusively produces trans-dihydrodiols.
In Vitro Bacterial Metabolism: Formation of cis-Dihydrodiols
In contrast, many soil bacteria degrade PAHs using a different class of enzymes called dioxygenases. These enzymes directly incorporate both atoms of a molecular oxygen molecule into the aromatic ring, resulting in the formation of a cis-dihydrodiol. For example, naphthalene dioxygenase and other related enzymes can metabolize phenanthrene to produce (1R,2S)-cis-1,2-dihydrophenanthrene-1,2-diol.
Experimental Protocols
In Vivo Analysis of Phenanthrene Metabolites in Human Urine
Objective: To quantify trans-phenanthrene dihydrodiols in human urine as biomarkers of exposure and metabolism.
Methodology:
-
Urine Collection: Collect a 6-hour urine sample from subjects.
-
Enzymatic Hydrolysis: Treat the urine sample with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites.
-
Solid Phase Extraction (SPE): Purify and concentrate the dihydrodiols from the urine matrix using a C18 SPE cartridge.
-
Derivatization: Silylate the extracted dihydrodiols to make them volatile for gas chromatography analysis.
-
Analysis: Analyze the derivatized sample by gas chromatography-negative ion chemical ionization-tandem mass spectrometry (GC-NICI-MS/MS) for quantification.[1]
In Vitro Synthesis of cis-Dihydrodiols using Bacterial Dioxygenase
Objective: To produce (1R,2S)-cis-1,2-dihydrophenanthrene-1,2-diol using a whole-cell bacterial system expressing a dioxygenase.
Methodology:
-
Bacterial Culture: Grow a bacterial strain known to express a suitable dioxygenase (e.g., a recombinant E. coli expressing naphthalene dioxygenase or a native PAH-degrading bacterium like Pseudomonas) in a suitable growth medium.
-
Induction of Dioxygenase Expression: If using a recombinant strain, induce the expression of the dioxygenase gene, for example, with IPTG.
-
Substrate Addition: Once the cells have reached an appropriate density and the enzyme is expressed, add phenanthrene (often dissolved in a minimal amount of a water-miscible solvent) to the culture.
-
Incubation: Incubate the cell culture with the phenanthrene for a set period to allow for the biotransformation to occur.
-
Extraction: Extract the cis-dihydrodiol from the culture medium using an organic solvent like ethyl acetate.
-
Purification and Analysis: Purify the extracted product using techniques like column chromatography or high-performance liquid chromatography (HPLC). The stereochemistry and purity can be confirmed using chiral HPLC and spectroscopic methods like NMR and circular dichroism.
Summary of Comparison
| Feature | In Vivo (Mammalian) Formation | In Vitro (Bacterial) Formation |
| Primary Enzyme System | Cytochrome P450 Monooxygenase & Epoxide Hydrolase | Dioxygenase |
| Product Stereochemistry | trans-dihydrodiols (e.g., 1R,2R or 1S,2S) | cis-dihydrodiols (e.g., 1R,2S) |
| Biological Context | Detoxification and metabolic activation in higher organisms | Carbon and energy source utilization in bacteria |
| Experimental System | Analysis of metabolites in biological fluids (e.g., urine) from whole organisms | Whole-cell biotransformation or purified enzyme assays |
References
Safety Operating Guide
Navigating the Safe Disposal of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol, a derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. Due to its classification, this compound requires careful management as hazardous waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This compound may cause skin, eye, and respiratory tract irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory | Use in a well-ventilated area or under a fume hood.[2] A dust respirator may be necessary if handling a solid form that could become airborne.[3] |
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] If irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[4] Seek medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]
II. Waste Characterization and Segregation
This compound, as a phenanthrene derivative, should be treated as a hazardous chemical waste. Polycyclic aromatic hydrocarbons (PAHs) are noted for their potential carcinogenic and mutagenic properties and are toxic to aquatic life.[4][5] Therefore, this compound and any materials contaminated with it must be segregated from non-hazardous waste streams.
Waste Segregation Protocol:
-
Identify Waste Type: Determine if the waste is a solid, liquid, or contaminated labware.
-
Segregate at the Source: Do not mix this waste with other chemical waste unless they are compatible. Specifically, it should be categorized with non-halogenated organic waste.[6]
-
Contaminated Materials: Any items such as gloves, paper towels, or pipette tips that come into contact with the compound are also considered hazardous waste and must be disposed of accordingly.[7]
Below is a decision-making workflow for the proper segregation of waste generated from handling this compound.
Caption: Waste Segregation Workflow for this compound.
III. Disposal Procedures
The disposal of this compound must comply with institutional, local, and national regulations, such as those set by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[8]
Step-by-Step Disposal Protocol:
-
Container Selection:
-
Use a designated, leak-proof hazardous waste container with a secure screw-top cap.[6] Plastic containers are often preferred over glass to minimize the risk of breakage.[8]
-
Ensure the container is compatible with the chemical.
-
Do not fill containers more than 80-90% full to allow for expansion and prevent spills.[6]
-
-
Labeling:
-
Clearly label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[8]
-
The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[8]
-
For mixtures, list all constituents and their approximate concentrations.[6][8]
-
The date of waste generation.[8]
-
The name of the principal investigator and the laboratory location (building and room number).[8]
-
Appropriate hazard pictograms (e.g., harmful, hazardous to the aquatic environment).[8]
-
-
-
Storage:
-
Waste Pickup:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department.[8] Follow their specific procedures for requesting a waste pickup.
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[11]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[11][12]
-
After triple rinsing and allowing the container to air dry in a fume hood, deface or remove the original label.[11] The decontaminated container can then typically be disposed of in the regular laboratory trash or recycling, in accordance with institutional policy.[11]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.
-
Cleanup:
-
For small spills of solid material, carefully sweep or vacuum the material and place it in a labeled hazardous waste container.[1][9] Avoid generating dust.[3]
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads). Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and the institutional EHS department.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a secure research environment and maintaining regulatory compliance.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 7. essex.ac.uk [essex.ac.uk]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. fishersci.es [fishersci.es]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling (1R,2S)-1,2-dihydrophenanthrene-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol. As a metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH), this compound should be handled with care, assuming it may possess hazards similar to or greater than its parent compound and other PAH metabolites. Some studies suggest that phenanthrene metabolites can exhibit toxicity. Therefore, a conservative approach to safety is essential.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | Must meet ANSI Z87.1 standards. A face shield is required when there is a risk of splashing.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile recommended). | Disposable nitrile gloves offer good protection against a range of chemicals.[1] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Flame-resistant lab coat. | A Nomex® or similar flame-resistant lab coat should be worn and fully buttoned.[1] | |
| Long pants and closed-toe shoes. | Pants should cover the entire leg, and shoes must fully cover the feet.[1] | |
| Respiratory Protection | Use in a well-ventilated area is required. A NIOSH-approved respirator may be necessary. | Work should be conducted in a certified chemical fume hood. If engineering controls are insufficient or in case of a spill, a respirator with an organic vapor cartridge is recommended.[1] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is critical for the safe handling of this compound.
Engineering Controls:
-
Ventilation: All work with this compound, including weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood to avoid generating dust.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Experimental Use: Keep all containers with the compound sealed when not in use. Clearly label all vessels containing the substance.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste.
-
Waste Collection:
-
Collect all solid and liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatible.
-
-
Container Management:
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secondary containment area.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound or its containers in the regular trash or down the drain. Phenanthrene, the parent compound, is very toxic to aquatic life.
-
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's EHS or emergency response team. |
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
